Product packaging for Allyloxy propanol(Cat. No.:CAS No. 6180-67-2)

Allyloxy propanol

Cat. No.: B3427768
CAS No.: 6180-67-2
M. Wt: 116.16 g/mol
InChI Key: JTWOSPUWOVJQHH-UHFFFAOYSA-N
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Description

Allyloxy propanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 116.083729621 g/mol and the complexity rating of the compound is 52.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3427768 Allyloxy propanol CAS No. 6180-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypropan-1-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864178
Record name 3-[(Prop-2-en-1-yl)oxy]propan-1-ol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-67-2, 9042-19-7
Record name 3-(2-Propen-1-yloxy)-1-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-
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Record name Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy
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Record name 3-(prop-2-en-1-yloxy)propan-1-ol
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Foundational & Exploratory

Proposed Synthetic Approach for Allyloxy Propanol from Allyl Alcohol and Propylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the production of allyloxy propanol, a valuable chemical intermediate, from the reaction of allyl alcohol and propylene glycol. Due to a lack of specific literature detailing this exact transformation, this document provides a comprehensive, proposed methodology based on established principles of acid-catalyzed etherification. It includes a detailed experimental protocol, a summary of key reaction parameters, and a visual representation of the chemical transformation. This guide is intended to serve as a foundational resource for researchers seeking to develop and optimize this synthesis.

Introduction

Proposed Reaction Pathway and Mechanism

The synthesis of this compound from allyl alcohol and propylene glycol is proposed to proceed via an acid-catalyzed dehydration mechanism. In this reaction, a proton from the acid catalyst protonates the hydroxyl group of one of the alcohols, forming a good leaving group (water). The other alcohol molecule then acts as a nucleophile, attacking the resulting carbocation and forming the ether linkage after deprotonation.

It is important to note that this reaction can lead to a mixture of products, including the desired mono-allyloxy propanol, as well as di-allyl ether and di-propylene glycol ether as byproducts.[1] Careful control of reaction conditions, particularly the molar ratio of the reactants, is crucial to favor the formation of the desired product.

A logical diagram of the proposed reaction is presented below:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Allyl_Alcohol Allyl Alcohol Reaction Etherification Reaction (Dehydration) Allyl_Alcohol->Reaction Propylene_Glycol Propylene Glycol Propylene_Glycol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Allyloxy_Propanol This compound Reaction->Allyloxy_Propanol Water Water Reaction->Water

Caption: Proposed reaction workflow for the synthesis of this compound.

Proposed Experimental Protocol

The following is a hypothetical experimental protocol for the synthesis of this compound, based on general acid-catalyzed etherification procedures.

Materials:

  • Allyl alcohol

  • Propylene glycol

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Reaction flask with a reflux condenser and a Dean-Stark trap

  • Separatory funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add propylene glycol and allyl alcohol. A molar excess of propylene glycol is recommended to favor the formation of the mono-ether.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the products. Monitor the progress of the reaction by observing the amount of water collected and, if possible, by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude product can then be purified by fractional distillation under reduced pressure to isolate the this compound.

Key Reaction Parameters

The following table summarizes the key proposed parameters for the synthesis. These parameters should be considered as a starting point for optimization studies.

ParameterProposed Value/ConditionRationale
Molar Ratio (Propylene Glycol : Allyl Alcohol) 2:1 to 5:1An excess of propylene glycol is proposed to minimize the formation of diallyl ether and favor the desired mono-allylation product.
Catalyst Concentrated H₂SO₄ or p-toluenesulfonic acidStrong acid catalysts are effective for promoting the dehydration reaction in ether synthesis.[1]
Catalyst Loading 0.5 - 2 mol% (relative to allyl alcohol)A catalytic amount is sufficient to promote the reaction without leading to excessive side reactions or decomposition.
Temperature Reflux temperature of the mixtureHeating is necessary to overcome the activation energy of the reaction and to facilitate the removal of water.
Reaction Time 4 - 24 hoursThe reaction time will depend on the temperature, catalyst loading, and the efficiency of water removal. Monitoring is crucial.
Pressure Atmospheric (with Dean-Stark trap)A Dean-Stark trap is essential for the removal of water, which drives the reaction to completion.

Safety Considerations

  • Allyl alcohol is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to the reaction mixture slowly.

  • The reaction should be conducted behind a safety shield.

Conclusion

This technical guide provides a foundational, albeit proposed, framework for the synthesis of this compound from allyl alcohol and propylene glycol. The presented protocol and reaction parameters are based on established principles of etherification and serve as a starting point for further research and development. Experimental validation and optimization are necessary to determine the optimal conditions for achieving high yield and selectivity of the desired product.

References

An In-depth Technical Guide to the Physical Properties of Propylene Glycol Allyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Propylene Glycol Allyl Ether (PGAE). The information is intended for researchers, scientists, and professionals in drug development who require precise data for formulation, process design, and safety assessments. This document includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a logical workflow diagram for density measurement.

Core Physical and Chemical Properties

Propylene glycol allyl ether is a clear, colorless liquid.[1][2] It is a member of the propylene glycol ethers family, a class of solvents known for their utility in a wide range of industrial applications.[3]

Data Summary

The quantitative physical properties of propylene glycol allyl ether are summarized in the table below. It is important to note that some of the readily available data are estimates and should be confirmed by experimental measurement for critical applications.

PropertyValueUnitSource(s)
Molecular Formula C₆H₁₂O₂-[1][2]
Molecular Weight 116.16 g/mol [1][2]
Boiling Point ~157.22°C[2]
Density ~0.9548g/mL[2]
Refractive Index (n20/D) ~1.4030-[2]
Flash Point 118°C[2]
Vapor Pressure 0.000837mmHg at 25°C[2]
Viscosity Low (Value not specified)-[3][4]
Water Solubility Slightly soluble-[3][4]
Solubility in Organic Solvents Miscible with most common organic solvents-[3][4]

Note: Some values are estimates and should be treated as such.

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical substances. The following sections detail standardized laboratory protocols for measuring the key physical properties of liquid compounds like propylene glycol allyl ether.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For small sample volumes, the micro-reflux method is a convenient and accurate technique.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or Thiele tube

  • Thermometer (calibrated)

  • Small magnetic stir bar and stir plate

  • Pasteur pipette

  • Clamps and stand

Procedure:

  • Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

  • Place the test tube in the heating block or attach it to the thermometer inside a Thiele tube.

  • Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.

  • Turn on the stirrer to ensure gentle and even heating.

  • Begin heating the apparatus. Observe the sample for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is refluxing.

  • The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.

  • When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid. Record this value.

  • Cease heating once the measurement is complete to avoid boiling the sample to dryness.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a precisely known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise slightly into the capillary when the stopper is inserted.

  • Place the filled pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath and carefully dry the exterior. Measure and record the combined mass of the pycnometer and the liquid sample (m₂).

  • Calculate the mass of the liquid by subtracting the mass of the empty pycnometer: m_liquid = m₂ - m₁.

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m_liquid / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens tissue

  • Reference standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

  • Calibrate the instrument using a reference standard with a known refractive index, such as distilled water.

  • Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of the liquid sample onto the surface of the measuring prism.

  • Close the prisms firmly. The liquid should spread evenly to form a thin film.

  • Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is visible at the boundary, adjust the chromatic dispersion compensator until the boundary becomes a sharp black-and-white line.

  • Read the refractive index value from the instrument's scale.

  • Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Viscosity (Ostwald Viscometer)

Viscosity measures a fluid's resistance to flow. For Newtonian fluids, a capillary viscometer like the Ostwald viscometer provides a simple and accurate method for determining kinematic viscosity.

Apparatus:

  • Ostwald viscometer (or other suitable capillary viscometer)

  • Constant temperature bath

  • Pipette and suction bulb

  • Stopwatch

Procedure:

  • Clean the viscometer thoroughly with a suitable solvent and dry it completely.

  • Using a pipette, introduce a precise volume of the sample liquid into the larger bulb of the viscometer.

  • Place the viscometer vertically in a constant temperature bath and allow it to reach thermal equilibrium (typically 10-15 minutes).

  • Using a suction bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

  • Release the suction and allow the liquid to flow back down the capillary under gravity.

  • Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch precisely when the meniscus passes the lower timing mark.

  • Record the flow time (t). Repeat the measurement at least three times and calculate the average time.

  • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the density of a liquid sample using direct mass and volume measurements, a fundamental experimental protocol in physical chemistry.

G A Start: Obtain Liquid Sample B Tare analytical balance with empty graduated cylinder A->B Step 1 C Record mass of empty cylinder (m1) B->C Step 2 D Add a precise volume (V) of liquid to the cylinder C->D Step 3 E Record the combined mass (m2) D->E Step 4 F Calculate Mass of Liquid (m_liquid = m2 - m1) E->F Data Processing G Calculate Density (ρ = m_liquid / V) F->G Calculation H End: Report Density (ρ) G->H Final Result

Caption: Workflow for Liquid Density Determination.

References

In-Depth Technical Guide: Propylene Glycol Allyl Ether (CAS 1331-17-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol allyl ether, identified by CAS number 1331-17-5, is a bifunctional organic compound belonging to the class of propylene glycol ethers.[1][2] It possesses both an ether linkage and a terminal allyl group, imparting it with versatile chemical reactivity.[1] This technical guide provides a comprehensive overview of the characterization and available data for Propylene glycol allyl ether, with a focus on its physicochemical properties, toxicological profile, and relevant experimental methodologies.

Chemical Identification and Properties

Propylene glycol allyl ether is a clear, colorless liquid.[1][2] It is also known by several synonyms, including (2-Propenyloxy)propanol, Allyl ether of propylene glycol, and Propylene glycol monoallyl ether.[1][2]

Physicochemical Data
PropertyValueReference
CAS Number 1331-17-5[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Boiling Point 157.22°C (rough estimate)[1]
Density 0.9548 g/cm³ (rough estimate)[1]
Flash Point 118°C[1]
Vapor Pressure 0.000837 mmHg at 25°C[1]
Refractive Index 1.4030 (estimate)[1]

Experimental Protocols

General Synthesis of Propylene Glycol Monoalkyl Ethers

This process typically involves the reaction of propylene oxide with an alcohol under alkaline or acidic catalysis.[3][4][8] For the synthesis of Propylene glycol allyl ether, allyl alcohol would be the starting alcohol. The reaction mixture is generally heated, and upon completion, the product is purified by distillation.[4][5]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of propylene glycol ethers in various matrices.[9][10][11][12]

Methodology Outline:

  • Sample Preparation: Biological samples may require derivatization prior to analysis. Environmental samples like water may be analyzed directly, while air samples require collection on an adsorbent followed by extraction.[9]

  • Gas Chromatography (GC): A capillary column, such as one with a cyanopropylphenyl-based stationary phase, is often used for the separation of glycol ether isomers.[10][11] The GC oven temperature is programmed to ensure the separation of the analytes.

  • Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra.[10]

Toxicological Data and Biological Activity

Propylene glycol allyl ether is reported to have low acute oral toxicity, with an LD50 in female rats in the range of 1 to 2 g/kg.[1] It is considered a mucous membrane and severe eye irritant.[2] High-dose animal studies have indicated that it can cause central nervous system depression.[1][2]

Summary of Toxicological Data
EndpointObservationReference
Acute Oral Toxicity (Rat) LD50: 1-2 g/kg[1]
Irritation Mucous membrane and severe eye irritant[2]
Neurotoxicity Causes CNS depression in high-dose animal studies[1][2]

Signaling and Metabolic Pathways

The toxicity of propylene glycol ethers is linked to their metabolism. Propylene glycol ethers exist as α- and β-isomers. The β-isomer can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form potentially neurotoxic alkoxy propionic acids.[13][14][15]

Metabolic_Pathway PGE Propylene Glycol Ether (β-isomer) Metabolite Alkoxy Propionic Acid (Metabolite) PGE->Metabolite Oxidation via ADH & ALDH Neurotoxicity Potential Neurotoxicity Metabolite->Neurotoxicity Leads to

Experimental Workflow for Neurotoxicity Assessment

Recent studies have employed multi-omic approaches using human BrainSphere models to investigate the neurotoxicity of propylene glycol ethers.[13][16]

Experimental_Workflow cluster_exposure Exposure cluster_analysis Multi-Omic Analysis cluster_outcome Outcome Assessment BrainSpheres Human BrainSphere Model Exposure Exposure to Propylene Glycol Ether BrainSpheres->Exposure Transcriptomics Transcriptomics Exposure->Transcriptomics Proteomics Proteomics Exposure->Proteomics Metabolomics Metabolomics Exposure->Metabolomics Lipidomics Lipidomics Exposure->Lipidomics Pathway_Analysis Signaling Pathway Analysis Transcriptomics->Pathway_Analysis Proteomics->Pathway_Analysis Metabolomics->Pathway_Analysis Lipidomics->Pathway_Analysis Mechanism_ID Identification of Mechanisms of Action Pathway_Analysis->Mechanism_ID

Conclusion

Propylene glycol allyl ether (CAS 1331-17-5) is a versatile chemical with documented industrial applications. This guide has summarized its key physicochemical properties, toxicological information, and relevant analytical methodologies. The primary toxicological concern is related to the metabolic formation of alkoxy propionic acids, which have been linked to neurotoxicity. Further research employing advanced methodologies, such as multi-omics on complex in vitro models, will be crucial for a more in-depth understanding of its biological effects and for informing risk assessments.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Allyloxy-1,2-propanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-allyloxy-1,2-propanediol, also known as glycerol 1-allyl ether. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for 3-allyloxy-1,2-propanediol are summarized in the tables below. These tables provide chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectral Data for 3-Allyloxy-1,2-propanediol

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a5.98 - 5.85m1H-CH=CH₂
b5.26ddt, J = 17.2, 1.6, 1.6 Hz1H-CH=CH₂ (trans)
c5.18ddt, J = 10.4, 1.4, 1.4 Hz1H-CH=CH₂ (cis)
d4.01dt, J = 5.6, 1.4 Hz2H-O-CH₂-CH=
e3.88 - 3.79m1H-CH(OH)-
f3.65dd, J = 11.5, 4.2 Hz1HHO-CH₂-
g3.58dd, J = 11.5, 5.8 Hz1HHO-CH₂-
h3.50d, J = 5.2 Hz2H-O-CH₂-CH(OH)-
i2.65br s1H-CH(OH)-
j2.15br s1HHO-CH₂-

Solvent: CDCl₃. Chemical shifts are referenced to residual solvent signals.

Table 2: ¹³C NMR Spectral Data for 3-Allyloxy-1,2-propanediol

SignalChemical Shift (δ, ppm)Assignment
1134.6-CH=CH₂
2117.4-CH=CH₂
372.5-O-CH₂-CH=
472.3-O-CH₂-CH(OH)-
570.8-CH(OH)-
664.2HO-CH₂-

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following sections detail the methodologies for the preparation of a sample of 3-allyloxy-1,2-propanediol for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for the preparation of a small organic molecule sample for NMR spectroscopy is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 3-allyloxy-1,2-propanediol for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming can be applied to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.

NMR Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., a Bruker Avance series instrument).

  • Instrument Setup:

    • Log in to the spectrometer control software.

    • Insert the prepared NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming:

    • The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • An automated shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

  • ¹H NMR Spectrum Acquisition:

    • Load a standard proton experiment parameter set.

    • Key parameters to set include:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

      • Number of Scans (NS): Typically 8 to 16 scans for a sample of this concentration.

      • Spectral Width (SW): A range of approximately -2 to 12 ppm is usually sufficient for most organic molecules.

      • Acquisition Time (AQ): Typically 2-4 seconds.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

    • Start the acquisition.

  • ¹³C NMR Spectrum Acquisition:

    • Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Key parameters to set include:

      • Pulse Program: A standard pulse-acquire experiment with proton decoupling.

      • Number of Scans (NS): A higher number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Typically, 1024 scans or more may be necessary for a good signal-to-noise ratio.

      • Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic compounds.

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

    • Start the acquisition.

  • Data Processing:

    • Once the acquisition is complete, the raw data (Free Induction Decay, FID) is processed.

    • This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (for ¹H NMR) or the solvent peak itself (for ¹³C NMR).

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical relationships between the different nuclei in 3-allyloxy-1,2-propanediol as determined by NMR spectroscopy.

Caption: Molecular structure of 3-allyloxy-1,2-propanediol with ¹H and ¹³C NMR chemical shift assignments.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (10-100 mg in 0.6-0.7 mL CDCl3) insert Insert Sample into Spectrometer prep->insert 1. lock Lock on Deuterium Signal insert->lock 2. shim Automated Shimming lock->shim 3. H1_acq ¹H Acquisition (zg30, 8-16 scans) shim->H1_acq 4a. C13_acq ¹³C Acquisition (zgpg30, >=1024 scans) shim->C13_acq 4b. process Data Processing (FT, Phasing, Baseline Correction) H1_acq->process 5a. C13_acq->process 5b. analysis Spectral Analysis (Peak Picking, Integration, Assignment) process->analysis 6.

Caption: A flowchart illustrating the key steps in the NMR experimental workflow.

A Technical Guide to the FTIR and Mass Spectrometry of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-allyloxy-1,2-propanediol, a common isomer of allyloxy propanol, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document outlines the spectral data, experimental protocols, and key interpretive workflows to aid in the identification and characterization of this compound.

Spectroscopic Data Analysis

The following sections present the quantitative data derived from FTIR and mass spectrometry analyses of 3-allyloxy-1,2-propanediol.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 3-allyloxy-1,2-propanediol is characterized by the presence of hydroxyl, ether, and alkene functional groups. The principal absorption bands are summarized in the table below. The presence of a broad O-H stretching band is a key feature of alcohols, while the C-O stretching vibrations are indicative of both the alcohol and ether moieties.[1][2]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching
~3080=C-HStretching
~2920C-H (sp³)Asymmetric Stretching
~2860C-H (sp³)Symmetric Stretching
~1645C=CStretching
~1450C-HBending
~1100C-O (Ether)Stretching
~1050C-O (Alcohol)Stretching
Mass Spectrometry Data

The electron ionization mass spectrum of 3-allyloxy-1,2-propanediol is presented below. The fragmentation pattern is consistent with the structure of a glycerol ether.[3][4] The molecular ion peak is often weak or absent in the mass spectra of alcohols.[5] The fragmentation of 3-allyloxy-1,2-propanediol is characterized by alpha-cleavage and the loss of neutral molecules.[3][4]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
5785[C₃H₅O]⁺
7540[M - C₃H₅O]⁺ or [M - 57]⁺
10115[M - CH₂OH]⁺ or [M - 31]⁺
132<5[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of FTIR and mass spectra for a liquid sample such as this compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences.

  • Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be approximately 1 µg/µL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for sample analysis and the fragmentation pathway of this compound.

Analytical_Workflow cluster_start Start cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis cluster_conclusion Conclusion start Unknown Liquid Sample ftir_protocol Acquire FTIR Spectrum (ATR) start->ftir_protocol Step 1 ftir_data Analyze IR Peaks: - Broad ~3400 cm⁻¹ (O-H) - ~1100 cm⁻¹ (C-O Ether) - ~1050 cm⁻¹ (C-O Alcohol) - ~1645 cm⁻¹ (C=C) ftir_protocol->ftir_data ms_protocol Acquire Mass Spectrum (EI) ftir_data->ms_protocol Step 2 ms_data Analyze Mass Fragments: - m/z 41 (Allyl Cation) - m/z 57 - m/z 75 - m/z 101 - Molecular Ion (m/z 132) ms_protocol->ms_data conclusion Identification of This compound ms_data->conclusion Step 3

Caption: Experimental workflow for the identification of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments parent This compound [M]⁺˙ m/z = 132 frag1 [C₃H₅]⁺ Allyl Cation m/z = 41 parent->frag1 - C₃H₇O₃˙ frag2 [M - CH₂OH]⁺ m/z = 101 parent->frag2 - CH₂OH˙ frag3 [C₃H₅O]⁺ m/z = 57 parent->frag3 - C₃H₇O₂˙ frag4 [M - C₃H₅O]⁺ m/z = 75 parent->frag4 - C₃H₅O˙

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Health and Safety Data of Allyloxy Propanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the health and safety data for three isomers of allyloxy propanol: 1-(allyloxy)-2-propanol, 3-(allyloxy)-1-propanol, and 3-(allyloxy)propane-1,2-diol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key safety information, physical and chemical properties, and toxicological data.

Chemical Identity and Physical Properties

The isomers of this compound share the same molecular formula (C6H12O2 or C6H12O3) but differ in the arrangement of their functional groups, leading to variations in their physical and chemical characteristics.

Property1-(Allyloxy)-2-propanol3-(Allyloxy)-1-propanol3-(Allyloxy)propane-1,2-diol
CAS Number 21460-36-66180-67-2123-34-2
Molecular Formula C6H12O2C6H12O2C6H12O3
Molecular Weight 116.16 g/mol 116.16 g/mol 132.16 g/mol
Appearance Colorless to pale yellow liquid-Clear colorless to light yellow viscous liquid
Boiling Point 166.5°C at 760 mmHg-142°C at 28 mmHg
Density 0.915 g/cm³-1.068 g/mL at 25°C
Flash Point 57.3°CCombustible liquid98°C (closed cup)[1]
Refractive Index 1.43-n20/D 1.462

Health and Safety Data

The following tables summarize the known health and safety information, including GHS hazard classifications and available toxicological data for the this compound isomers.

GHS Hazard Classification
Hazard Statement1-(Allyloxy)-2-propanol3-(Allyloxy)-1-propanol3-(Allyloxy)propane-1,2-diol
Flammable liquidsFlammable liquid and vapor[2]Combustible liquid-
Skin corrosion/irritationCauses skin irritation[2]Causes skin irritationNot classified as a skin irritant
Serious eye damage/eye irritationCauses serious eye damage[2]Causes serious eye irritationCauses serious eye irritation[3]
Specific target organ toxicity — single exposure-May cause respiratory irritationNot classified
Toxicological Data
Endpoint1-(Allyloxy)-2-propanol3-(Allyloxy)-1-propanol3-(Allyloxy)propane-1,2-diol
Acute Oral Toxicity (LD50) No specific data available. For the related mixture "propylene glycol allyl ether," the LD50 for female rats is in the range of 1 to 2 g/kg.[4]No specific data available.5400 mg/kg (Rabbit)
Acute Dermal Toxicity (LD50) --4300 mg/kg (Rat)
Acute Inhalation Toxicity (LC50) ---

Experimental Protocols

The health and safety data presented in this guide are determined through standardized experimental protocols. Below are detailed methodologies for two key parameters.

Determination of Flash Point

The flash point, a critical measure of a liquid's flammability, is determined using either an open-cup or a closed-cup method.

  • Pensky-Martens Closed-Cup Method (ASTM D93, ISO 2719): This method is suitable for liquids with a flash point above 40°C.

    • A sample of the substance is placed in a brass test cup and heated at a slow, constant rate.

    • A stirrer ensures uniform temperature throughout the sample.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

  • Abel Closed-Cup Method (IP 170, ISO 13736): This method is used for liquids with flash points between -30°C and 70°C.

    • The sample is cooled to a predetermined temperature and then heated at a controlled rate.

    • A small test flame is periodically dipped into the vapor space of the cup.

    • The flash point is the temperature at which a flash is observed.

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It is the dose required to kill half the members of a tested population after a specified test duration.

  • Up-and-Down Procedure (OECD Test Guideline 425): This method is a sequential dosing approach that minimizes the number of animals required.

    • A single animal is dosed at a starting level below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased.

    • This process is continued for a small number of animals (typically 4-6) following the initial animal.

    • The LD50 is then calculated using the maximum likelihood method based on the outcomes (survival or death) and the doses administered.

  • Fixed-Dose Procedure (OECD Test Guideline 420): This method identifies a dose that causes clear signs of toxicity but not mortality.

    • Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg).

    • The initial dose is selected based on a preliminary sighting study.

    • If no mortality is observed, the next higher dose is used in another group of animals.

    • The test is stopped when mortality is observed or when no effects are seen at the highest dose.

    • The LD50 is then estimated to be in a certain range based on the dose at which toxicity or mortality was observed.

Mandatory Visualizations

Logical Flow of a Material Safety Data Sheet (MSDS)

The following diagram illustrates the logical relationship between the key sections of a Material Safety Data Sheet, providing a structured overview of the information it contains.

MSDS_Flow cluster_0 Product and Company Identification cluster_1 Hazard Identification and First Aid cluster_2 Fire and Accidental Release cluster_3 Handling, Storage, and Exposure Controls cluster_4 Physical, Chemical, and Toxicological Properties cluster_5 Ecological, Disposal, and Transport Information cluster_6 Regulatory and Other Information Product_ID Section 1: Identification Hazards Section 2: Hazards Identification Product_ID->Hazards Composition Section 3: Composition/Information on Ingredients First_Aid Section 4: First Aid Measures Hazards->First_Aid Fire_Fighting Section 5: Fire-Fighting Measures First_Aid->Fire_Fighting Accidental_Release Section 6: Accidental Release Measures Handling_Storage Section 7: Handling and Storage Fire_Fighting->Handling_Storage Exposure_Controls Section 8: Exposure Controls/Personal Protection Physical_Chemical Section 9: Physical and Chemical Properties Handling_Storage->Physical_Chemical Stability_Reactivity Section 10: Stability and Reactivity Toxicological Section 11: Toxicological Information Physical_Chemical->Toxicological Ecological Section 12: Ecological Information Toxicological->Ecological Disposal Section 13: Disposal Considerations Ecological->Disposal Transport Section 14: Transport Information Disposal->Transport Regulatory Section 15: Regulatory Information Transport->Regulatory Other_Info Section 16: Other Information Regulatory->Other_Info

Caption: Logical flow of information in a Material Safety Data Sheet.

References

Safe Handling and Storage of Allyloxy Propanol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for allyloxy propanol in a laboratory setting.

This technical guide provides comprehensive safety protocols and procedures for the handling and storage of this compound in a laboratory environment. The information is compiled from safety data sheets and chemical suppliers to ensure the well-being of laboratory personnel and the integrity of research activities. It is imperative that all personnel handling this chemical are thoroughly familiar with the information contained herein.

Chemical Identification and Properties

This compound is a term that can refer to several isomers, with 3-(allyloxy)propane-1,2-diol (CAS No. 123-34-2) being a common variant. This guide will focus on the safety procedures for this isomer, but the principles of safe handling can be applied to other isomers with careful consideration of their specific properties.

Table 1: Physical and Chemical Properties of 3-(Allyloxy)propane-1,2-diol

PropertyValue
Appearance Clear, colorless liquid[1]
CAS Number 123-34-2
Molecular Formula C6H12O3[1][2]
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 142 °C @ 28 mm Hg (lit.)[1][2]
Melting Point -100 °C[1]
Flash Point 132 °C[1]
Density 1.068 g/mL at 25 °C (lit.)[1]
Solubility Completely miscible in water[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS), 3-(allyloxy)propane-1,2-diol is classified as causing serious eye irritation (H319).[3][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 2: Hazard Statements and Recommended Personal Protective Equipment

Hazard StatementGHS ClassificationPictogramRecommended PPE
H319: Causes serious eye irritation[3][2]Eye Irritation (Category 2)[3]GHS07[3][2]Protective gloves, protective clothing, eye protection (safety goggles or face shield), and hearing protection may be required.[3]

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use only in well-ventilated areas.[3] Local and general ventilation should be employed to control airborne concentrations.[3]

Personal Hygiene and Decontamination
  • Hand Washing: Wash hands thoroughly after handling the chemical.[3]

  • Skin Protection: Preventive skin protection, such as barrier creams, is recommended.[3] Contaminated clothing should be changed immediately.

  • Eating and Drinking: Do not eat, drink, or smoke when using this product.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow prep Preparation - Assess Risks - Gather PPE & Materials handling Handling - Use in Ventilated Area - Avoid Contact prep->handling spill Spill Response - Evacuate & Ventilate - Use Absorbent Material handling->spill Accidental Release decon Decontamination - Clean Work Area - Wash Hands Thoroughly handling->decon Normal Operation disposal Waste Disposal - Collect in Labeled Container - Follow Regulations spill->disposal decon->disposal

Caption: Logical workflow for the safe handling of this compound.

Storage Procedures

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

General Storage Conditions
  • Containers: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store below +30°C.[1] In hot seasons, the temperature should not exceed 25°C.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5] No smoking in storage areas.

  • Incompatible Materials: Store separately from oxidants, acids, and alkali metals.[5]

Decision Process for Appropriate Storage

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

StorageDecision start Receive this compound check_container Container Sealed? start->check_container check_area Designated Storage Area Available? check_container->check_area Yes reseal Reseal Container check_container->reseal No check_conditions Area Cool, Dry, & Ventilated? check_area->check_conditions Yes find_area Designate Compliant Storage Area check_area->find_area No check_incompatibles Separated from Incompatibles? check_conditions->check_incompatibles Yes check_conditions->find_area No store Store Chemical check_incompatibles->store Yes check_incompatibles->find_area No reseal->check_container find_area->check_area

Caption: Decision-making process for appropriate storage of this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Table 3: First-Aid and Emergency Measures

SituationProcedure
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
Skin Contact Wash with plenty of soap and water.[3] Take off immediately all contaminated clothing. Rinse skin with water/shower.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. If breathing is irregular or stopped, immediately seek medical assistance and start first aid actions.[3]
Ingestion Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting.[3]
Fire Use normal firefighting precautions from a reasonable distance.[3] A self-contained breathing apparatus should be used.
Accidental Release Keep away from drains, surface and ground water.[3] Use adsorbent materials to contain the spill and place in appropriate containers for disposal.[3] Ventilate the affected area.[3]

Disposal Considerations

All waste materials should be handled as hazardous waste. Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of waste into the sewer system.

By adhering to the guidelines outlined in this document, laboratory personnel can significantly reduce the risks associated with the handling and storage of this compound, ensuring a safe and productive research environment.

References

A Technical Guide to High-Purity Allyloxy Propanol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity allyloxy propanol, a versatile reagent with applications in various fields of chemical synthesis and materials science. This document outlines the different isomers available, lists prominent commercial suppliers, and details the analytical methods for purity assessment. Furthermore, it provides a representative synthesis and purification protocol for obtaining high-purity this compound.

Understanding this compound Isomers

The term "this compound" can refer to several isomers. The most common commercially available isomers are 1-allyloxy-2-propanol and 3-allyloxy-1,2-propanediol . It is crucial for researchers to distinguish between these compounds as their physical and chemical properties differ.

  • 1-Allyloxy-2-propanol (CAS: 21460-36-6): A monohydroxy ether.

  • 3-Allyloxy-1,2-propanediol (CAS: 123-34-2): A diol, also known as glycerol α-monoallyl ether.

This guide will focus on both, with an emphasis on high-purity grades suitable for research and development.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer high-purity grades of this compound isomers, typically with purities of 99% or greater. The following table summarizes the offerings from several prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

SupplierCompoundCAS NumberPurityAnalytical Method
Sigma-Aldrich 3-Allyloxy-1,2-propanediol123-34-299%[1]Gas Chromatography (GC)
LGC Standards 1-(Allyloxy)-2-propanol21460-36-6High Purity (exact % not specified, sold as a reference material)[2]Not specified
TCI Chemicals 3-Allyloxy-1,2-propanediol123-34-2>99.0%Gas Chromatography (GC)
Avantor 3-Allyloxy-1,2-propanediol123-34-2≥99.0%Gas Chromatography (GC)
BOC Sciences This compound6180-67-295%Not specified

Note: This table is not exhaustive and other suppliers may be available.

Experimental Protocols

Synthesis of High-Purity this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and robust method for the preparation of ethers, including this compound.[3][4] This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Propylene Glycol Propylene Glycol Alkoxide Alkoxide Propylene Glycol->Alkoxide  + Strong Base (e.g., NaH) Strong Base Strong Base Alkoxide_ref Alkoxide Allyl Halide Allyl Halide This compound This compound Salt Byproduct Salt Byproduct Alkoxide_ref->this compound  + Allyl Halide (e.g., Allyl Bromide)

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Representative Protocol for the Synthesis of 1-Allyloxy-2-propanol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents) and anhydrous tetrahydrofuran (THF). The flask is cooled in an ice bath.

  • Deprotonation: Propylene glycol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Allyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and maintained at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity 1-allyloxy-2-propanol. The boiling point and refractive index should be measured and compared to literature values.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for determining the purity of this compound and identifying any volatile impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of a certified reference material of the specific this compound isomer in the same solvent.

  • If available, prepare a solution containing potential impurities for identification purposes.

GC-MS Parameters (Illustrative Example):

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For better separation of alcohols, a polar column like a DB-WAX can also be used.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or with a high split ratio)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-300

Data Analysis:

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a library (e.g., NIST) and, if possible, by comparing their retention times and mass spectra with those of authentic standards.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injection Vial->Injector GC_Column Separation in GC Column Injector->GC_Column Ionization Electron Ionization GC_Column->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Mass_Spectra Generate Mass Spectra Detector->Mass_Spectra Integration Peak Integration & Area % Calculation Chromatogram->Integration Library_Search Library Search for Impurity ID Mass_Spectra->Library_Search Report Final Purity Report Integration->Report Library_Search->Report

Figure 2: A logical workflow for the purity analysis of this compound using GC-MS.

Conclusion

For researchers and professionals in drug development, securing high-purity starting materials and reagents is paramount. This guide provides a foundational understanding of the commercially available high-purity this compound isomers, their suppliers, and the necessary experimental protocols for their synthesis and analysis. It is strongly recommended to obtain and carefully review the supplier's Certificate of Analysis for any specific lot of material to ensure it meets the requirements of the intended application.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis, focusing on the reaction mechanism for the preparation of 3-allyloxy-1-propanol. This document details the underlying principles of the reaction, provides a general experimental protocol, and presents key analytical data for the product.

Core Concepts: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] This involves the reaction of an alkoxide ion with a primary alkyl halide.[1]

The overall reaction can be summarized in two key steps:

  • Deprotonation: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide ion.

  • Nucleophilic Attack: The alkoxide ion, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Reaction Mechanism: Synthesis of 3-Allyloxy-1-propanol

The synthesis of 3-allyloxy-1-propanol via the Williamson ether synthesis typically involves the reaction of 1,3-propanediol with an allyl halide (e.g., allyl bromide) in the presence of a base.

Step 1: Formation of the Alkoxide

Initially, a strong base, such as sodium hydride (NaH), deprotonates one of the hydroxyl groups of 1,3-propanediol to form a sodium propoxide intermediate. This step is crucial as it generates the nucleophile required for the subsequent substitution.

Step 2: S(_N)2 Attack

The resulting alkoxide ion then acts as a nucleophile and attacks the primary carbon of the allyl halide. This concerted, one-step mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (halide).[1] The reaction results in the formation of 3-allyloxy-1-propanol and a sodium halide salt as a byproduct.

For a visual representation of this mechanism, please refer to the diagram below.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 1,3-Propanediol HO-(CH₂)₃-OH Alkoxide HO-(CH₂)₃-O⁻ Na⁺ 1,3-Propanediol->Alkoxide + NaH Base NaH H2 H₂ (gas) Allyl_Halide CH₂=CH-CH₂-Br Product 3-Allyloxy-1-propanol (HO-(CH₂)₃-O-CH₂-CH=CH₂) Alkoxide->Product + Allyl Bromide Salt NaBr

Figure 1: Reaction mechanism for the synthesis of 3-allyloxy-1-propanol.

Experimental Protocol

Materials:

  • 1,3-Propanediol

  • Allyl bromide

  • Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Deionized water

  • Organic extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath. Add sodium hydride portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Allow the reaction to stir at room temperature until gas evolution ceases, indicating the formation of the alkoxide.

  • Alkylation: Add allyl bromide dropwise to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

The following diagram illustrates a general experimental workflow for this synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 1,3-Propanediol in Anhydrous Solvent Start->Reaction_Setup Deprotonation Deprotonation: Add NaH, Stir at RT Reaction_Setup->Deprotonation Alkylation Alkylation: Add Allyl Bromide, Reflux Deprotonation->Alkylation Workup Workup: Quench with H₂O Alkylation->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification: Distillation or Chromatography Extraction->Purification Product 3-Allyloxy-1-propanol Purification->Product

Figure 2: General experimental workflow for the synthesis of 3-allyloxy-1-propanol.

Data Presentation

While specific quantitative data for the synthesis of 3-allyloxy-1-propanol is not available in the provided search results, the following table presents typical spectroscopic data for the closely related compound, 3-allyloxy-1,2-propanediol, which can serve as a reference.[2][3][4]

Parameter Value
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Boiling Point 76-83 °C at 0.4 mmHg[5]
¹H NMR (CDCl₃, ppm) δ 5.9 (m, 1H), 5.3 (d, 1H), 5.2 (d, 1H), 4.0 (d, 2H), 3.5-3.8 (m, 5H), 2.5 (br s, 2H) (for 3-allyloxy-1,2-propanediol)
¹³C NMR (CDCl₃, ppm) δ 134.5, 117.2, 72.5, 71.8, 70.8, 64.2 (for 3-allyloxy-1,2-propanediol)
IR (cm⁻¹) 3400 (br, O-H), 3080 (=C-H), 2930, 2870 (C-H), 1645 (C=C), 1110 (C-O) (Typical values for similar structures)

Note: The spectroscopic data provided is for 3-allyloxy-1,2-propanediol and should be used as a reference. Actual values for 3-allyloxy-1-propanol may vary.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of 3-allyloxy-1-propanol. The reaction proceeds through a well-understood S(_N)2 mechanism, involving the formation of an alkoxide followed by nucleophilic attack on an allyl halide. While a specific detailed protocol and quantitative yield for this exact synthesis are not extensively documented in the readily available literature, the general principles and procedures of the Williamson ether synthesis are well-established and can be effectively applied to achieve the desired product. Further optimization of reaction conditions, such as the choice of base, solvent, and temperature, can be explored to maximize the yield and purity of 3-allyloxy-1-propanol for various research and development applications.

References

Unveiling Potential Impurities in Commercially Available Allyloxy Propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyloxy propanol, a versatile chemical intermediate, finds application in various fields, including the synthesis of pharmaceuticals and specialty polymers. The purity of this reagent is paramount, as even trace impurities can have a significant impact on reaction kinetics, product yield, and the safety profile of the final product. This technical guide provides an in-depth analysis of the potential impurities found in commercially available this compound, outlines detailed experimental protocols for their identification and quantification, and presents a comprehensive overview of the synthetic pathways and associated side reactions.

Introduction

This compound, encompassing isomers such as 1-allyloxy-2-propanol and 2-allyloxy-1-propanol, is a key building block in organic synthesis. Its bifunctional nature, possessing both an ether and a hydroxyl group, allows for a wide range of chemical transformations. The most prevalent method for its commercial synthesis is the Williamson ether synthesis, a robust and well-established reaction. However, like any chemical process, it is not without the potential for the formation of byproducts and the persistence of unreacted starting materials. Understanding the impurity profile of commercially available this compound is therefore a critical aspect of quality control and process development in research and industrial settings.

Synthesis of this compound and the Genesis of Impurities

The primary industrial route to this compound is the Williamson ether synthesis, which involves the reaction of a propylene glycol with an allyl halide, typically allyl chloride, in the presence of a strong base such as sodium hydroxide.

Primary Reaction:

Propylene Glycol + Allyl Chloride + Base → this compound + Salt + Water

This process, while generally efficient, can lead to the formation of several impurities through various pathways.

Categories of Potential Impurities

The potential impurities in commercially available this compound can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual amounts of propylene glycol and allyl chloride that have not reacted completely.

  • Byproducts from Side Reactions: These are new chemical entities formed during the synthesis process. The most common byproducts include:

    • Allyl Alcohol: Formed via the hydrolysis of allyl chloride in the presence of the basic aqueous medium[1].

    • Diallyl Ether: Can be formed through the reaction of allyl alcohol with allyl chloride or by the self-condensation of allyl alcohol under the reaction conditions.

  • Isomeric Impurities: Depending on the regioselectivity of the reaction with propylene glycol, both 1-allyloxy-2-propanol and 2-allyloxy-1-propanol can be formed. The relative abundance of these isomers can vary.

  • Residual Solvents: Solvents used during the synthesis or purification stages, such as toluene, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), may be present in trace amounts.

  • Inorganic Salts: Salts, such as sodium chloride, are formed as a byproduct of the reaction and are typically removed during the workup process. However, residual amounts may remain.

Quantitative Data on Potential Impurities

While specific impurity profiles can vary between manufacturers and batches, the following table summarizes the potential impurities and their likely, albeit generally unspecified, concentration ranges in commercial-grade this compound. It is crucial for researchers to request a certificate of analysis (CoA) for the specific batch being used to obtain precise quantitative data.

Impurity Chemical Formula CAS Number Typical Purity Specification of Main Component Potential Concentration Range of Impurity
Propylene GlycolC₃H₈O₂57-55-6>99.5% (for starting material)[2][3]Typically <0.5% in final product
Allyl ChlorideC₃H₅Cl107-05-1>99% (for starting material)Typically <0.1% in final product
Allyl AlcoholC₃H₆O107-18-6Not ApplicableCan range from trace levels to >1%[1]
Diallyl EtherC₆H₁₀O557-40-4Not ApplicableCan range from trace levels to >0.5%[1]
Isomeric this compoundC₆H₁₂O₂(Varies)Not ApplicableVaries depending on synthesis
Residual Solvents(Varies)(Varies)Not ApplicableTypically <0.1%
Inorganic Salts(Varies)(Varies)Not ApplicableTypically <0.01%

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities in this compound are essential. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) are the most powerful and commonly employed techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent such as dichloromethane or methanol.

    • For quantitative analysis, prepare a series of calibration standards for each potential impurity (propylene glycol, allyl alcohol, diallyl ether) in the same solvent. An internal standard (e.g., 1,4-dioxane) can be used to improve accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for good separation of the target analytes. Dimensions: 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 240°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with reference spectra from a library (e.g., NIST).

    • Confirm the identity of impurities by comparing their retention times with those of the prepared calibration standards.

    • Quantify the impurities by constructing a calibration curve for each analyte based on the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Objective: To provide structural confirmation of impurities and an alternative method for quantification.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample (e.g., 20 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trioxane) for quantitative analysis (qNMR).

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay: 5 s

      • Acquisition Time: 4 s

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay: 2 s

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the protons and carbons of this compound and any identified impurities.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structural elucidation of unknown impurities.

    • For quantitative analysis, integrate the signals of the impurities and the internal standard. The concentration of the impurity can be calculated using the following formula:

      C_impurity = (I_impurity / N_impurity) * (N_IS / I_IS) * (MW_impurity / MW_IS) * (m_IS / m_sample)

      Where:

      • C = concentration

      • I = integral value

      • N = number of protons giving rise to the signal

      • MW = molecular weight

      • m = mass

Visualizing Synthesis and Analytical Workflows

Synthesis Pathway and Impurity Formation

The following diagram illustrates the Williamson ether synthesis of this compound and the pathways leading to the formation of common impurities.

G cluster_reactants Starting Materials cluster_main_reaction Primary Synthesis cluster_impurities Potential Impurities Propylene Glycol Propylene Glycol Williamson Ether Synthesis Williamson Ether Synthesis Propylene Glycol->Williamson Ether Synthesis Unreacted Propylene Glycol Unreacted Propylene Glycol Propylene Glycol->Unreacted Propylene Glycol Incomplete Reaction Allyl Chloride Allyl Chloride Allyl Chloride->Williamson Ether Synthesis Unreacted Allyl Chloride Unreacted Allyl Chloride Allyl Chloride->Unreacted Allyl Chloride Incomplete Reaction Allyl Alcohol Allyl Alcohol Allyl Chloride->Allyl Alcohol Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Diallyl Ether Diallyl Ether Allyl Alcohol->Diallyl Ether Further Reaction G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Weighing & Dilution GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Injection NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Parallel Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Separation & Detection Impurity Identification Impurity Identification Data Acquisition->Impurity Identification Spectral Library Matching Impurity Quantification Impurity Quantification Impurity Identification->Impurity Quantification Calibration Curve Reporting Reporting Impurity Quantification->Reporting Certificate of Analysis Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation Structural Confirmation->Impurity Quantification qNMR

References

An In-depth Technical Guide to the Isomers of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary isomers of allyloxy propanol, focusing on their chemical properties, synthesis, and analytical protocols. This compound, known commercially as propylene glycol monoallyl ether, is a versatile chemical intermediate with applications in polymer chemistry and specialty synthesis.[1][2] Understanding the distinct properties of its isomers is critical for its effective application in research and development.

Core Isomers of this compound

This compound is an ether alcohol with the molecular formula C₆H₁₂O₂.[3] The term typically refers to a mixture of isomers derived from the reaction of an allyl group with propylene glycol. The primary isomers are positional isomers, differing in the attachment points of the allyloxy and hydroxyl groups on the three-carbon propane backbone.

The two principal isomers are:

  • 1-(Allyloxy)propan-2-ol: A secondary alcohol where the allyloxy group is on the primary carbon.

  • 2-(Allyloxy)propan-1-ol: A primary alcohol where the allyloxy group is on the secondary carbon.[4]

A third, less common isomer, is:

  • 3-(Allyloxy)propan-1-ol: Derived from a propan-1-ol backbone.[5]

Another related and noteworthy compound, often used in drug delivery and synthesis, is 3-Allyloxy-1,2-propanediol , also known as glycerol 1-allyl ether.[6][7] While not a strict isomer of the mono-hydroxy propanols, its structural similarity and applications warrant its inclusion in this guide.

The relationship between the core isomers is based on the substitution pattern on the propane chain. The diagram below illustrates this structural relationship.

Figure 1: Logical relationship of this compound isomers.

Physicochemical Properties

The physical and chemical properties of these isomers are distinct, influencing their reactivity, solubility, and handling. The commercially available "propylene glycol monoallyl ether" is typically a mixture, and its properties are an amalgam of the primary isomers.[3][8]

Property1-(Allyloxy)propan-2-ol2-(Allyloxy)propan-1-ol3-(Allyloxy)propan-1-ol3-Allyloxy-1,2-propanediol
CAS Number 21460-36-6[9]43089-73-26180-67-2[5]123-34-2
Molecular Weight 116.16 g/mol [9]116.16 g/mol [4]116.16 g/mol [5]132.16 g/mol [7]
Boiling Point Not specifiedNot specifiedNot specified142 °C @ 28 mmHg[10]
Mixture Boiling Point 157.22 °C (rough estimate for mixture)[3]
Density Not specifiedNot specifiedNot specified1.068 g/mL at 25 °C[10]
Mixture Density 0.9548 g/mL (rough estimate for mixture)[3]
Refractive Index Not specifiedNot specifiedNot specifiedn20/D 1.462[10]
Mixture Refractive Index 1.4030 (estimate for mixture)[8]
Solubility in Water Soluble[1]SolubleNot specifiedCompletely miscible[10]
Vapor Pressure 0.000837 mmHg at 25°C (for mixture)[3]0.004 hPa at 20 °C[10]
Flash Point 118 °C (for mixture)[3]98 °C (closed cup)

Note: Data for individual isomers is sparse; much of the available information is for the commercial mixture (CAS 1331-17-5).[1][3]

Experimental Protocols

A common method for synthesizing 3-allyloxy-1,2-propanediol involves the acid-catalyzed hydrolysis of allyl glycidyl ether.[11]

Protocol:

  • Apparatus Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Reaction Mixture Preparation: The flask is charged with 2000 mL of water and 2.0 mL of 70% aqueous perchloric acid (HClO₄). The mixture is heated to 80°C.

  • Addition of Reactant: 500 g (4.38 mol) of allyl glycidyl ether is added to the heated mixture in a single portion.

  • Reaction: The reaction mixture is stirred vigorously for 12 hours at 80°C.

  • Neutralization: After cooling, the mixture is neutralized to a pH of 8 by the careful addition of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

  • Isolation: The water is removed from the mixture by evaporation under reduced pressure (in vacuo).

  • Purification: The resulting crude product is purified by distillation to yield pure 3-allyloxy-1,2-propanediol.[11]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble 3-neck flask with stirrer, thermometer Charge 2. Add H₂O and HClO₄ Heat to 80°C Setup->Charge Add_AGE 3. Add Allyl Glycidyl Ether Charge->Add_AGE Stir 4. Stir for 12 hours at 80°C Add_AGE->Stir Neutralize 5. Cool and neutralize with Na₂CO₃ to pH 8 Stir->Neutralize Evaporate 6. Evaporate water in vacuo Neutralize->Evaporate Distill 7. Distill crude product Evaporate->Distill Final_Product Pure 3-Allyloxy-1,2-propanediol Distill->Final_Product

Figure 2: Workflow for the synthesis of 3-allyloxy-1,2-propanediol.

Applications in Research and Drug Development

While propylene glycol monoallyl ether itself is primarily an industrial chemical used as a reactive diluent and building block for polymers, its derivatives and related structures have found utility in more specialized fields.[1]

  • Drug Delivery: 3-Allyloxy-1,2-propanediol is used as a synthetic intermediate for preparing poly(ethylene glycol)-lipid conjugates, which are crucial components in advanced drug delivery systems like liposomes.[6][7]

  • Pharmaceutical Synthesis: This diol has also been employed as a starting material for the synthesis of doxorubicin analogs, which are investigated for their potential as anticancer agents.[6][7]

  • Biocatalysis: The stereoselective synthesis of the (R) and (S) enantiomers of 3-allyloxy-1,2-propanediol has been achieved using biocatalytic methods, highlighting its role as a chiral building block in complex organic synthesis.[12]

  • Antimicrobial and Anti-inflammatory Research: 1-(Allyloxy)propan-2-ol has shown potential antimicrobial and anti-inflammatory properties in preliminary studies, suggesting a possible, though underexplored, avenue for therapeutic research.[13]

The dual functionality of an allyl group (for polymerization or cross-linking) and a hydroxyl group (for subsequent chemical modification) makes these compounds versatile intermediates.[13]

Toxicology and Safety

Propylene glycol monoallyl ether is considered to have low single-dose oral toxicity, with an LD50 in female rats between 1 to 2 g/kg.[4] High doses can lead to central nervous system depression.[4] It is also known to be a mucous membrane and eye irritant.[4] The toxicity profile of propylene glycol ethers is generally considered to be different and less severe than that of ethylene glycol ethers, which are known to cause testicular atrophy and teratogenicity.[14] Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed when handling these compounds.

Conclusion

The isomers of this compound, particularly 1-(allyloxy)propan-2-ol and 2-(allyloxy)propan-1-ol, are important industrial chemicals. Their related diol, 3-allyloxy-1,2-propanediol, serves as a valuable and versatile intermediate in the synthesis of complex molecules for drug delivery and pharmaceutical research. A clear understanding of the distinct properties and synthesis protocols for each isomer is essential for leveraging their full potential in scientific and developmental applications.

References

Methodological & Application

Application Notes and Protocols for Allyloxy Propanol as a Reactive Diluent in Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyloxy propanol, also known as allyl glycidyl ether (AGE), as a reactive diluent in epoxy resin formulations. Detailed protocols for formulation, curing, and characterization are provided to guide researchers in utilizing this versatile compound to modify and enhance the properties of epoxy-based systems.

Introduction

This compound is a low-viscosity, bifunctional molecule containing both an epoxy group and an allyl group.[1][2][3][4] This unique structure allows it to act as a reactive diluent, reducing the viscosity of epoxy resin formulations for improved handling and processing, while also participating in the curing reaction to become an integral part of the final polymer network.[2][5] Its incorporation can enhance flexibility, reduce brittleness, and improve the overall toughness of the cured epoxy system.[5]

Key Properties of this compound

A summary of the typical physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical NameAllyl Glycidyl Ether[2]
CAS Number106-92-3[2]
Molecular FormulaC6H10O2[1]
Molecular Weight114.14 g/mol [4]
AppearanceColorless transparent liquid[2]
Viscosity @ 25°C1.14 mPa·s[1]
Boiling Point153.9 °C[1]
Flash Point48.5 °C[1]
Specific Gravity @ 20°C0.9650 - 0.9750[1]
Purity≥99.0 %[1]

Effects on Epoxy Resin Properties

The primary function of this compound as a reactive diluent is to reduce the viscosity of the epoxy resin system. This effect is crucial for applications requiring good flow and impregnation, such as in composites, coatings, and adhesives. While specific data on this compound is limited in the provided search results, a study on a similar reactive diluent, butyl glycidyl ether, demonstrated a significant reduction in viscosity.

Modifier Content (wt%)Viscosity Reduction (%)
2097

Data adapted from a study on butyl glycidyl ether as a low-viscosity modifier for an epoxy polymer system.[6]

Beyond viscosity reduction, the incorporation of this compound can influence the mechanical and thermal properties of the cured epoxy resin. Generally, the addition of a reactive diluent can lead to a moderate reduction in the glass transition temperature (Tg) and may affect the tensile strength and modulus of the material.[6] However, the bifunctional nature of this compound allows it to crosslink into the polymer network, which can help to mitigate the reduction in mechanical properties often seen with non-reactive diluents.

Experimental Protocols

The following protocols provide a framework for the formulation, curing, and characterization of epoxy resins modified with this compound.

Materials and Equipment
  • Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

  • Reactive Diluent: this compound (Allyl Glycidyl Ether).

  • Curing Agent: An appropriate amine-based curing agent (e.g., diethylenetriamine - DETA, or an alternative as specified for the chosen epoxy resin).

  • Mixing Equipment: Disposable mixing cups, stirring rods, and a balance.

  • Molding Equipment: Molds for creating test specimens (e.g., for tensile testing).

  • Curing Oven: A programmable oven for controlled curing cycles.

  • Testing Equipment:

    • Viscometer (e.g., Brookfield viscometer)

    • Universal Testing Machine (for tensile testing, ASTM D638)

    • Differential Scanning Calorimeter (DSC) (for determining glass transition temperature)

    • Shore Durometer (for hardness testing, ASTM D2240)

Formulation and Mixing Protocol

The following diagram illustrates the general workflow for preparing epoxy formulations with this compound.

G cluster_formulation Formulation cluster_mixing Mixing cluster_processing Processing A Weigh Epoxy Resin D Premix Epoxy and This compound A->D B Weigh this compound B->D C Weigh Curing Agent E Add Curing Agent C->E D->E F Thoroughly Mix All Components for 2-3 min E->F G Degas Mixture (if necessary) F->G H Pour into Molds G->H

Epoxy Formulation and Mixing Workflow

Step-by-Step Procedure:

  • Determine Formulation: Decide on the desired weight percentage of this compound in the epoxy resin. Common concentrations to evaluate are 5%, 10%, 15%, and 20% by weight of the resin.

  • Weigh Components:

    • Place a clean mixing cup on a balance and tare.

    • Pour the required amount of epoxy resin into the cup and record the weight.

    • Add the calculated amount of this compound to the resin and record the total weight.

    • In a separate cup, weigh the appropriate amount of curing agent. The stoichiometric amount of curing agent should be calculated based on the total epoxy equivalent weight of the resin and the reactive diluent.

  • Mixing:

    • Thoroughly mix the epoxy resin and this compound until a homogeneous mixture is obtained.

    • Add the curing agent to the resin/diluent mixture.

    • Mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the mixing cup to ensure a uniform blend.[7]

  • Degassing: If air bubbles are present, degas the mixture in a vacuum chamber until the bubbles are removed.

  • Casting: Pour the mixed formulation into prepared molds for curing.

Curing Protocol

The curing schedule will depend on the specific epoxy resin and curing agent used. A typical two-stage curing process is often employed:

  • Initial Cure: Place the molded samples in an oven at a moderate temperature (e.g., 80°C) for a specified time (e.g., 2 hours).

  • Post-Cure: Increase the oven temperature to a higher level (e.g., 120-150°C) for an extended period (e.g., 2-4 hours) to ensure complete crosslinking.

It is crucial to consult the technical data sheets for the specific epoxy resin and curing agent for recommended curing schedules.

Characterization Protocols

The following diagram outlines the key characterization tests to be performed on the cured epoxy samples.

G cluster_characterization Characterization A Cured Epoxy Samples C Tensile Testing (ASTM D638) A->C D Thermal Analysis (DSC) (Glass Transition Temp.) A->D E Hardness Testing (ASTM D2240) A->E B Viscosity Measurement (Uncured) F Uncured Formulation F->B

Characterization Workflow for Modified Epoxy Resins

Detailed Procedures:

  • Viscosity Measurement:

    • Use a Brookfield viscometer or a similar instrument to measure the viscosity of the uncured epoxy-diluent mixture before adding the curing agent.

    • Perform measurements at a controlled temperature (e.g., 25°C).

    • Record the viscosity at different concentrations of this compound.

  • Tensile Testing:

    • Prepare dog-bone shaped specimens according to ASTM D638 standards.

    • Conduct tensile tests using a universal testing machine at a constant crosshead speed.

    • Determine the tensile strength, modulus of elasticity, and elongation at break for each formulation.

  • Thermal Analysis (DSC):

    • Use a Differential Scanning Calorimeter to determine the glass transition temperature (Tg) of the cured samples.

    • Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is typically identified as the midpoint of the transition in the heat flow curve.

  • Hardness Testing:

    • Measure the Shore D hardness of the cured samples using a durometer according to ASTM D2240.

    • Take multiple readings at different points on the sample surface and calculate the average.

Safety Precautions

This compound is a flammable liquid and may cause skin and eye irritation.[8][9] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][8][9] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[8]

Conclusion

This compound is an effective reactive diluent for reducing the viscosity of epoxy resins. Its bifunctional nature allows it to be chemically incorporated into the polymer network, potentially enhancing properties such as flexibility and toughness. The protocols outlined in these application notes provide a systematic approach for researchers to formulate, cure, and characterize epoxy systems modified with this compound, enabling the development of advanced materials with tailored properties for a wide range of applications.

References

Application Notes and Protocols for Allyloxy Propanol in UV-Curable Coatings and Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyloxy propanol, also known as 3-allyloxy-1,2-propanediol or glycerol 1-allyl ether, as a reactive diluent in ultraviolet (UV)-curable coatings and inks. The information is intended to guide researchers and professionals in formulating and evaluating UV-curable systems incorporating this versatile monomer.

Introduction to this compound

This compound is a trifunctional molecule featuring a reactive allyl ether group and two hydroxyl groups. This unique structure allows it to be incorporated into UV-curable formulations, where it can act as a reactive diluent to reduce viscosity and participate in the polymerization process. Its hydroxyl groups also offer potential for secondary crosslinking reactions or for modifying the polarity and adhesion of the final coating. In some formulations, allyl ethers can also aid in mitigating oxygen inhibition, a common issue in UV curing.[1]

Chemical Structure:

  • IUPAC Name: 3-(allyloxy)propane-1,2-diol

  • CAS Number: 123-34-2[2][3][4]

  • Molecular Formula: C₆H₁₂O₃[3][4]

  • Molecular Weight: 132.16 g/mol [3][4]

Key Properties and Applications

As a component in UV-curable systems, this compound is noted for its potential to:

  • Reduce Viscosity: Like other reactive diluents, it can lower the viscosity of formulations containing high molecular weight oligomers, improving flow and application properties.

  • Enhance Flexibility: The introduction of the allyl ether structure can impart greater flexibility to the cured film.[2]

  • Improve Film Formation: It can contribute to better film-forming properties of the coating.[2]

  • Serve as a Monomer: The allyl group can copolymerize with other vinyl monomers, such as acrylates and methacrylates, integrating into the polymer network upon UV exposure.[2]

  • Potential for Dual-Cure Systems: The hydroxyl groups can be utilized for secondary curing mechanisms, for example, with isocyanates.

  • Oxygen Scavenging: Allyl ethers have been noted for their ability to act as oxygen absorbing agents, which can help to reduce oxygen inhibition at the surface of the coating during UV curing.[1]

Its applications are foreseen in various areas, including protective coatings, and potentially in specialized applications like coatings for medical devices.[5]

Health and Safety

3-(allyloxy)propane-1,2-diol is classified as causing serious eye irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses and gloves. Work should be conducted in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Experimental Protocols

The following are generalized protocols for the evaluation of this compound in UV-curable formulations. Researchers should adapt these protocols to their specific equipment and formulation requirements.

4.1. Formulation of a UV-Curable Clear Coat

A basic clear coat formulation can be prepared to evaluate the effect of this compound on coating properties.

Materials:

  • Urethane Acrylate Oligomer (e.g., CN966)

  • This compound (Reactive Diluent)

  • Trimethylolpropane Triacrylate (TMPTA) (Crosslinker)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

Procedure:

  • In a light-blocking container, combine the urethane acrylate oligomer and TMPTA.

  • Add the desired weight percentage of this compound to the mixture. Prepare a series of formulations with varying concentrations (e.g., 5%, 10%, 15% by weight) to evaluate its impact.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator (typically 2-5% by weight of the total formulation) and continue stirring until it is completely dissolved.

  • Allow the formulation to sit for a short period to allow any air bubbles to dissipate.

4.2. Measurement of Viscosity

Equipment:

  • Rotational viscometer

Procedure:

  • Equilibrate the UV-curable formulation to a constant temperature (e.g., 25°C).

  • Measure the viscosity of the formulation using the rotational viscometer at a defined shear rate.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Compare the viscosities of formulations with and without this compound to quantify its diluting effect.

4.3. Application and UV Curing

Equipment:

  • Film applicator (e.g., wire-wound bar coater)

  • Substrate (e.g., glass panels, metal sheets, or wood)

  • UV curing system (e.g., mercury vapor lamp or LED lamp)

Procedure:

  • Apply the formulated coating to the substrate using a film applicator to achieve a consistent film thickness (e.g., 25 µm).

  • Pass the coated substrate under the UV lamp at a controlled belt speed. The UV dose can be varied by changing the belt speed or the lamp intensity.

  • Ensure complete curing of the film. The absence of tackiness can be a preliminary indicator of cure.

4.4. Evaluation of Cured Film Properties

4.4.1. Pencil Hardness (ASTM D3363)

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

  • The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface of the coating.

4.4.2. Cross-Hatch Adhesion (ASTM D3359)

  • A series of cuts are made through the coating to the substrate in a lattice pattern.

  • A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale (0B to 5B).

4.4.3. Solvent Resistance (MEK Rub Test - ASTM D4752)

  • A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coated surface with a specified pressure.

  • The number of double rubs required to break through the coating to the substrate is recorded. This indicates the degree of cure and chemical resistance.

Data Presentation

The quantitative data from the experimental evaluations should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Formulation Viscosity

Formulation IDThis compound (wt%)Other Monomers (wt%)Oligomer (wt%)Photoinitiator (wt%)Viscosity at 25°C (cP)
Control040555[Insert Data]
AP-5535555[Insert Data]
AP-101030555[Insert Data]
AP-151525555[Insert Data]

Table 2: Performance of Cured Films Containing this compound

Formulation IDThis compound (wt%)Pencil HardnessAdhesion (ASTM D3359)MEK Double Rubs
Control0[Insert Data][Insert Data][Insert Data]
AP-55[Insert Data][Insert Data][Insert Data]
AP-1010[Insert Data][Insert Data][Insert Data]
AP-1515[Insert Data][Insert Data][Insert Data]

Visualizations

6.1. UV Curing Workflow

UV_Curing_Workflow cluster_prep Formulation Preparation cluster_process Application & Curing cluster_eval Evaluation Oligomer Oligomer Mix Mixing Oligomer->Mix AOP This compound AOP->Mix Monomer Monomer Monomer->Mix PI Photoinitiator PI->Mix Apply Application Mix->Apply Homogeneous Formulation Viscosity Viscosity Test Mix->Viscosity Cure UV Curing Apply->Cure Coated Substrate Hardness Pencil Hardness Cure->Hardness Adhesion Adhesion Test Cure->Adhesion Solvent Solvent Resistance Cure->Solvent

Caption: Experimental workflow for UV-curable coatings.

6.2. Free Radical Polymerization Pathway

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator Radical Free Radicals (R•) PI->Radical Generates UV UV Light UV->PI Monomer Monomer (e.g., Acrylate, this compound) Radical->Monomer Attacks GrowingChain Growing Polymer Chain Monomer->GrowingChain Forms GrowingChain->Monomer Reacts with more GrowingChain->GrowingChain Combination or Disproportionation Crosslinked Crosslinked Polymer Network GrowingChain->Crosslinked

Caption: Free radical polymerization in UV curing.

References

Allyloxy Propanol as a Functional Comonomer in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-allyloxy-1,2-propanediol (AOP) as a versatile functional comonomer in polymer synthesis. Its unique structure, featuring a reactive allyl group for polymerization and subsequent modification, and a diol functionality, makes it a valuable building block for creating advanced polymers with tailored properties for a range of applications, particularly in the biomedical and drug delivery fields.

Introduction to Allyloxy Propanol in Polymer Chemistry

3-allyloxy-1,2-propanediol is a bifunctional monomer that can be incorporated into polymer chains via its allyl group through various polymerization techniques, most notably free-radical polymerization. The pendant diol groups along the polymer backbone offer sites for further chemical modification or can impart hydrophilicity and hydrogen bonding capabilities to the resulting copolymer.

The primary advantages of using AOP as a comonomer include:

  • Facile Functionalization: The allyl group provides a readily accessible handle for post-polymerization modification, such as through highly efficient "click" chemistry reactions like thiol-ene coupling. This allows for the introduction of a wide array of functional groups, including targeting ligands, imaging agents, or other therapeutic molecules.

  • Tunable Hydrophilicity: The diol moiety increases the hydrophilic character of the polymer, which can be crucial for biomedical applications requiring aqueous solubility or biocompatibility.

  • Controlled Architecture: Copolymerization of AOP with other monomers, such as N-isopropylacrylamide (NIPAAm), allows for the synthesis of "smart" polymers that respond to external stimuli like temperature.

Key Applications and Experimental Data

A significant application of AOP-containing copolymers is in the development of controlled drug delivery systems. For instance, copolymers of NIPAAm and AOP have been used to create thermosensitive magnetic nanoparticles for the targeted delivery of antibiotics like ceftazidime.[1][2][3][4]

Characterization of a Representative Copolymer

The successful synthesis of a poly(N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol) copolymer grafted onto modified magnetic nanoparticles (MNPs@AP@NIPAAm) has been confirmed through elemental analysis. The increase in carbon, hydrogen, and nitrogen content after polymerization indicates the successful grafting of the monomers onto the nanoparticle surface.[1]

SampleCarbon (%)Hydrogen (%)Nitrogen (%)
MNPs with silica layer (TEOS)0.110.190.09
MNPs@AP@NIPAAm2.870.980.76

Table 1: Elemental analysis (CHN) of magnetic nanoparticles before and after grafting with the AOP/NIPAAm copolymer. Data sourced from Alipour et al., 2020.[1]

Drug Loading and Release Kinetics

Polymers incorporating AOP can be designed for the sustained release of therapeutic agents. The release of the antibiotic ceftazidime from a thermosensitive AOP-containing nanocarrier has been shown to follow various kinetic models, indicating a complex release mechanism.

Kinetic ModelParameters
Zero-Order ModelR² = 0.985
First-Order ModelR² = 0.991
Higuchi ModelR² = 0.995
Korsmeyer-PeppasR² = 0.998

Table 2: Release kinetic data for ceftazidime from MNPs@AP@NIPAAm. The high correlation with the Korsmeyer-Peppas model suggests that drug release is governed by more than one mechanism. Data interpreted from Alipour et al., 2020.[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and modification of polymers containing this compound.

Protocol for Synthesis of Poly(N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol)

This protocol describes a general procedure for the free-radical copolymerization of N-isopropylacrylamide (NIPAAm) and 3-allyloxy-1,2-propanediol (AOP).

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • 3-allyloxy-1,2-propanediol (AOP)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Ethanol (or other suitable solvent)

  • Nitrogen gas

  • Dialysis tubing (for purification)

  • Freeze-dryer

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NIPAAm and AOP in ethanol. A typical starting point could be a 9:1 molar ratio of NIPAAm to AOP.

  • Add AIBN as the initiator. The amount is typically around 1 mol% with respect to the total monomer concentration.

  • Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Place the sealed flask in a preheated oil bath at 65-70 °C and stir for 6-8 hours.

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Concentrate the polymer solution using a rotary evaporator.

  • Purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomers and initiator.

  • Isolate the final copolymer product by freeze-drying.

Characterization:

  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups from both monomers (e.g., amide bands from NIPAAm and hydroxyl and ether bands from AOP).

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of each monomer.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

SynthesisWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation Monomers Dissolve NIPAAm and AOP in Ethanol Initiator Add AIBN Monomers->Initiator 1 mol% Degas Degas with N2 (30 min) Initiator->Degas React Heat at 65-70°C (6-8 hours) Degas->React Purify Dialysis vs. DI Water (2-3 days) React->Purify Isolate Freeze-dry Purify->Isolate Characterization Characterization Isolate->Characterization FT-IR, NMR, GPC

Caption: Workflow for the synthesis of poly(NIPAAm-co-AOP).

Protocol for Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

This protocol details the functionalization of the pendant allyl groups of an AOP-containing copolymer with a thiol-containing molecule.

Materials:

  • Polymer with pendant allyl groups (e.g., poly(NIPAAm-co-AOP))

  • Thiol-containing molecule of interest (e.g., a peptide, drug, or fluorescent dye with a thiol group)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., methanol or a solvent that dissolves all reactants)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the AOP-containing copolymer in the chosen solvent in a quartz reaction vessel.

  • Add the thiol-containing molecule. A slight molar excess (e.g., 1.2 equivalents) relative to the allyl groups is recommended to ensure complete reaction.

  • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Irradiate the solution with a 365 nm UV lamp at room temperature for 30-60 minutes. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the allyl proton signals.

  • Purify the functionalized polymer using dialysis to remove the excess thiol and photoinitiator byproducts.

  • Isolate the final product by freeze-drying.

ThiolEneWorkflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Product Isolation Polymer Dissolve Allyl-Polymer in Solvent Thiol Add Thiol Compound (1.2 eq) Polymer->Thiol Initiator Add Photoinitiator (DMPA) Thiol->Initiator UV UV Irradiation (365 nm) (30-60 min) Initiator->UV Purify Dialysis UV->Purify Isolate Freeze-dry Purify->Isolate FinalProduct Functionalized Polymer Isolate->FinalProduct Characterize

References

Application Notes and Protocols for the Free-Radical Polymerization of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free-radical polymerization of allyloxy propanol, a versatile monomer for the synthesis of functional polymers. The protocol is based on established methods for the polymerization of related allyl ethers, such as propoxylated allyl alcohol.[1][2] Allyl polymers are of interest for various applications due to the presence of hydroxyl groups along the polymer chain, which can be further functionalized.[3] However, the polymerization of allyl monomers is known to be challenging due to degradative chain transfer, which can lead to low molecular weight polymers and low conversions.[4][5] The protocol described herein addresses this challenge through the gradual addition of a free-radical initiator at an elevated temperature to improve monomer conversion.[2][6]

Experimental Protocols

Materials:

  • This compound (monomer)

  • Di-tert-butyl peroxide (initiator)

  • Nitrogen gas (for inert atmosphere)

  • Suitable solvent (optional, e.g., alcohols, ethers)[1]

  • Reactor equipped with a stirrer, thermocouple, condenser, and addition funnel

Procedure for Free-Radical Polymerization:

  • Reactor Setup: The polymerization should be carried out in a reactor equipped with mechanical stirring, a temperature controller, a condenser, and a port for the gradual addition of the initiator. The system should be purged with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with the desired amount of this compound monomer. If a solvent is used, it should be added at this stage.

  • Heating: Heat the reactor contents to the desired reaction temperature, typically between 135°C and 165°C.[1][6]

  • Initiator Addition: Once the reaction temperature is stable, begin the gradual addition of the free-radical initiator, such as di-tert-butyl peroxide. The initiator should be added continuously over a period of several hours (e.g., 2.5 to 4 hours).[1] This gradual addition is crucial for achieving higher monomer conversion.[2]

  • Polymerization: Continue the reaction at the set temperature for the duration of the initiator addition and for a short period thereafter (e.g., 30 minutes) to ensure complete reaction.[1]

  • Monomer Removal: After the polymerization is complete, any unreacted monomer can be removed by vacuum stripping at an elevated temperature (e.g., up to 165°C).[1]

  • Product Isolation: The resulting poly(this compound) is then cooled and collected for characterization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the free-radical polymerization of propoxylated allyl alcohol, which is structurally similar to this compound. This data is provided to give researchers an indication of expected results.

Monomer(s)InitiatorInitiator Addition MethodReaction Temperature (°C)Polymer Yield (%)Reference
Propoxylated Allyl Alcohol / Allyl Alcoholdi-tert-butyl peroxideGradual (2.5 h)15056[1]
Propoxylated Allyl Alcohol / Allyl Alcoholdi-tert-butyl peroxideAll at once15517[1][2]
Allyl Alcoholdi-tert-butyl peroxideGradual (4 h)150Not Specified[1]

Note: The yield of polymerization is significantly improved with the gradual addition of the initiator.[2]

Visualizations

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Product Isolation A Charge Reactor with This compound B Purge with Nitrogen A->B C Heat to 135-165°C B->C D Gradually Add Initiator (e.g., di-tert-butyl peroxide) over 2.5-4 hours C->D E Maintain Temperature and Stir D->E F Vacuum Strip Unreacted Monomer E->F G Cool and Collect Polymer F->G

Caption: Experimental workflow for the free-radical polymerization of this compound.

G monomer This compound CH2=CH-CH2-O-CH2-CH(OH)-CH3 polymer Poly(this compound) -[CH2-CH(CH2-O-CH2-CH(OH)-CH3)]n- monomer->polymer Heat initiator Initiator (R-R) radical Initiator Radical (2 R.) initiator->radical Δ radical->monomer Initiation

Caption: Free-radical polymerization of this compound.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thiol-ene click chemistry with allyloxy propanol. This powerful and versatile reaction enables the efficient synthesis of a wide range of functionalized materials with applications in drug delivery, biomaterials, and polymer science.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile class of reactions involving the addition of a thiol (-SH) to an alkene (-C=C-), such as the allyl group in this compound.[1] This reaction can be initiated by either UV light (photo-initiated) or thermal energy, often in the presence of a radical initiator.[2] The reaction proceeds via a radical-mediated step-growth mechanism, offering several advantages that make it a "click" reaction:

  • High Efficiency and Yields: Thiol-ene reactions are known for their rapid reaction rates and quantitative yields, minimizing the need for extensive purification.

  • Mild Reaction Conditions: These reactions can be carried out under ambient temperature and pressure, and are often tolerant to oxygen and water, making them suitable for a variety of substrates and applications.[3]

  • Orthogonality: The reaction is highly specific between the thiol and ene functional groups, preventing unwanted side reactions with other functional groups present in the molecules.[4]

  • Minimal Byproducts: The addition reaction is atom-economical, generating minimal to no byproducts.

The radical-initiated mechanism involves the formation of a thiyl radical, which then adds to the alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.

Applications in Research and Drug Development

The modification of this compound through thiol-ene chemistry opens up a vast array of possibilities for creating advanced materials with tailored properties for scientific research and pharmaceutical development.

  • Drug Delivery Systems: By reacting this compound with thiol-containing hydrophilic polymers like polyethylene glycol (PEG), it is possible to create amphiphilic block copolymers that can self-assemble into micelles or nanoparticles. These nanocarriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[5] The thioether linkage formed is generally stable, ensuring the integrity of the carrier until it reaches its target. The properties of these drug delivery systems can be finely tuned by selecting different thiols, allowing for control over particle size, drug loading capacity, and release kinetics.[6]

  • Biomaterial and Hydrogel Formation: this compound can be used as a building block for the synthesis of biocompatible hydrogels. By crosslinking poly(this compound) with multifunctional thiols, three-dimensional polymer networks can be formed. These hydrogels can be designed to be biodegradable and are suitable for tissue engineering scaffolds, wound dressings, and as matrices for the controlled release of therapeutic agents.[6][7] The cytocompatibility of the thiol-ene reaction makes it particularly attractive for encapsulating cells and biologics.[8]

  • Surface Modification and Bioconjugation: The surface of materials can be readily modified by grafting polymers of this compound and subsequently functionalizing them via thiol-ene reactions. This allows for the attachment of biomolecules, such as peptides or antibodies, to create surfaces that can promote cell adhesion or resist biofouling.[9] This is particularly relevant in the development of medical implants and biosensors.

Experimental Protocols

The following protocols provide a general framework for performing thiol-ene reactions with this compound. The specific conditions may need to be optimized depending on the thiol used and the desired product.

Protocol 1: Photo-initiated Thiol-Ene Reaction of this compound with a Monofunctional Thiol

This protocol describes the reaction of this compound with 1-dodecanethiol as a model monofunctional thiol to synthesize a simple thioether.

Materials:

  • This compound

  • 1-Dodecanethiol

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile)

  • UV lamp (365 nm)

  • Round-bottom flask or quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and 1-dodecanethiol (1.1 equivalents) in the chosen solvent. The concentration of reactants should be adjusted based on the desired reaction rate, typically in the range of 0.1 to 1 M.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 1-5 mol% with respect to the alkene).

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent oxygen inhibition of the radical reaction.

  • Photo-irradiation: While stirring, expose the reaction mixture to a UV lamp (365 nm) at room temperature. The reaction time will vary depending on the reactants, initiator concentration, and light intensity, but is typically in the range of 5 minutes to a few hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (disappearance of the allyl protons), or Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the S-H stretching band).

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove any unreacted starting materials and the photoinitiator byproducts.

Protocol 2: Synthesis of a Crosslinked Polymer Network using a Multifunctional Thiol

This protocol outlines the formation of a crosslinked polymer network by reacting poly(this compound) with a tetrafunctional thiol, pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

Materials:

  • Poly(this compound) (synthesized via ring-opening polymerization of this compound or commercially available)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., DMPA)

  • Solvent (if necessary, for viscosity reduction)

  • UV curing system

Procedure:

  • Formulation: Prepare a homogeneous mixture of poly(this compound) and PETMP. The stoichiometry of allyl to thiol functional groups is typically 1:1 for optimal network formation.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.5-2 wt%) to the mixture and ensure it is completely dissolved.

  • Casting: Cast the formulation into a mold of the desired shape or as a thin film on a substrate.

  • UV Curing: Expose the formulation to a UV curing system. The curing time and intensity will depend on the thickness of the sample and the specific formulation. The process is typically very rapid, often completing within seconds to minutes.

  • Post-Curing: In some cases, a post-curing step at an elevated temperature may be beneficial to ensure complete reaction of all functional groups.

  • Characterization: The resulting crosslinked polymer can be characterized for its mechanical properties (e.g., tensile strength, modulus), thermal properties (e.g., glass transition temperature), and swelling behavior in different solvents.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for thiol-ene reactions involving allyl ethers, which can serve as a reference for reactions with this compound.

Table 1: Reaction Conditions for Photo-initiated Thiol-Ene Reactions with Allyl Ethers

Allyl Ether ReactantThiol ReactantInitiator (mol%)SolventUV Wavelength (nm)Reaction TimeYield (%)Reference
Poly(allyl glycidyl ether)PEG-thiolNone (initiator-free)CDCl₃3651-2 h>95[10]
Allyl-functionalized furanTrimethylolpropane tris(3-mercaptopropionate)BAPO (3 phr)None (bulk)3655-10 minHigh[11]
Polyol allyl ethersPolyol mercaptoalkanoatesBenzophenoneNone (bulk)--High[12][13]
Allyl-terminated PEGThiol-terminated PEGIrgacure 2959 (various)Water3655-20 min>90(General knowledge from polymer chemistry)

Table 2: Kinetic Data for Thiol-Ene Reactions

AlkeneThiolRate Constant (k)CommentsReference
Methyl allyl etherMethyl mercaptanPropagation: HighElectron-rich allyl ethers exhibit high reactivity.[14]
NorborneneVarious thiolsPropagation: Very HighStrain in the double bond enhances reactivity.[14]
StyreneMethyl mercaptanPropagation: ModerateConjugation can influence reactivity.[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reactants Prepare Reactant Solution (this compound & Thiol) add_initiator Add Photoinitiator prep_reactants->add_initiator 1. deoxygenate Deoxygenate (N2/Ar Purge) add_initiator->deoxygenate 2. uv_irradiate UV Irradiation (365 nm) deoxygenate->uv_irradiate 3. monitor Monitor Reaction (NMR/FTIR) uv_irradiate->monitor 4. workup Solvent Removal monitor->workup 5. purify Column Chromatography workup->purify 6. characterize Characterize Product (NMR, MS, etc.) purify->characterize 7.

Caption: Workflow for a typical photo-initiated thiol-ene reaction.

Thiol-Ene Reaction Mechanism

thiol_ene_mechanism initiator Photoinitiator radical_initiator Initiator Radical (I•) initiator->radical_initiator Initiation uv UV Light (hν) uv->initiator thiyl_radical Thiyl Radical (R-S•) radical_initiator->thiyl_radical H-abstraction thiol Thiol (R-SH) thiol->radical_initiator carbon_radical Carbon-centered Radical thiol->carbon_radical thiyl_radical->carbon_radical Propagation alkene This compound alkene->thiyl_radical product Thioether Product carbon_radical->product Chain Transfer

Caption: Radical-mediated thiol-ene click chemistry mechanism.

Application in Drug Delivery

drug_delivery_pathway cluster_synthesis Synthesis cluster_formulation Formulation cluster_delivery Delivery & Release allyloxy This compound click_reaction Thiol-Ene Click Chemistry allyloxy->click_reaction thiol_peg Thiol-PEG thiol_peg->click_reaction amphiphile Amphiphilic Block Copolymer click_reaction->amphiphile self_assembly Self-Assembly in Aqueous Solution amphiphile->self_assembly micelle Drug-loaded Micelle self_assembly->micelle administration Systemic Administration micelle->administration drug Hydrophobic Drug drug->self_assembly targeting Passive Targeting (EPR Effect) administration->targeting release Controlled Drug Release targeting->release

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using Propoxylated Allyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polymers derived from propoxylated allyl alcohol. These polymers, rich in hydroxyl and allyl functionalities, serve as versatile platforms for further modification, making them highly suitable for various biomedical applications, including drug delivery systems. This document outlines the synthesis of the base polymers, post-synthesis functionalization strategies, and a specific application in the development of a polymer-drug conjugate with the chemotherapeutic agent doxorubicin.

Synthesis of Propoxylated Allyl Alcohol-Based Polymers

Polymers of propoxylated allyl alcohol can be synthesized as homopolymers or as copolymers with other monomers, such as allyl esters, to tailor the physicochemical properties of the resulting material. Free-radical polymerization is a common and effective method for this purpose.

Key Synthesis Parameters and Characterization Data

The molecular weight and hydroxyl functionality of the synthesized polymers can be controlled by adjusting the reaction conditions, such as monomer feed ratio, initiator concentration, and temperature. Below is a summary of representative synthesis parameters and the resulting polymer characteristics.

Polymer TypeMonomersInitiatorTemperature (°C)Mn ( g/mol )Mw ( g/mol )Hydroxyl Number (mg KOH/g)Yield (%)Reference
HomopolymerPropoxylated Allyl AlcoholDi-tert-butylperoxide16511602450-74[1][2]
CopolymerPropoxylated Allyl Alcohol, Allyl AlcoholDi-tert-butylperoxide150---56[3]
CopolymerPropoxylated Allyl Alcohol, Allyl AcetateDi-tert-butylperoxide1507781248163-[4]
CopolymerAllyl Alcohol, Allyl AcetateDi-tert-butylperoxide1507081081-42[5]
CopolymerAllyl Alcohol, Allyl ButyrateDi-tert-butylperoxide150127022204872.2[4]
CopolymerAllyl Alcohol, Allyl Butyratetert-butylhydroperoxide (70% in water)150110318119355.9[4]
Experimental Protocols

Materials:

  • Propoxylated allyl alcohol (average of 1.6 oxypropylene units)

  • Di-tert-butylperoxide

  • Nitrogen gas

  • Water (for stripping)

  • One-liter stainless-steel reactor equipped with a mechanical stirrer, heating jacket, temperature controller, and inlets for nitrogen and vacuum.

Procedure:

  • Charge the reactor with 500 g of propoxylated allyl alcohol and 15 g of di-tert-butylperoxide.

  • Purge the reactor three times with nitrogen and then seal it.

  • Heat the reactor contents to 165°C with stirring.

  • Continuously add an additional 40 g of di-tert-butylperoxide to the reactor over 2 hours.

  • After the addition is complete, continue heating at 165°C for an additional 30 minutes.

  • Cool the reactor and remove the unreacted monomer by vacuum stripping.

  • Add 2% water to the product and strip again to remove trace amounts of unreacted monomer, with the temperature not exceeding 185°C.

  • The resulting product is a clear, slightly yellow liquid homopolymer.

Materials:

  • Propoxylated allyl alcohol (average of 1.6 oxypropylene units)

  • Allyl acetate

  • Di-tert-butylperoxide

  • Nitrogen gas

  • One-liter stainless-steel reactor equipped with a mechanical stirrer, heating jacket, temperature controller, addition pump, and inlets for nitrogen and vacuum.

Procedure:

  • Charge the reactor with 300 g of propoxylated allyl alcohol, 300 g of allyl acetate, and 20 g of di-tert-butylperoxide.

  • Purge the reactor three times with nitrogen and then seal it.

  • Heat the contents to 150°C with stirring.

  • Continuously add 80 g of di-tert-butylperoxide to the reactor using the addition pump over 4 hours.

  • Continue the polymerization at 150°C for an additional 30 minutes after the addition is complete.

  • Remove unreacted monomers by vacuum distillation.

  • The final product is a clear, slightly yellow liquid copolymer.

Post-Synthesis Functionalization for Drug Delivery Applications

The allyl groups present in the polymer backbone are amenable to a variety of post-synthesis modifications, with thiol-ene "click" chemistry being a particularly efficient method for introducing new functionalities. This approach can be used to attach targeting ligands, imaging agents, or drugs.

Experimental Workflow for Functionalization

The following diagram illustrates a general workflow for the synthesis and functionalization of propoxylated allyl alcohol-based polymers for drug delivery applications.

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Synthesis Functionalization cluster_conjugation Drug Conjugation Monomers Propoxylated Allyl Alcohol (+ Co-monomer) Polymerization Free-Radical Polymerization (150-165°C) Monomers->Polymerization Initiator Free-Radical Initiator (e.g., Di-tert-butylperoxide) Initiator->Polymerization Purification_Synth Purification (Vacuum Distillation) Polymerization->Purification_Synth BasePolymer Propoxylated Allyl Alcohol Polymer Purification_Synth->BasePolymer ClickReaction Thiol-Ene Click Reaction (UV irradiation or heat) BasePolymer->ClickReaction Thiol Thiol-containing Molecule (e.g., Thiol-PEG-Linker) Thiol->ClickReaction Photoinitiator Photoinitiator (e.g., AIBN) Photoinitiator->ClickReaction Purification_Func Purification (Dialysis) ClickReaction->Purification_Func FunctionalPolymer Functionalized Polymer Purification_Func->FunctionalPolymer ConjugationChem Conjugation Chemistry (e.g., pH-sensitive linker) FunctionalPolymer->ConjugationChem Drug Drug Molecule (e.g., Doxorubicin) Drug->ConjugationChem Purification_Conj Purification (Chromatography) ConjugationChem->Purification_Conj PolymerDrugConj Polymer-Drug Conjugate Purification_Conj->PolymerDrugConj

Caption: Experimental workflow for the synthesis, functionalization, and drug conjugation of propoxylated allyl alcohol-based polymers.

Protocol for Thiol-Ene Functionalization

This protocol describes the general procedure for attaching a thiol-containing molecule to the allyl groups of the polymer.

Materials:

  • Propoxylated allyl alcohol-based polymer

  • Thiol-containing molecule (e.g., a peptide with a terminal cysteine, or a thiol-terminated polyethylene glycol (PEG) linker)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone or AIBN for thermal initiation)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • UV lamp (365 nm) or heating system

  • Dialysis tubing

Procedure:

  • Dissolve the propoxylated allyl alcohol-based polymer in the anhydrous solvent in a reaction vessel.

  • Add the thiol-containing molecule in a slight molar excess relative to the allyl groups on the polymer.

  • Add the photoinitiator (typically 1-5 mol% relative to the thiol).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Seal the reaction vessel and expose it to UV radiation (365 nm) for a specified time (e.g., 30 minutes to a few hours) or heat to the appropriate temperature if using a thermal initiator.

  • Monitor the reaction progress using techniques like ¹H NMR to observe the disappearance of the allyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether or hexane).

  • Purify the polymer by dialysis against an appropriate solvent to remove unreacted reagents and the initiator.

  • Lyophilize the purified polymer to obtain a dry powder.

Application in Doxorubicin Delivery

Polymers synthesized from propoxylated allyl alcohol can be developed into nanocarriers for the targeted delivery of anticancer drugs like doxorubicin (DOX). By conjugating DOX to the polymer, it is possible to improve the drug's solubility, prolong its circulation time, and potentially reduce its systemic toxicity.

Doxorubicin's Mechanism of Action and Cellular Uptake

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA, which inhibits topoisomerase II and disrupts DNA replication, and the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage, ultimately inducing apoptosis.[6][7][8] When formulated as a polymer-drug conjugate, the cellular uptake is often mediated by endocytosis, delivering the conjugate to endosomes and lysosomes where the drug can be released in the acidic environment if a pH-sensitive linker is used.[9][10][11]

G cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Mechanism of Action PDC Polymer-DOX Conjugate Endocytosis Endocytosis PDC->Endocytosis Endosome Endosome (pH ~6.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome LinkerCleavage pH-sensitive Linker Cleavage Lysosome->LinkerCleavage DOX_released Released Doxorubicin LinkerCleavage->DOX_released Nucleus Nucleus DOX_released->Nucleus ROS ROS Generation DOX_released->ROS DNA_Intercalation DNA Intercalation Nucleus->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II Apoptosis Apoptosis Topoisomerase_II->Apoptosis ROS->Apoptosis

References

Application Notes and Protocols: Allyloxy Propanol as a Crosslinking Agent in Thermoset Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing allyloxy propanol and its derivatives as effective crosslinking agents in the formulation of thermoset polymers. The unique bifunctional nature of this compound, possessing both an allyl group and a hydroxyl group, allows for versatile crosslinking strategies, leading to thermosets with tunable properties suitable for a range of applications, including coatings, adhesives, and advanced materials in drug development.

Introduction to this compound in Thermoset Formulations

This compound (specifically 1-allyloxy-2-propanol) and its close analogue, allyl glycidyl ether (AGE), are valuable monomers for introducing reactive sites into polymer chains. These pendant allyl and hydroxyl (or epoxy) groups serve as handles for subsequent crosslinking reactions, enabling the formation of robust, three-dimensional polymer networks characteristic of thermoset materials.

The allyl group can participate in free-radical polymerization, making it suitable for curing unsaturated polyester resins or for copolymerization with other vinyl or allyl monomers. The hydroxyl group can react with various functional groups, such as isocyanates to form polyurethanes, or with epoxy groups. In the case of allyl glycidyl ether, the epoxy group can undergo ring-opening polymerization with amines or anhydrides to form a crosslinked network.

Applications in Thermoset Systems

Crosslinking of Unsaturated Polyester Resins (UPR)

In UPR systems, this compound can be incorporated as a comonomer during the polyester synthesis or blended with the unsaturated polyester resin as a reactive diluent. The allyl groups of the this compound will copolymerize with the unsaturation in the polyester backbone upon the addition of a free-radical initiator.

Modification of Epoxy Resins

This compound can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability. The hydroxyl group of this compound can react with the epoxy rings of the base resin, incorporating the molecule into the polymer network. Furthermore, the pendant allyl group provides a site for a secondary curing mechanism, potentially a UV- or peroxide-initiated radical polymerization, leading to a dual-cure system with enhanced crosslink density.

Experimental Protocols

Protocol for the Synthesis of an Allyl-Functionalized Copolymer (Based on Allyl Glycidyl Ether)

This protocol describes the synthesis of a copolymer containing pendant reactive groups, which can be subsequently crosslinked to form a thermoset. This example uses allyl glycidyl ether (AGE) and methyl methacrylate (MMA) as comonomers.

Materials:

  • Allyl glycidyl ether (AGE)

  • Methyl methacrylate (MMA)

  • Benzoyl peroxide (BPO) (initiator)

  • Methanol

  • Argon gas supply

  • Pyrex flask with a condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a Pyrex flask, combine 10 mmol of allyl glycidyl ether (AGE) and 10 mmol of methyl methacrylate (MMA).

  • Add 0.1 mmol of benzoyl peroxide (BPO) to the monomer mixture.

  • Purge the flask with argon for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 70°C while stirring.

  • Maintain the reaction at 70°C for 2 hours under a continuous argon blanket.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Precipitate the synthesized copolymer by slowly pouring the viscous polymer solution into a beaker of methanol with vigorous stirring.

  • Filter the precipitated copolymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization: The resulting copolymer, Poly(AGE-co-MMA), can be characterized by:

  • FTIR Spectroscopy: To confirm the presence of epoxy groups (around 855 cm⁻¹ and 1233 cm⁻¹) and ester groups from MMA (around 1700 cm⁻¹).

  • ¹H-NMR Spectroscopy: To determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol for Curing the Allyl-Functionalized Copolymer into a Thermoset

This protocol describes a potential subsequent step to crosslink the Poly(AGE-co-MMA) synthesized in the previous protocol. This involves a ring-opening reaction of the pendant epoxy groups with an amine curing agent.

Materials:

  • Poly(AGE-co-MMA) copolymer

  • Amine curing agent (e.g., diaminodiphenyl methane - DDM)

  • Solvent (e.g., tetrahydrofuran - THF)

  • Mold

Procedure:

  • Dissolve a known weight of the Poly(AGE-co-MMA) copolymer in a minimal amount of THF.

  • Calculate the stoichiometric amount of the amine curing agent (DDM) required to react with the epoxy groups in the copolymer. The stoichiometry is based on the epoxy equivalent weight of the copolymer.

  • Add the calculated amount of DDM to the polymer solution and mix thoroughly until the curing agent is fully dissolved.

  • Pour the mixture into a pre-heated mold.

  • Place the mold in a vacuum oven to remove the solvent.

  • Cure the resin in the oven using a staged curing cycle, for example:

    • 120°C for 1 hour

    • 150°C for 2 hours

    • Post-cure at 180°C for 1 hour

  • Allow the mold to cool slowly to room temperature before demolding the cured thermoset.

Quantitative Data

The following tables summarize typical data that can be obtained from the characterization of allyl-functionalized polymers and their resulting thermosets. Note that specific values will depend on the exact formulation and curing conditions.

Table 1: Molecular Weight and Polydispersity of Poly(AGE-co-MMA)

PropertyValue
Number-Average Molecular Weight (Mn)65,000 g/mol
Polydispersity Index (PDI)2.30

Table 2: Thermal Degradation Properties of Allyl-Functionalized Copolymers (from TGA)

CopolymerOnset Degradation Temp. (T_onset)Temperature of Max. Degradation Rate (T_max)Activation Energy (Ea) - Stage 1 (KAS Method)Activation Energy (Ea) - Stage 2 (KAS Method)
Poly(AGE-co-AMA)~250°C~380°C292 ± 10 kJ/mol252 ± 74 kJ/mol
Poly(AGE-co-MMA)~230°C~360°C175 ± 27 kJ/mol232 ± 32 kJ/mol

Visualizations

Experimental Workflow for Thermoset Synthesis

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_curing Thermoset Curing s1 Monomer Mixing (AGE + MMA + BPO) s2 Inert Atmosphere (Argon Purge) s1->s2 s3 Polymerization (70°C, 2h) s2->s3 s4 Precipitation (in Methanol) s3->s4 s5 Drying s4->s5 c1 Dissolution in Solvent s5->c1 Allyl-Functionalized Copolymer c2 Addition of Curing Agent c1->c2 c3 Casting into Mold c2->c3 c4 Solvent Removal c3->c4 c5 Thermal Curing c4->c5

Caption: Workflow for synthesis and curing of an allyl-functionalized thermoset.

Crosslinking Mechanism in Unsaturated Polyester Resin

crosslinking_mechanism UPR Unsaturated Polyester Chain (...-C=C-...) UPR_Radical UPR Radical (...-C•-C-...) UPR->UPR_Radical AOP This compound (R-O-CH2-CH=CH2) AOP_Radical AOP Radical (R-O-CH2-C•H-CH2-I) AOP->AOP_Radical Initiator Free Radical Initiator (e.g., Peroxide) Radical Initiator Radical (I•) Initiator->Radical Heat Radical->UPR Initiation Radical->AOP Initiation UPR_Radical->AOP Propagation Crosslinked_Network Crosslinked Thermoset Network UPR_Radical->Crosslinked_Network AOP_Radical->UPR Propagation AOP_Radical->Crosslinked_Network

Caption: Free-radical crosslinking of UPR with this compound.

Application Note: A Robust GC-MS Method for the Quantification of 3-(Allyloxy)-1-propanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis and process monitoring.

Abstract: This document details a sensitive and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-(allyloxy)-1-propanol in a reaction mixture. The protocol provides a comprehensive guide encompassing sample preparation, instrument parameters, and data analysis. By employing an internal standard, this method ensures high accuracy and reproducibility, making it suitable for monitoring reaction progress and determining product yield.

Principle

The quantification of 3-(allyloxy)-1-propanol is achieved by separating it from other components in a reaction mixture using gas chromatography. The sample is first diluted in a suitable solvent and mixed with an internal standard (IS) to correct for variations in injection volume and instrument response. The mixture is then injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The eluting compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. Quantification is performed in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the internal standard. A calibration curve is generated from standards of known concentrations to determine the concentration of 3-(allyloxy)-1-propanol in the unknown sample.

Materials and Reagents

  • Analytes and Standards:

    • 3-(Allyloxy)-1-propanol (Purity ≥95%)[]

    • n-Propanol (Internal Standard, Purity ≥99%)

    • Methanol (or Ethyl Acetate), HPLC grade or higher (Solvent)

  • Equipment:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Autosampler vials (2 mL) with caps and septa

    • Microsyringes

    • Volumetric flasks and pipettes

    • Vortex mixer

Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of n-propanol.

    • Dissolve it in the chosen solvent (e.g., Methanol) in a 10 mL volumetric flask.

    • Fill the flask to the mark with the solvent and mix thoroughly.

  • Analyte Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 3-(allyloxy)-1-propanol.

    • Dissolve it in the solvent in a 10 mL volumetric flask.

    • Fill the flask to the mark with the solvent and mix thoroughly.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions from the analyte stock solution.

    • A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

    • To each calibration standard, add the Internal Standard solution to achieve a constant final concentration (e.g., 20 µg/mL).

Sample Preparation
  • Quenching the Reaction (if necessary): Immediately stop the chemical reaction by cooling the mixture or using a suitable quenching agent.

  • Sample Aliquot: Carefully take a precise aliquot (e.g., 100 µL) of the homogenous reaction mixture.

  • Dilution: Dilute the aliquot in a known volume of the solvent (e.g., 900 µL of Methanol) in a clean vial. The dilution factor should be chosen to ensure the final analyte concentration falls within the range of the calibration curve.

  • Addition of Internal Standard: Add a precise volume of the IS stock solution to the diluted sample to achieve the same IS concentration as in the calibration standards (e.g., 20 µg/mL).

  • Homogenization: Vortex the sample for 30 seconds to ensure complete mixing.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and reaction matrix. The use of a non-polar column like a HP-5 (or equivalent) is common for the analysis of moderately polar compounds like propanol derivatives.[2]

GC Parameter Setting
Column Agilent HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Injection Mode Split (Split ratio 20:1, or as needed)
Injection Volume 1 µL
Injector Temp. 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program - Initial Temp: 70 °C, hold for 1 min- Ramp: 10 °C/min to 200 °C- Hold: 2 min at 200 °C
Total Run Time 16 min
MS Parameter Setting
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Data Presentation and Quantification

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the analyte concentration for the prepared standards. The concentration of 3-(allyloxy)-1-propanol in the reaction mixture sample is then calculated using the regression equation from the calibration curve.

Table 1: Quantitative Data for SIM Mode Analysis

CompoundRoleApprox. Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
n-PropanolInternal Standard4.5315960
3-(Allyloxy)-1-propanolAnalyte8.2585741

Note: The m/z values are proposed based on the structure of 3-(allyloxy)-1-propanol (MW 116.16) and common fragmentation patterns. These should be confirmed by running a full scan analysis of a pure standard.

Experimental Workflow Diagram

GCMS_Workflow Workflow for GC-MS Quantification of Allyloxy Propanol reaction_mix Reaction Mixture Sample aliquot Take Precise Aliquot (e.g., 100 µL) reaction_mix->aliquot dilute Dilute with Solvent (e.g., Methanol) aliquot->dilute add_is Add Internal Standard (n-Propanol) vortex Vortex to Homogenize add_is->vortex dilute->add_is transfer Transfer to Autosampler Vial vortex->transfer gcms_analysis GC-MS Analysis (SIM Mode) transfer->gcms_analysis data_processing Data Processing: Peak Integration & Area Ratio Calculation gcms_analysis->data_processing quantification Quantify Analyte Concentration data_processing->quantification calibration Generate Calibration Curve (from Standards) calibration->quantification report Final Concentration Report quantification->report

Caption: Experimental workflow from sample preparation to final quantitative report.

References

Application Note: HPLC Analysis of Allyloxy Propanol and Its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture resulting from the synthesis of Allyl Glycidyl Ether (AGE) from Allyl Alcohol and Epichlorohydrin. The primary intermediate in this synthesis is 1-Allyloxy-3-chloro-2-propanol. This method is suitable for monitoring the progress of the reaction, quantifying the main components, and assessing the purity of the final product.

Introduction

The synthesis of Allyl Glycidyl Ether (AGE), a crucial bifunctional monomer, is a two-step process. Initially, Allyl Alcohol reacts with Epichlorohydrin in the presence of an acid catalyst to form the intermediate, 1-Allyloxy-3-chloro-2-propanol. Subsequently, this intermediate undergoes a ring-closing reaction with a base to yield AGE.[1] Accurate and reliable analytical methods are essential to monitor the consumption of reactants, the formation of the intermediate, and the final product, as well as to identify any potential side products.

This application note details a reverse-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of Allyl Alcohol, Epichlorohydrin, 1-Allyloxy-3-chloro-2-propanol, and Allyl Glycidyl Ether.

Reaction Pathway

The synthesis of Allyl Glycidyl Ether proceeds through the following reaction pathway:

Reaction_Pathway A Allyl Alcohol C 1-Allyloxy-3-chloro-2-propanol (Intermediate) A->C + Acid Catalyst B Epichlorohydrin B->C D Allyl Glycidyl Ether (Final Product) C->D + Base

Caption: Synthesis of Allyl Glycidyl Ether from Allyl Alcohol and Epichlorohydrin.

HPLC Method and Validation Data

A reverse-phase HPLC method was developed and validated for the analysis of the reaction mixture.

3.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3.2. Quantitative Data Summary

The following table summarizes the retention times, resolution, and validation parameters for the key analytes.

AnalyteRetention Time (min)Resolution (Rs)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Allyl Alcohol3.5-0.99925.015.0
Epichlorohydrin5.23.80.99952.06.0
1-Allyloxy-3-chloro-2-propanol8.97.50.99981.03.0
Allyl Glycidyl Ether12.46.90.99990.51.5

Experimental Protocols

4.1. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 100 mg of each reference standard (Allyl Alcohol, Epichlorohydrin, 1-Allyloxy-3-chloro-2-propanol, and Allyl Glycidyl Ether) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a single 100 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2. Sample Preparation (from reaction mixture)

  • Withdraw a 1.0 mL aliquot from the reaction mixture.

  • Quench the reaction by adding the aliquot to 9.0 mL of the diluent in a 15 mL centrifuge tube.

  • Vortex the mixture for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Perform further dilutions with the diluent as necessary to bring the analyte concentrations within the calibration range.

4.3. HPLC Analysis Workflow

HPLC_Workflow A Sample Preparation (Dilution & Filtration) C Standard & Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation (Gradient Elution) C->D E UV Detection at 210 nm D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

Caption: General workflow for the HPLC analysis of the reaction mixture.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:

  • Tailing Factor: ≤ 2.0 for all analyte peaks.

  • Theoretical Plates: ≥ 2000 for each analyte peak.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for all analytes.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the quantitative analysis of Allyl Alcohol, Epichlorohydrin, 1-Allyloxy-3-chloro-2-propanol, and Allyl Glycidyl Ether in a single chromatographic run. The method is specific, linear, and provides adequate resolution for all components of interest, making it a valuable tool for in-process control and final product quality assessment in the synthesis of Allyl Glycidyl Ether.

References

Application Notes and Protocols: Allyloxy Propanol as a Key Chemical Intermediate in Glycidyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of glycidyl ethers utilizing allyloxy propanol as a crucial, albeit transient, chemical intermediate. The protocols detailed below are based on established methodologies for the synthesis of allyl glycidyl ether, a versatile monomer and building block in various chemical industries, including pharmaceuticals. Glycidyl ethers are valuable in drug development as intermediates for synthesizing a range of active pharmaceutical ingredients (APIs), such as β-blockers.[1] The reactive epoxide ring of glycidyl ethers allows for the introduction of various functional groups, making them essential in the construction of complex drug molecules.[2][3]

Synthetic Pathways Overview

The synthesis of allyl glycidyl ether from allyl alcohol and epichlorohydrin can be broadly categorized into two main approaches: a one-step synthesis and a two-step synthesis. The two-step synthesis proceeds via the formation of a key intermediate, 1-allyloxy-3-chloro-2-propanol, which can be considered a substituted "this compound."[4][5] This intermediate is then subjected to a ring-closing reaction to yield the final glycidyl ether product.

One-Step Synthesis

In the one-step method, allyl alcohol and epichlorohydrin are reacted in the presence of a base and a phase-transfer catalyst to directly yield allyl glycidyl ether.[6] This approach offers the advantage of a simplified process.

Two-Step Synthesis

The two-step approach involves two distinct stages:

  • Ring-Opening Reaction: Allyl alcohol reacts with epichlorohydrin, typically under acidic catalysis (e.g., using a Lewis acid like boron trifluoride etherate), to form the intermediate 1-allyloxy-3-chloro-2-propanol.[5][6][7]

  • Ring-Closing Reaction (Cyclization): The chlorohydrin intermediate is then treated with a base, such as sodium hydroxide, to induce an intramolecular nucleophilic substitution, leading to the formation of the epoxide ring of allyl glycidyl ether.[4][5][6]

The two-step method can offer better control over the reaction and potentially higher purity of the final product.

Data Presentation

The following tables summarize quantitative data from various reported synthetic protocols for producing allyl glycidyl ether.

Table 1: Comparison of One-Step Synthesis Protocols

Catalyst/Base SystemMolar Ratio (Allyl Alcohol:Epichlorohydrin:Base)Reaction ConditionsYield (%)Purity (%)Reference
Solid NaOH / Benzyltriethylammonium chloride--88-[6]
KOH-Room Temperature, Solvent-FreeHigh-[8]

Table 2: Comparison of Two-Step Synthesis Protocols

Catalyst (Ring-Opening)Base (Ring-Closing)Molar Ratio (Allyl Alcohol:Epichlorohydrin)Reaction ConditionsYield (%)Purity (%)Reference
Boron trifluoride etherateSodium hydroxide--~80-[6]
Ternary composite catalystSodium hydroxide3:1Ring-Opening: 85°C; Ring-Closing: 40°C>91>99[4]
Perchlorate solid acidSodium hydroxide1-3:1Ring-Opening: 80-90°C; Ring-Closing: 35-45°C--[5]
Boron trifluoride etherateSodium hydroxide-40°C91.36>98.16 (capping rate)[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Allyl Glycidyl Ether via 1-Allyloxy-3-chloro-2-propanol Intermediate

This protocol is based on a method utilizing a ternary composite catalyst for the ring-opening step.[4]

Materials:

  • Allyl alcohol

  • Epichlorohydrin

  • Ternary composite catalyst (e.g., a mixture of Lewis acids)

  • Sodium hydroxide solution (21% aqueous)

  • Reactor with stirrer, heating mantle, and condenser

  • Distillation apparatus

  • Separatory funnel

Procedure:

Step 1: Ring-Opening Reaction to form 1-Allyloxy-3-chloro-2-propanol

  • Charge the reactor with excess allyl alcohol (e.g., 3 molar equivalents relative to epichlorohydrin).

  • Add the ternary composite catalyst to the reactor.

  • Stir the mixture and heat to the reaction temperature (e.g., 85°C).

  • Slowly add epichlorohydrin (1 molar equivalent) to the reactor while maintaining the reaction temperature.

  • After the addition is complete, maintain the reaction at the set temperature for a specified time (e.g., 1 hour) to ensure complete conversion.

  • After the reaction, recover the unreacted allyl alcohol by vacuum distillation. The remaining product is the crude 1-allyloxy-3-chloro-2-propanol intermediate.

Step 2: Ring-Closing Reaction to form Allyl Glycidyl Ether

  • Cool the crude 1-allyloxy-3-chloro-2-propanol to the ring-closing reaction temperature (e.g., 40°C).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 1.05 molar equivalents) to the reactor with vigorous stirring.

  • After the addition, maintain the reaction at the set temperature for a specified time (e.g., 1 hour).

  • After the reaction is complete, stop stirring and allow the mixture to stand and separate into two layers.

  • Separate the aqueous layer. The organic layer is the crude allyl glycidyl ether.

  • Purify the crude product by rectification (distillation) to obtain high-purity allyl glycidyl ether.

Protocol 2: One-Pot Synthesis of 1,3-Diallyloxy-2-propanol

This protocol describes an efficient synthesis of a related compound, 1,3-diallyloxy-2-propanol, which may be of interest for further derivatization.[8]

Materials:

  • Epichlorohydrin

  • Allyl alcohol

  • Potassium hydroxide (KOH)

  • Reaction vessel with magnetic stirrer

Procedure:

  • Combine epichlorohydrin and allyl alcohol in a reaction vessel.

  • Add potassium hydroxide to the mixture at room temperature with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

  • The reaction is performed without a solvent.

  • Upon completion, the product can be purified by appropriate methods such as distillation. This method is highlighted for its environmental friendliness, high yield, and mild reaction conditions.[8]

Mandatory Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Two-Step Synthesis cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Ring Closing cluster_purification Purification A Allyl Alcohol C Mix & Heat with Acid Catalyst A->C B Epichlorohydrin B->C D Formation of 1-Allyloxy-3-chloro-2-propanol (Intermediate) C->D Yields Intermediate E Add Base (e.g., NaOH) D->E F Formation of Allyl Glycidyl Ether E->F Cyclization G Distillation/ Rectification F->G H Pure Allyl Glycidyl Ether G->H Final Product

Caption: Experimental workflow for the two-step synthesis of allyl glycidyl ether.

Reaction_Pathway AllylAlcohol Allyl Alcohol (CH2=CHCH2OH) Intermediate 1-Allyloxy-3-chloro-2-propanol (this compound Intermediate) AllylAlcohol->Intermediate AllylAlcohol->Intermediate Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate GlycidylEther Allyl Glycidyl Ether Intermediate->GlycidylEther Intermediate->GlycidylEther Ring Closing HCl -HCl Catalyst Acid Catalyst (e.g., BF3·OEt2) Catalyst->Intermediate Base Base (e.g., NaOH) Base->GlycidylEther

Caption: Chemical reaction pathway for glycidyl ether synthesis.

References

Application Notes and Protocols for the Formulation of Polyurethanes Using Allyloxy Propanol-Based Polyols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of polyurethanes synthesized from allyloxy propanol-based polyols. The inclusion of 3-allyloxy-1,2-propanediol as a co-monomer in the polyol backbone introduces reactive allyl groups, paving the way for subsequent modifications such as UV curing or thiol-ene click reactions. This functionality is particularly advantageous for applications requiring tunable mechanical properties, enhanced durability, and biocompatibility, making these polymers promising candidates for medical devices, drug delivery systems, and advanced coatings.[1]

Introduction to this compound-Based Polyurethanes

Polyurethanes are a versatile class of polymers typically synthesized through the reaction of a polyol with a diisocyanate.[2] The properties of the resulting polyurethane are highly dependent on the chemical structure of these precursors.[3] By incorporating 3-allyloxy-1,2-propanediol into a polyester polyol, a reactive allyl functional group is introduced into the polymer backbone.[1] This allows for a secondary crosslinking step, often initiated by UV radiation, which can significantly enhance the mechanical and thermal properties of the final material.[1]

The branched structure of 3-allyloxy-1,2-propanediol can also contribute to a reduction in the crystallinity of the polyurethane, leading to improved flexibility and making it suitable for applications such as pliable sealants and adhesives.[1]

Experimental Protocols

Synthesis of this compound-Based Polyester Polyol

This protocol describes the synthesis of a polyester polyol incorporating 3-allyloxy-1,2-propanediol.

Materials:

  • Diacid (e.g., Adipic acid, Phthalic anhydride)

  • Diol (e.g., Ethylene glycol, 1,4-Butanediol)

  • 3-Allyloxy-1,2-propanediol

  • Catalyst (optional, e.g., Tin(II) octoate, Titanium(IV) butoxide)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charging the Reactor: Charge the diacid, diol, and 3-allyloxy-1,2-propanediol into the reaction vessel. The molar ratio of diol components (diol and this compound) to diacid should be in excess to ensure hydroxyl end-groups.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.

  • Heating and Esterification: Heat the mixture to a temperature of 150-180°C with continuous stirring. The esterification reaction will commence, and water will be produced as a byproduct.[4]

  • Water Removal: Continuously remove the water of condensation through the distillation condenser to drive the reaction towards completion.[4]

  • Polycondensation: After the initial esterification, increase the temperature to 200-220°C to facilitate polycondensation and increase the molecular weight of the polyol. A vacuum can be applied during this stage to aid in the removal of residual water and other volatile byproducts.[4]

  • Monitoring the Reaction: Monitor the reaction progress by measuring the acid value and hydroxyl value of the polyol at regular intervals. The reaction is considered complete when the desired values are reached.

  • Cooling and Storage: Once the reaction is complete, cool the polyester polyol to room temperature under a nitrogen blanket and store it in a sealed container.

Formulation of Polyurethane Films

This protocol outlines the preparation of polyurethane films using the synthesized this compound-based polyester polyol.

Materials:

  • This compound-based polyester polyol (synthesized as per Protocol 2.1)

  • Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))

  • Chain extender (optional, e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Photoinitiator (for UV curing, e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA))

  • Glass plates or other suitable casting substrate

  • UV curing system

Procedure:

  • Prepolymer Preparation (Two-Step Method):

    • In a reaction vessel under a nitrogen atmosphere, react the this compound-based polyester polyol with an excess of diisocyanate at 70-80°C with stirring to form an NCO-terminated prepolymer.

    • The reaction progress can be monitored by titrating the NCO content.

  • Chain Extension:

    • Dissolve the prepolymer in a suitable solvent.

    • Add the chain extender (if used) and catalyst to the prepolymer solution and stir vigorously.

  • One-Shot Method:

    • Alternatively, in a one-shot process, mix the polyester polyol, diisocyanate, chain extender (if used), and catalyst together in a solvent with vigorous stirring.[5]

  • Addition of Photoinitiator: If UV curing is desired, add the photoinitiator to the polyurethane solution and mix until fully dissolved.

  • Film Casting: Cast the polyurethane solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 50-60°C) to evaporate the solvent.

  • Curing:

    • Thermal Curing: For non-UV systems, continue heating in the oven according to a predetermined curing schedule.

    • UV Curing: For UV-functionalized systems, expose the dried film to UV radiation for a specified time and intensity to initiate crosslinking of the allyl groups.

  • Film Characterization: Carefully peel the cured polyurethane film from the glass plate for subsequent characterization.

Data Presentation

The mechanical and thermal properties of polyurethanes are highly dependent on the specific formulation, including the type and ratio of polyol and isocyanate, the degree of crosslinking, and the curing conditions. The following tables provide representative data for polyurethane systems with functionalities similar to those expected from this compound-based formulations.

Table 1: Typical Mechanical Properties of Polyurethane Films

PropertyRigid PolyurethaneFlexible PolyurethaneUV-Cured Polyurethane Acrylate
Tensile Strength (MPa) 30 - 705 - 3012 - 32[5]
Elongation at Break (%) < 100200 - 8005 - 50
Young's Modulus (MPa) 500 - 200010 - 100100 - 800[5]
Shore Hardness 70D - 90D50A - 90AVaries

Table 2: Typical Thermal Properties of Polyurethane Films

PropertyTypical RangeNotes
Glass Transition Temperature (Tg, °C) -60 to 150Dependent on the soft and hard segment content. Higher crosslinking density generally increases Tg.
Decomposition Temperature (Td, °C) 250 - 450The onset of thermal degradation. Can be influenced by the type of chemical bonds in the polymer backbone.

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the chemical structure of the polyol and polyurethane.

  • Procedure: Obtain the FTIR spectrum of the samples in the range of 4000-400 cm-1. Look for the disappearance of the NCO peak (~2270 cm-1) and the appearance of the urethane NH (~3300 cm-1) and C=O (~1730 cm-1) peaks in the polyurethane spectrum.

Thermal Analysis (DSC and TGA)
  • Objective: To determine the thermal properties of the polyurethane.

  • Differential Scanning Calorimetry (DSC): Heat the sample from a low temperature (e.g., -80°C) to a high temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg).[5]

  • Thermogravimetric Analysis (TGA): Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to determine the thermal decomposition profile.[5]

Mechanical Testing
  • Objective: To evaluate the mechanical performance of the polyurethane films.

  • Procedure: Cut the polyurethane films into dumbbell-shaped specimens according to ASTM standards (e.g., ASTM D638). Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and Young's modulus.

Visualizations

experimental_workflow cluster_polyol Polyester Polyol Synthesis cluster_pu Polyurethane Formulation p1 Charge Diacid, Diol, & this compound p2 Inert Atmosphere (N2) p1->p2 p3 Heating & Esterification (150-180°C) p2->p3 p4 Water Removal p3->p4 p5 Polycondensation (200-220°C) p4->p5 p6 Monitoring (Acid/Hydroxyl Value) p5->p6 p7 Cooling & Storage p6->p7 pu1 Mix Polyol, Isocyanate, Catalyst p7->pu1 This compound-Based Polyol pu2 Add Photoinitiator (for UV cure) pu1->pu2 pu3 Film Casting pu2->pu3 pu4 Solvent Evaporation pu3->pu4 pu5 Curing (Thermal or UV) pu4->pu5 pu6 Characterization pu5->pu6

Caption: Experimental workflow for polyurethane synthesis.

reaction_pathway cluster_reactants Reactants cluster_products Products & Crosslinking polyol This compound-Based Polyester Polyol (R1-OH) urethane Polyurethane (R1-O-CO-NH-R2) polyol->urethane isocyanate Diisocyanate (R2-NCO) isocyanate->urethane crosslinked Crosslinked Polyurethane Network urethane->crosslinked UV Radiation + Photoinitiator

Caption: Reaction pathway for UV-cured polyurethane.

References

Application Notes and Protocols for Grafting Allyloxy Propanol onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical grafting of allyloxy propanol onto polymer backbones. This functionalization is of significant interest for the development of advanced materials in drug delivery and biomedical applications due to the introduction of reactive allyl groups and hydrophilic diol moieties.[1][2][3][4]

Introduction

Grafting is a versatile technique to modify the chemical and physical properties of polymers by covalently bonding new monomer units or polymer chains onto a pre-existing polymer backbone.[5][6] The introduction of this compound as a functional monomer or grafting agent can impart desirable characteristics such as hydrophilicity, biocompatibility, and sites for further chemical modification or cross-linking. The allyl group serves as a reactive handle for various chemical transformations, including thiol-ene click chemistry, epoxidation, and radical polymerization, enabling the attachment of drugs, targeting ligands, or other functional molecules.[3] This makes this compound-grafted polymers highly attractive for applications in controlled drug release, tissue engineering, and the creation of biocompatible coatings.[3][4]

The general strategies for polymer grafting can be categorized into three main approaches: "grafting to," "grafting from," and "grafting through."[6][7][8]

  • Grafting to : Pre-synthesized polymer chains with reactive end-groups are attached to the main polymer backbone.[6]

  • Grafting from : Polymerization of new chains is initiated from active sites created on the main polymer backbone.[6][8]

  • Grafting through : Macromonomers (polymer chains with a polymerizable end-group) are copolymerized with other monomers to form a grafted structure.[7][8]

This document will focus on a "grafting from" approach, specifically the radical copolymerization of a monomer containing the this compound moiety onto a functionalized surface.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a copolymer of N-isopropylacrylamide and 3-allyloxy-1,2-propanediol grafted onto modified magnetic nanoparticles, a system with applications in targeted drug delivery.[1][2][9]

Materials and Equipment
  • Materials : N-isopropylacrylamide (NIPAAm), 3-allyloxy-1,2-propanediol (AP), 2,2'-azobis(2-methylpropionitrile) (AIBN), magnetic nanoparticles (MNPs), 3-mercaptopropyltrimethoxysilane (MPTMS), ethanol, and other standard laboratory reagents.

  • Equipment : Round-bottom flask, condenser, magnetic stirrer with hotplate, permanent magnet, vacuum desiccator, and standard laboratory glassware.

Synthesis of Copolymer-Grafted Magnetic Nanoparticles

The synthesis involves a three-step process: (a) synthesis of magnetic nanoparticles, (b) surface modification of the nanoparticles with a silane coupling agent, and (c) graft copolymerization of NIPAAm and AP onto the modified nanoparticles.[1]

Step 1: Synthesis and Modification of Magnetic Nanoparticles (MNPs)

A detailed protocol for the synthesis and surface modification of magnetic nanoparticles is described by Alipoura et al. (2020).[1] Briefly, MNPs are synthesized by a co-precipitation method and subsequently surface-modified with 3-mercaptopropyltrimethoxysilane to introduce reactive thiol groups on the surface.

Step 2: Graft Copolymerization of NIPAAm and AP onto Modified MNPs

  • In a round-bottom flask, add 2 g of the modified MNPs to a solution containing 4 mL of 3-allyloxy-1,2-propanediol, 2 g of N-isopropylacrylamide, and 0.2 g of AIBN as the initiator in 40 mL of ethanol.[1]

  • Degas the solution and then reflux and stir the mixture for 7 hours at 65 °C.[1]

  • After the reaction, collect the resulting polymer-grafted magnetic nanoparticles (MNPs@AP@NIPAAm) using a permanent magnet.[1]

  • Wash the collected product with 40 mL of ethanol to remove any unreacted monomers and initiator.[1]

  • Dry the final product in a vacuum desiccator.[1]

Characterization of Grafted Polymers

A thorough characterization of the grafted polymer is crucial to confirm the success of the grafting reaction and to understand the properties of the new material. Common characterization techniques are listed in the table below.

Characterization TechniquePurposeReference
Fourier-Transform Infrared Spectroscopy (FT-IR)To confirm the presence of functional groups from both the polymer backbone and the grafted chains.[1][2]
Elemental Analysis (CHN)To determine the elemental composition and confirm the successful grafting of the nitrogen-containing NIPAAm and the carbon-rich AP.[1]
Scanning Electron Microscopy (SEM)To observe the surface morphology of the polymer-grafted nanoparticles.[1][2]
Transmission Electron Microscopy (TEM)To visualize the core-shell structure of the polymer-grafted nanoparticles.[1][2]
Vibrating Sample Magnetometry (VSM)To measure the magnetic properties of the nanoparticles before and after grafting.[1][2]
Thermogravimetric Analysis (TGA)To determine the thermal stability and the amount of polymer grafted onto the nanoparticles.[1]
Zeta Potential AnalysisTo measure the surface charge of the synthesized polymer at a specific pH.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from the characterization of the MNPs@AP@NIPAAm, as reported by Alipoura et al. (2020).[1]

ParameterValueMethod
Total Weight Loss (from TGA)69.57%Thermogravimetric Analysis
Zeta Potential (at pH = 7.12)0 mVZeta Potential Measurement
Carbon Content (CHN Analysis)Increased after polymerizationElemental Analysis
Hydrogen Content (CHN Analysis)Increased after polymerizationElemental Analysis
Nitrogen Content (CHN Analysis)Increased after polymerizationElemental Analysis

Visualizations

Signaling Pathway/Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound and N-isopropylacrylamide copolymer grafted onto magnetic nanoparticles.

G Synthesis Workflow cluster_0 Preparation of Magnetic Nanoparticles cluster_1 Graft Copolymerization cluster_2 Product Isolation and Characterization MNP_synthesis MNP Synthesis (Co-precipitation) MNP_modification Surface Modification (with MPTMS) MNP_synthesis->MNP_modification Reaction Radical Copolymerization (65°C, 7h) MNP_modification->Reaction Modified MNPs Monomers Monomers (NIPAAm + AP) Monomers->Reaction Initiator Initiator (AIBN) Initiator->Reaction Isolation Isolation (Magnetic Separation) Reaction->Isolation Washing Washing (Ethanol) Isolation->Washing Drying Drying (Vacuum Desiccator) Washing->Drying Characterization Characterization (FT-IR, SEM, etc.) Drying->Characterization

Caption: Workflow for synthesizing copolymer-grafted magnetic nanoparticles.

Logical Relationship

The following diagram illustrates the logical relationship between the components of the final product and their intended application in drug delivery.

G Component Relationship for Drug Delivery cluster_components Components cluster_properties Properties cluster_application Application MNP Magnetic Nanoparticle Core Magnetic Magnetic Targeting MNP->Magnetic Polymer Poly(NIPAAm-co-AP) Shell Thermoresponsive Thermo-responsive (from NIPAAm) Polymer->Thermoresponsive Biocompatible Biocompatibility (from AP) Polymer->Biocompatible Functional Functional Groups for Drug Loading (from AP & NIPAAm) Polymer->Functional Drug Drug (e.g., Ceftazidime) Drug->Functional DrugDelivery Targeted and Controlled Drug Delivery Magnetic->DrugDelivery Thermoresponsive->DrugDelivery Biocompatible->DrugDelivery Functional->DrugDelivery

Caption: Relationship between components and their role in drug delivery.

Conclusion

The grafting of this compound onto polymer backbones offers a versatile platform for the development of advanced functional materials. The presented protocol for the synthesis of a copolymer of N-isopropylacrylamide and 3-allyloxy-1,2-propanediol on magnetic nanoparticles demonstrates a practical application of this approach in the field of drug delivery. The characterization techniques and quantitative data provided serve as a valuable resource for researchers and scientists working in this area. The reactive allyl and hydrophilic diol functionalities introduced by this compound open up a wide range of possibilities for further chemical modifications and the design of novel biomaterials.[1][3]

References

Application Notes and Protocols for the Alkoxylation of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the alkoxylation of allyl alcohol. This process is crucial for the synthesis of various chemical intermediates, including surfactants and functional polymers.[1]

Introduction

Alkoxylation is a chemical process that involves the addition of an epoxide, most commonly ethylene oxide (EO) or propylene oxide (PO), to a substrate. In the case of allyl alcohol, this reaction results in the formation of allyl alcohol alkoxylates, which are valuable intermediates in the production of a wide range of materials, such as nonionic surfactants, polymerizable monomers, and functionalized silicones.[1] The properties of the final product, including its hydrophilic-lipophilic balance (HLB), molecular weight, and solubility, can be precisely controlled by the choice of alkylene oxide and the degree of alkoxylation.[1]

The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. Common catalysts include basic compounds like potassium hydroxide (KOH) and sodium hydroxide (NaOH), as well as acid catalysts.[1][2] More advanced catalytic systems, such as molybdenum oxide supported on titania (MoO3/TiO2) and palladium-based catalysts, have also been developed to enhance selectivity and reaction efficiency under milder conditions.[3][4]

Experimental Workflow

The general experimental workflow for the alkoxylation of allyl alcohol is depicted below. The process begins with the preparation of the reactor and reactants, followed by the catalyzed reaction under controlled conditions, and concludes with product purification and analysis.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis prep_reactants Prepare Reactants (Allyl Alcohol, Catalyst) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_reactor Prepare Reactor (Inert Atmosphere) prep_reactor->charge_reactor heat_reactor Heat to Reaction Temp charge_reactor->heat_reactor add_alkoxide Introduce Alkylene Oxide (e.g., Ethylene Oxide) heat_reactor->add_alkoxide monitor_reaction Monitor Reaction (Pressure, Temperature) add_alkoxide->monitor_reaction cool_reactor Cool Reactor monitor_reaction->cool_reactor neutralize Neutralize Catalyst cool_reactor->neutralize purify Purify Product (e.g., Distillation) neutralize->purify analyze Analyze Product (GC, Titration) purify->analyze

Figure 1: General experimental workflow for the alkoxylation of allyl alcohol.

Experimental Protocols

Below are detailed protocols for the alkoxylation of allyl alcohol using different catalytic systems.

Protocol 1: Base-Catalyzed Ethoxylation of Allyl Alcohol

This protocol is a common industrial method for producing allyl alcohol ethoxylates.

Materials:

  • Allyl alcohol (C₃H₆O)

  • Potassium hydroxide (KOH) flakes (88% pure)[5]

  • Ethylene oxide (EO)

  • Nitrogen gas (for inerting)

Equipment:

  • Stainless steel autoclave reactor (e.g., 1 L capacity) equipped with a stirrer, temperature and pressure sensors, and an inlet for gas and liquid addition.[5]

  • Heating mantle or oil bath

  • Vacuum pump

Procedure:

  • Reactor Preparation: Charge the autoclave with 89 g of allyl alcohol and 6.16 g of KOH flakes.[5][6]

  • Inerting: Close the reactor and evacuate it to a pressure of 100 mbar (abs). Pressurize the reactor with nitrogen to atmospheric pressure and then evacuate again to 100 mbar. Repeat the nitrogen purge to ensure an inert atmosphere.[5][6]

  • Heating: Heat the reactor to the desired reaction temperature, typically between 80°C and 120°C.[5] For this specific protocol, a temperature of 90-95°C is used.[7]

  • Ethylene Oxide Addition: Introduce ethylene oxide into the reactor. The rate of addition should be controlled to maintain the desired reaction temperature and pressure. The pressure is typically maintained between 3 and 6 bar.[5] For a target degree of alkoxylation of 10 moles of EO per mole of allyl alcohol, approximately 660 g of ethylene oxide will be added.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor, which indicates the consumption of ethylene oxide. The reaction is considered complete when the pressure stabilizes.

  • Cooling and Neutralization: Once the reaction is complete, cool the reactor to room temperature. The basic catalyst can be neutralized with an acid, such as acetic acid or phosphoric acid.

  • Purification: The resulting product can be purified by filtration to remove the neutralized catalyst salts. Depending on the desired purity, further purification by distillation may be performed.

  • Analysis: The final product can be analyzed by gas chromatography (GC) to determine the distribution of ethoxymers and by titration to determine the hydroxyl number.[5]

Protocol 2: Heterogeneous Catalysis with MoO3/TiO2

This protocol describes a more sustainable approach using a reusable solid catalyst.[3]

Materials:

  • Allyl alcohol

  • 1-Octanol (as a model alcohol for allylation)

  • 10 wt% MoO3/TiO2 catalyst

Equipment:

  • Pressure-resistant glass tube

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: The MoO3/TiO2 catalyst is prepared by the incipient-wetness impregnation method. For a 10 wt% catalyst, 2.00 g of TiO2 is impregnated with a solution of (NH4)6Mo7O24(H2O)4 in water. The impregnated catalyst is then dried at 110°C for 24 hours and calcined at 500°C for 3 hours.[3]

  • Reaction Setup: In a pressure-resistant glass tube equipped with a magnetic stirring bar, add 100 mg of the 10 wt% MoO3/TiO2 catalyst, 230 mg (4.0 mmol) of allyl alcohol, and 133 mg (1.0 mmol) of 1-octanol.[3]

  • Reaction: The reaction mixture is stirred and heated. The optimal reaction conditions, such as temperature and time, should be determined experimentally.

  • Product Analysis: The reaction products are analyzed by gas chromatography (GC).[3]

  • Catalyst Recovery: The solid catalyst can be recovered by centrifugation, washed with a solvent like acetonitrile, and calcined at 500°C for 3 hours for reuse.[3]

Data Presentation

The following tables summarize quantitative data from various experimental setups for the alkoxylation of allyl alcohol.

Table 1: Reaction Conditions for Base-Catalyzed Ethoxylation

ParameterValueReference
Starter AlcoholAllyl Alcohol[5]
CatalystPotassium Hydroxide (KOH)[5][8]
Reaction Temperature80 - 180 °C[2][5]
Reaction Pressure1 - 6 bar[5][8]
Degree of Ethoxylation1 - 10 mol EO / mol Allyl Alcohol[5]

Table 2: Onset Temperatures for Decomposition of Allyl Alcohol Alkoxylates

The onset temperature of decomposition is a critical safety parameter that increases with the degree of alkoxylation.[5]

Degree of Alkoxylation (mol EO / mol Allyl Alcohol)Onset Temperature (°C)
0 (Unalkoxylated)240
1165 (first onset), 280 (second onset)
4300
4 (Propoxylate)305
Mixed Ethoxylate/Propoxylate315
(Data sourced from patent information)[5]

Concluding Remarks

The alkoxylation of allyl alcohol is a versatile reaction that can be tailored to produce a wide range of products with specific properties. The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency, selectivity, and safety of the process. While traditional base-catalyzed methods are widely used, the development of heterogeneous catalysts offers a more sustainable and environmentally friendly alternative. Researchers and professionals in drug development can utilize these protocols and data as a starting point for their specific applications, optimizing the reaction conditions to achieve the desired product characteristics.

References

Catalysts for the Efficient Synthesis of Allyloxy Propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of allyloxy propanol, a valuable intermediate in various chemical and pharmaceutical applications. The focus is on catalytic methods that offer high yield and selectivity. The information is curated for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound, also known as propylene glycol allyl ether, is a bifunctional molecule containing both a hydroxyl group and an allyl group. This structure makes it a versatile building block for the synthesis of a wide range of compounds, including functional polymers and pharmaceutical intermediates. The efficient synthesis of this compound is crucial for its practical application. This document outlines two primary catalytic routes for its synthesis: the Williamson-type ether synthesis utilizing phase transfer catalysis and the direct etherification of propylene glycol with allyl alcohol using heterogeneous catalysts.

Catalytic Synthesis Routes

Two main catalytic routes have been identified for the efficient synthesis of this compound:

  • Williamson-Type Ether Synthesis via Phase Transfer Catalysis (PTC): This classic method involves the reaction of an allyl halide (e.g., allyl chloride) with propylene glycol in a two-phase system, facilitated by a phase transfer catalyst in the presence of a base like sodium hydroxide. PTCs are crucial for transporting the alkoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[1]

  • Direct Etherification of Propylene Glycol with Allyl Alcohol: This route offers a more atom-economical and greener alternative by directly reacting propylene glycol with allyl alcohol, with water as the only byproduct.[2] This reaction is typically catalyzed by heterogeneous acid or metal oxide catalysts.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for different catalytic systems used in the synthesis of allyloxy alcohols. While specific data for this compound is limited, the data for analogous reactions provide a strong basis for catalyst selection and process optimization.

Table 1: Phase Transfer Catalysis for the Synthesis of 4-allyloxybutan-1-ol (an analogue of this compound) [3]

Catalyst (PTC)Catalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Selectivity (%)
Bu₄N⁺HSO₄⁻1Toluene35% NaOH(aq)50108095
Me(n-Oct)₃N⁺Br⁻0.3Cyclohexane50% NaOH(aq)5088898
None--50% NaOH(aq)50488899

Table 2: Heterogeneous Catalysis for the Etherification of Alcohols with Allyl Alcohol [2]

CatalystSubstrate AlcoholTemperature (°C)Time (h)Yield of Allyl Ether (%)
MoO₃/TiO₂1-Butanol1402485
MoO₃/TiO₂2-Butanol1402475
MoO₃/TiO₂Benzyl alcohol1402491

Table 3: Metal Oxide Catalysis for the Synthesis of Methoxy Propanol from Allyl Alcohol and Methanol (for insight into regioselectivity) [4]

CatalystProductYield (%)
MgO3-Methoxy-1-propanol (linear)23.6
ZrO₂3-Methoxy-1-propanol (linear)-
Al₂O₃3-Methoxy-1-propanol (linear)-
Zeolites2-Methoxy-1-propanol (branched)-

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase Transfer Catalysis

This protocol is adapted from the optimized synthesis of 4-allyloxybutan-1-ol.[3]

Materials:

  • Propylene glycol

  • Allyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • Methyl(n-octyl)₃ammonium bromide (Me(n-Oct)₃N⁺Br⁻)

  • Cyclohexane

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add propylene glycol and cyclohexane.

  • Add the phase transfer catalyst, Me(n-Oct)₃N⁺Br⁻ (0.3 mol% relative to propylene glycol).

  • While stirring vigorously, add the 50% aqueous sodium hydroxide solution. The molar ratio of NaOH to propylene glycol should be equimolar.

  • Heat the mixture to 50°C.

  • Slowly add allyl chloride to the reaction mixture. An excess of allyl chloride can be used to maximize the conversion of propylene glycol.

  • Maintain the reaction at 50°C with vigorous stirring for 8 hours. Monitor the reaction progress by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with deionized water to remove the catalyst and any remaining NaOH.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent (cyclohexane) by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound via Heterogeneous Catalysis

This protocol is based on the etherification of alcohols with allyl alcohol using a MoO₃/TiO₂ catalyst.[2]

Materials:

  • Propylene glycol

  • Allyl alcohol

  • Molybdenum(VI) oxide (MoO₃)

  • Titanium(IV) oxide (TiO₂, anatase)

  • Toluene (for product extraction and analysis)

Procedure:

  • Prepare the catalyst by physically mixing MoO₃ and TiO₂ powders.

  • In a sealed reaction vessel, place propylene glycol, allyl alcohol, and the MoO₃/TiO₂ catalyst. A molar excess of allyl alcohol is recommended.

  • Heat the reaction mixture to 140°C with stirring.

  • Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • After completion, cool the reactor to room temperature.

  • Filter the solid catalyst from the reaction mixture. The catalyst can be washed with a solvent like toluene, dried, and potentially reused.

  • Remove the excess allyl alcohol and any solvent by distillation.

  • Purify the resulting this compound by fractional distillation under reduced pressure.

Visualization of Pathways and Workflows

Williamson-Type Ether Synthesis with Phase Transfer Catalysis

Williamson_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PG_anion Propylene Glycol Anion NaOH->PG_anion PTC_complex [PTC-PG Anion] PG_anion->PTC_complex Ion Pair Formation NaCl NaCl PG Propylene Glycol PG->PG_anion Deprotonation (at interface) AllylCl Allyl Chloride AllyloxyPropanol This compound AllylCl->AllyloxyPropanol PTC PTC AllyloxyPropanol->PTC Catalyst Regeneration PTC_complex->AllyloxyPropanol SN2 Reaction PTC->NaCl Counter Ion Exchange PTC->PTC_complex

Caption: Williamson synthesis of this compound using a phase transfer catalyst.

Heterogeneous Catalysis with MoO₃/TiO₂

Heterogeneous_Catalysis Reactants Propylene Glycol + Allyl Alcohol Adsorption Adsorption of Reactants on Catalyst Surface Reactants->Adsorption Catalyst MoO3/TiO2 Catalyst Catalyst->Adsorption Dehydration Dehydration of Allyl Alcohol to form σ-allyl species Adsorption->Dehydration Nucleophilic_Attack Nucleophilic Attack by Propylene Glycol Dehydration->Nucleophilic_Attack Desorption Desorption of Products Nucleophilic_Attack->Desorption Desorption->Catalyst Catalyst Regeneration Products This compound + Water Desorption->Products

Caption: Proposed mechanism for the MoO₃/TiO₂ catalyzed synthesis of this compound.

Experimental Workflow for Catalyst Screening

Workflow Start Start Catalyst_Selection Select Catalyst Candidates (e.g., PTCs, Metal Oxides) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Temp, Time) Catalyst_Selection->Reaction_Setup Run_Reactions Execute Reactions Reaction_Setup->Run_Reactions Sampling_Analysis Periodic Sampling and GC Analysis Run_Reactions->Sampling_Analysis Data_Collection Collect Data on Conversion, Yield, and Selectivity Sampling_Analysis->Data_Collection Data_Analysis Analyze and Compare Catalyst Performance Data_Collection->Data_Analysis Optimization Identify Optimal Conditions Data_Analysis->Optimization Scale_Up Scale-up of Optimized Protocol Optimization->Scale_Up End End Scale_Up->End

Caption: A logical workflow for screening and optimizing catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allyloxy Propanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield and purity of allyloxy propanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and related hydroxyalkyl allyl ethers?

A1: The most common and effective methods include:

  • Williamson Ether Synthesis: This classic method involves the reaction of an allyl halide (like allyl chloride) with a diol (e.g., propanediol) in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The yield and selectivity of this method can be significantly improved by using a phase transfer catalyst (PTC).[1]

  • Solvent-Free Synthesis with Epichlorohydrin: A high-yield, environmentally friendly approach involves the one-pot reaction of epichlorohydrin with allyl alcohol in the presence of KOH at room temperature without a solvent.[2]

  • Catalytic Addition of Alcohols: Allyl alcohol can be reacted with another alcohol in the presence of metal oxide catalysts like MgO, ZrO₂, or Al₂O₃ to form the corresponding ether alcohol.[3][4]

  • Enzymatic Synthesis: For stereospecific synthesis, lipases such as Rhizomucor miehei lipase (RML) can be used to catalyze the reaction, producing specific enantiomeric forms of 3-allyloxy-propane-1,2-diol.[5]

Q2: How can I minimize the formation of the di-O-allylated byproduct in Williamson ether synthesis?

A2: The formation of a di-allyl ether is a common side reaction when using a diol. To favor the desired mono-O-allylation product, it is crucial to use a molar excess of the diol relative to the allyl halide.[1] This stoichiometric imbalance ensures the allylating agent is more likely to react with an unreacted diol molecule rather than the already mono-allylated product.

Q3: What are the most significant side reactions to be aware of during synthesis?

A3: Key side reactions that can reduce yield and purity include:

  • Di-O-allylation: The formation of the diether product, as discussed above.[1]

  • Hydrolysis of the Allylating Agent: When using aqueous bases like 50% NaOH with an allyl halide, the halide can be hydrolyzed to form allyl alcohol, consuming the reactant.[1]

  • Isomerization: The allyl ether product can isomerize to the more stable prop-1-enyl ether under certain conditions, particularly in the presence of transition metal catalysts.[6]

Q4: What is the role of a Phase Transfer Catalyst (PTC) and which ones are effective?

A4: A Phase Transfer Catalyst is used in two-phase systems (e.g., an organic solvent and an aqueous base) to transport the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase where it can react with the allyl halide. This enhances the reaction rate and can improve yield and selectivity. A highly effective PTC for this synthesis is Me(n-Oct)₃N⁺Br⁻ (methyltrioctylammonium bromide).[1]

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound is fractional distillation.[7] To remove specific impurities, additional steps may be necessary:

  • Unreacted Allyl Alcohol: Can be removed by adding a small amount of bromine to the mixture, which reacts with the allyl alcohol, followed by fractional distillation.[7]

  • Close-Boiling Impurities: If impurities like n-propanol are present, extractive distillation using solvents like N-methyl pyrrolidone or propylene carbonate may be required for effective separation.[8][9]

Troubleshooting Guides

Problem: Low Product Yield
Possible Cause Recommended Solution
Inefficient Base/Deprotonation Ensure the base is sufficiently strong and used in at least an equimolar ratio to the allylating agent. For Williamson synthesis, using solid NaOH can be more effective than aqueous solutions to prevent hydrolysis of the allyl halide.[1]
Suboptimal Reaction Temperature The allylation reaction is often exothermic.[1] Monitor and control the temperature. If the reaction is too slow, a moderate increase in temperature (e.g., to 50°C) may be necessary.
Ineffective Catalysis (if using PTC) Verify the PTC is active and used at an appropriate concentration (e.g., 0.3 mol%).[1] Consider switching to a more effective catalyst like Me(n-Oct)₃N⁺Br⁻.
Side Reaction Consumption Minimize hydrolysis by using solid base or solvent-free conditions.[1] To prevent di-allylation, use a molar excess of the diol (e.g., a 3:1 molar ratio of diol to allyl chloride).[1]
Incomplete Reaction Extend the reaction time and monitor its progress using a suitable analytical method like Gas Chromatography (GC). Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous systems.
Problem: High Level of Impurities in Final Product
Possible Cause Recommended Solution
Presence of Di-O-Allylated Product Adjust the stoichiometry to use an excess of the diol starting material.[1] Separate the mono- and di-substituted products using fractional vacuum distillation.
Unreacted Allyl Halide or Diol Ensure the reaction goes to completion by optimizing reaction time and temperature. Remove unreacted starting materials through careful fractional distillation.
Allyl Alcohol from Hydrolysis This occurs when using an allyl halide with an aqueous base. To avoid this, switch to a solvent-free method using solid NaOH.[1] If present, allyl alcohol can be removed by reacting it with bromine and then distilling.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from different synthesis approaches for allyloxy alcohols, providing a basis for method selection.

Method Reactants Catalyst/Base Conditions Yield Selectivity Reference
PTC Williamson Synthesis Butane-1,4-diol, Allyl ChlorideMe(n-Oct)₃N⁺Br⁻ (0.3 mol%), 50% NaOHCyclohexane solvent88%98%[1]
Solvent-Free Williamson Butane-1,4-diol, Allyl ChlorideSolid NaOHSolvent-free, 50°C, 3.5h99%~99%[1]
Solvent-Free Epichlorohydrin Epichlorohydrin, Allyl AlcoholKOHSolvent-free, Room Temp.High-[2]
Catalytic Addition Methanol, Allyl AlcoholMgOLiquid phase, H₂ flow23.6%-[3]

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Synthesis of a Mono-O-Allylated Diol

This protocol is adapted from a procedure for 4-allyloxybutan-1-ol and serves as an excellent model for the mono-allylation of propanediol.[1]

  • Preparation: In a reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a three-fold molar excess of the diol (e.g., 1,2-propanediol or 1,3-propanediol).

  • Deprotonation: Begin stirring and heat the diol to 50°C. Add solid NaOH flakes or pellets in an equimolar ratio to the allyl chloride that will be added later. Continue stirring at 50°C until all the solid NaOH has dissolved (approx. 50-60 minutes). This indicates the formation of the sodium alkoxide.

  • Allylation: Once the NaOH is dissolved, add allyl chloride dropwise via the dropping funnel. The reaction is exothermic, so maintain the temperature at 50°C by controlling the addition rate and using a water bath if necessary.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed for 3-4 hours. Monitor the conversion of allyl chloride by GC analysis to ensure the reaction has gone to completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize any remaining base with a dilute acid (e.g., 1M HCl) until the pH is neutral.

  • Purification: The product can be purified from the excess diol and salt by fractional distillation under reduced pressure.

Protocol 2: General Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Distillation: Place the crude product mixture into the distillation flask. Heat the flask gently.

  • Fraction Collection: Collect the different fractions based on their boiling points. Low-boiling impurities (like residual allyl chloride) will distill first. The desired this compound fraction should be collected at its specific boiling point. High-boiling impurities (like the di-allylated product or unreacted diol) will remain in the distillation flask.

  • Vacuum Application: this compound has a higher boiling point than its parent alcohols. To prevent degradation at high temperatures, it is advisable to perform the distillation under reduced pressure (vacuum distillation).

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product A Propanediol D Deprotonation of Diol (Formation of Alkoxide) A->D B Allylating Agent (e.g., Allyl Chloride) E Nucleophilic Attack (SN2) Allylation B->E C Base (e.g., Solid NaOH) C->D D->E Alkoxide Intermediate F Neutralization E->F Crude Product G Fractional Distillation (Under Vacuum) F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield Observed Check_Progress Was reaction progress monitored (e.g., GC)? Start->Check_Progress Incomplete_Rxn Incomplete Reaction Check_Progress->Incomplete_Rxn No Check_Stoich Are molar ratios correct? Check_Progress->Check_Stoich Yes Solution_Time Solution: Increase reaction time/temp. Ensure proper stirring. Incomplete_Rxn->Solution_Time Side_Rxn Side Reactions Likely Check_Stoich->Side_Rxn No Check_Catalyst Is catalyst (PTC) active and correct amount? Check_Stoich->Check_Catalyst Yes Solution_Stoich Solution: Use excess diol (e.g., 3:1). Use solid base to prevent hydrolysis. Side_Rxn->Solution_Stoich Check_Catalyst->Incomplete_Rxn Yes (Re-evaluate time/temp) Bad_Catalyst Inefficient Catalysis Check_Catalyst->Bad_Catalyst No Solution_Catalyst Solution: Verify catalyst activity. Increase loading or switch to a more effective PTC. Bad_Catalyst->Solution_Catalyst

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

G cluster_reactants Reactants Diol R-OH (Propanediol) Alkoxide R-O⁻Na⁺ (Alkoxide Intermediate) Diol->Alkoxide Deprotonation Base NaOH Base->Alkoxide Deprotonation Allyl_Cl Allyl-Cl Product R-O-Allyl (this compound) Allyl_Cl->Product Desired SN2 Path Alkoxide->Product Desired SN2 Path Side_Product Allyl-O-Allyl (Di-allyl Ether) Alkoxide->Side_Product Side Reaction (Di-allylation) Product->Side_Product Side Reaction (Di-allylation)

Caption: Reaction pathway for Williamson ether synthesis of this compound.

References

Technical Support Center: Purification of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted allyl alcohol from allyloxy propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: Significant amount of unreacted allyl alcohol remains in the product after synthesis.

Potential Cause Suggested Solution
Incomplete ReactionOptimize reaction conditions (e.g., reaction time, temperature, catalyst concentration) to drive the reaction to completion and minimize the amount of unreacted starting material.
Inefficient Purification MethodThe chosen purification method may not be suitable for separating allyl alcohol from this compound. Consider the physical properties of both compounds (see Table 1) to select a more effective technique. Fractional distillation is often a good starting point due to the significant boiling point difference.
Azeotrope FormationWhile no specific data is available for an azeotrope between allyl alcohol and this compound, allyl alcohol is known to form azeotropes with water. If water is present in the reaction mixture, it could complicate purification by distillation. Ensure the reaction mixture is anhydrous before distillation or consider alternative methods like extractive distillation or liquid-liquid extraction.

Problem: Product purity is not satisfactory after a single purification step.

Potential Cause Suggested Solution
Close-boiling ImpuritiesBesides allyl alcohol, other byproducts with boiling points close to this compound might be present.
Overlapping Elution in ChromatographyIn flash chromatography, the chosen solvent system may not be providing adequate separation between this compound and allyl alcohol.
Insufficient Separation EfficiencyThe purification setup (e.g., distillation column length, number of theoretical plates, extraction solvent choice) may not be optimal.
Multi-Step Purification: Employ a combination of purification techniques. For instance, perform an initial bulk separation by fractional distillation followed by a final polishing step using flash chromatography.
Method Optimization: For distillation, use a longer fractionating column or one with a higher number of theoretical plates. For chromatography, perform a thorough solvent screen to find a system that maximizes the Rf value difference between the two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove unreacted allyl alcohol from this compound?

A1: Given the significant difference in their boiling points, fractional distillation is the most direct and often most effective method for separating allyl alcohol from this compound on a laboratory scale. Allyl alcohol has a boiling point of approximately 97 °C, while 3-allyloxy-1,2-propanediol has a much higher boiling point (142 °C at 28 mmHg). This large difference should allow for a clean separation.

Q2: Are there any other recommended purification methods?

A2: Yes, several other techniques can be employed, either as an alternative to distillation or as a secondary purification step:

  • Liquid-Liquid Extraction: This method is useful if the reaction mixture contains water or other polar impurities. Allyl alcohol, being more polar than some organic solvents, can be selectively washed out with water or a brine solution.[1][2]

  • Flash Chromatography: For small-scale purifications or to achieve very high purity, flash chromatography is an excellent option. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the more polar this compound from the less polar allyl alcohol.

  • Extractive Distillation: If simple distillation is ineffective due to a suspected azeotrope or very close boiling points with other impurities, extractive distillation can be considered. This involves adding a high-boiling solvent (an entrainer) to the mixture to alter the relative volatilities of the components, facilitating their separation.[3][4][5][6][7]

Q3: My product is thermally sensitive. What purification method should I use?

A3: If this compound is susceptible to degradation at high temperatures, vacuum distillation is recommended. By reducing the pressure, the boiling points of both allyl alcohol and this compound will be significantly lowered, allowing for distillation at a lower temperature. Alternatively, non-thermal methods like liquid-liquid extraction or flash chromatography are excellent choices for heat-sensitive compounds.

Q4: Can I use a chemical method to remove residual allyl alcohol?

A4: Yes, a chemical scavenger can be used to react selectively with the remaining allyl alcohol. This approach is typically used for removing trace amounts of impurities. For example, reagents that react with the double bond of allyl alcohol could be employed, followed by a simple workup or filtration to remove the reacted product. However, careful selection of the scavenger is crucial to ensure it does not react with the desired this compound.

Quantitative Data

Table 1: Physical Properties of Allyl Alcohol and 3-Allyloxy-1,2-propanediol

Property Allyl Alcohol 3-Allyloxy-1,2-propanediol
Molecular Formula C₃H₆OC₆H₁₂O₃
Molecular Weight 58.08 g/mol 132.16 g/mol
Boiling Point 97 °C (at 760 mmHg)142 °C (at 28 mmHg)
Density 0.854 g/mL1.068 g/mL
Solubility in Water MiscibleCompletely Miscible

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for separating compounds with a significant difference in boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the mixture gently with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the lowest boiling component, which should be allyl alcohol (~97 °C).

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of allyl alcohol.

  • Once all the allyl alcohol has been distilled, the temperature will either drop or begin to rise sharply. At this point, change the receiving flask.

  • Increase the heat to distill the this compound. If the boiling point is too high at atmospheric pressure, consider switching to a vacuum distillation setup.

  • Collect the purified this compound in a clean receiving flask.

Protocol 2: Liquid-Liquid Extraction

This protocol is useful for removing polar impurities like allyl alcohol from a less polar organic phase.

Materials:

  • Crude this compound mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Deionized water or brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Beakers and flasks

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the more polar allyl alcohol.

  • Drain the lower aqueous layer.

  • Repeat the washing step (steps 3-6) two more times to ensure complete removal of the allyl alcohol.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Flash Chromatography

This protocol is ideal for small-scale purification and for achieving high purity.

Materials:

  • Crude this compound mixture

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Select an appropriate solvent system by running thin-layer chromatography (TLC) of the crude mixture. The ideal system should show good separation between this compound and allyl alcohol.

  • Pack the chromatography column with silica gel slurried in the initial, less polar eluent.

  • Concentrate the crude mixture and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow cluster_start Starting Point cluster_distillation Method 1: Fractional Distillation cluster_extraction Method 2: Liquid-Liquid Extraction cluster_chromatography Method 3: Flash Chromatography start Crude this compound (contains unreacted Allyl Alcohol) distill Fractional Distillation start->distill extract Dissolve in Organic Solvent & Wash with Water/Brine start->extract chrom Flash Chromatography (Silica Gel) start->chrom distill_out1 Allyl Alcohol (lower boiling fraction) distill->distill_out1 Separate by boiling point distill_out2 Purified this compound (higher boiling fraction) distill->distill_out2 extract_out1 Aqueous Layer (contains Allyl Alcohol) extract->extract_out1 Partitioning extract_out2 Organic Layer (contains this compound) extract->extract_out2 dry Dry and Evaporate Solvent extract_out2->dry pure_extract Purified this compound dry->pure_extract chrom_out1 Early Fractions (Allyl Alcohol) chrom->chrom_out1 Elute with solvent gradient chrom_out2 Later Fractions (this compound) chrom->chrom_out2 combine Combine Pure Fractions & Evaporate Solvent chrom_out2->combine pure_chrom Purified this compound combine->pure_chrom

Caption: Overview of purification workflows for removing allyl alcohol.

Logical_Relationship cluster_properties Key Physical Property Difference cluster_methods Primary Separation Method cluster_secondary_issues Potential Complicating Factors cluster_alternative_methods Alternative / Secondary Methods boiling_point Significant Boiling Point Difference (Allyl Alcohol: ~97°C vs. This compound: >200°C at atm. pressure) distillation Fractional / Vacuum Distillation boiling_point->distillation Justifies thermal_sensitivity Thermal Sensitivity of Product vacuum_dist Vacuum Distillation thermal_sensitivity->vacuum_dist Requires extraction Liquid-Liquid Extraction thermal_sensitivity->extraction Suggests chromatography Flash Chromatography thermal_sensitivity->chromatography Suggests azeotrope Potential Azeotrope Formation ext_dist Extractive Distillation azeotrope->ext_dist May Require high_purity Requirement for Very High Purity high_purity->chromatography Often Requires

References

Technical Support Center: Purification of Allyloxy Propanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-allyloxy-1,2-propanediol (commonly referred to as allyloxy propanol) by fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fractional distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Distillate Collection 1. System leak.2. Insufficient heating.3. Thermometer bulb placed incorrectly.4. Condenser water is too cold, causing solidification.1. Check all glassware joints for a proper seal. Ensure vacuum grease is applied correctly if necessary.2. Gradually increase the heating mantle temperature. For high-boiling-point alcohols, the heating bath may need to be set 30-50°C above the boiling point.[1]3. The top of the thermometer bulb should be level with the side arm of the distillation head.4. While unlikely for this compound due to its low melting point, ensure the condenser water temperature is appropriate.
Bumping or Unstable Boiling 1. Lack of boiling chips or stir bar.2. Heating too rapidly.1. Add new boiling chips or a magnetic stir bar to the distillation flask before heating.2. Decrease the heating rate to allow for smooth boiling.
Poor Separation of Fractions 1. Distillation rate is too fast.2. Insufficient reflux in the fractionating column.3. Inadequate insulation of the column.1. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[2]2. Ensure the fractionating column is appropriate for the separation. A longer column or one with more packing material can improve separation.3. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[3]
Product in Distillate is Impure 1. Contamination from unreacted starting materials (e.g., allyl glycidyl ether).2. Presence of water from the synthesis.3. Carryover of salts from neutralization steps.1. Ensure the initial crude product is properly worked up to remove the majority of starting materials.2. If water is suspected, a pre-drying step with a suitable drying agent may be necessary.3. Ensure salts are fully removed during the workup before distillation.
Product Decomposition (Darkening Color) 1. Overheating during distillation at atmospheric pressure.1. Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 3-allyloxy-1,2-propanediol?

The boiling point of 3-allyloxy-1,2-propanediol is approximately 100°C at atmospheric pressure, but it is often distilled under vacuum to prevent decomposition.[5] A literature example shows a boiling point of 76°-83°C at 0.4 mmHg.[2]

Q2: Why is vacuum distillation recommended for purifying this compound?

Vacuum distillation is recommended for compounds with high boiling points (generally >150°C at atmospheric pressure) to prevent thermal decomposition.[1] By reducing the pressure, the boiling point of the substance is lowered, allowing for distillation at a lower temperature.

Q3: What are the likely impurities in crude 3-allyloxy-1,2-propanediol?

Based on its synthesis from allyl glycidyl ether and water, potential impurities include:

  • Unreacted allyl glycidyl ether

  • Water

  • Salts from the neutralization step (e.g., sodium carbonate)[2]

  • Polymers or side-reaction products

Q4: How can I tell if my fractions are pure?

The purity of the collected fractions can be assessed by techniques such as:

  • Refractive Index: The refractive index of pure 3-allyloxy-1,2-propanediol is approximately 1.462.[5]

  • Gas Chromatography (GC): This can be used to determine the percentage of the desired compound and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Q5: What should I do if the distillation proceeds too slowly?

If the distillation rate is too slow, you can try the following:

  • Slightly increase the heating mantle temperature.

  • Improve the insulation of the fractionating column to minimize heat loss.[3]

  • Ensure the vacuum system is holding a stable and adequate vacuum.

Quantitative Data Summary

Property Value Reference(s)
Molecular Formula C₆H₁₂O₃[5]
Molecular Weight 132.16 g/mol [6]
Boiling Point (atm) ~100 °C[5]
Boiling Point (vac.) 76°-83°C @ 0.4 mmHg[2]
Density 1.07 g/mL[5]
Refractive Index 1.462[5]
Melting Point -100 °C[5]

Experimental Protocol: Vacuum Fractional Distillation of 3-Allyloxy-1,2-propanediol

This protocol outlines the general steps for the purification of 3-allyloxy-1,2-propanediol using vacuum fractional distillation.

1. Preparation and Setup:

  • Ensure the crude 3-allyloxy-1,2-propanediol has been appropriately worked up to remove salts and the majority of water.

  • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Use a fractionating column (e.g., Vigreux or packed) suitable for the expected separation.

  • Add boiling chips or a magnetic stir bar to the round-bottom flask.

  • Charge the round-bottom flask with the crude 3-allyloxy-1,2-propanediol. Do not fill the flask more than two-thirds full.

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

2. Distillation Procedure:

  • Begin stirring if using a magnetic stir bar.

  • Slowly and carefully apply the vacuum.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.

  • Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.

  • Collect any low-boiling impurities as a forerun fraction in the first receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of 3-allyloxy-1,2-propanediol at the working pressure, change to a new receiving flask to collect the main fraction.

  • Continue to collect the main fraction as long as the temperature remains stable.

  • If the temperature drops, it may indicate that the main fraction has been completely distilled.

  • Stop heating and allow the system to cool before carefully and slowly releasing the vacuum.

3. Post-Distillation:

  • Analyze the collected fractions for purity using appropriate analytical methods (e.g., refractive index, GC).

  • Combine the pure fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis start Crude this compound setup Assemble Distillation Apparatus start->setup charge Charge Flask setup->charge apply_vac Apply Vacuum charge->apply_vac heat Begin Heating apply_vac->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool System collect_main->cool analyze Analyze Purity cool->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the vacuum fractional distillation of this compound.

troubleshooting_flowchart start Distillation Issue Occurs q1 Is there any distillate collecting? start->q1 a1_yes Check Purity q1->a1_yes Yes a1_no Check for Leaks & Sufficient Heat q1->a1_no No q2 Is the boiling unstable? a1_yes->q2 a2_yes Add Boiling Chips & Reduce Heat q2->a2_yes Yes a2_no Proceed with Caution q2->a2_no No

Caption: A simplified troubleshooting decision tree for fractional distillation issues.

References

Preventing side reactions in the synthesis of allyloxy propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during the synthesis of allyloxy propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Williamson Ether Synthesis and the reaction of Propylene Oxide with Allyl Alcohol.

Issue 1: Low Yield of this compound in Williamson Ether Synthesis

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Diol: The reaction requires the formation of an alkoxide from propane-1,2-diol (or propylene glycol). Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong base and an appropriate solvent. For laboratory scale, sodium hydride (NaH) in an aprotic solvent like THF or DMF is effective. For industrial processes, concentrated aqueous sodium hydroxide (e.g., 50% NaOH) with a phase-transfer catalyst can be employed.[1]

  • Competing Elimination Reaction: The alkoxide can act as a base and promote the E2 elimination of the allyl halide, forming propene, especially with secondary or tertiary halides.

    • Solution: Use a primary allyl halide, such as allyl chloride or allyl bromide, as they are less prone to elimination reactions.[2]

  • Hydrolysis of Allyl Halide: In the presence of aqueous base, the allyl halide can be hydrolyzed to form allyl alcohol and subsequently diallyl ether.

    • Solution: The use of a phase-transfer catalyst (PTC) can minimize this side reaction by facilitating the transfer of the alkoxide to the organic phase for the desired reaction.[1] Using a two-step procedure where deprotonation is carried out first, followed by the addition of the allyl halide, can also reduce the contact time of the halide with the aqueous base.

  • Suboptimal Reaction Temperature: Low temperatures can lead to slow reaction rates, while excessively high temperatures can favor elimination and other side reactions.

    • Solution: The optimal temperature is typically in the range of 50-100°C for Williamson ether synthesis.[3] It is recommended to monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific conditions.

Issue 2: Presence of Diallyl Ether and Allyl Alcohol Impurities

Possible Causes and Solutions:

  • Base-Mediated Hydrolysis of Allyl Halide: As mentioned above, aqueous base can hydrolyze the allyl halide.

    • Solution: Employing a phase-transfer catalyst is highly effective in minimizing these byproducts.[1] A study on a similar system showed that with an optimized PTC method, the formation of hydrolysis by-products could be reduced to less than 1%.[1]

  • Excess Allyl Halide: Using a large excess of the allylating agent can lead to the formation of diallyl ether.

    • Solution: Use a stoichiometric amount or a slight excess of the allyl halide. The molar ratio of the diol to the allyl halide should be carefully controlled.

Issue 3: Formation of Isomerization Byproducts in the Propylene Oxide Route

Possible Causes and Solutions:

  • Inappropriate Catalyst: The choice of catalyst is critical in the reaction of propylene oxide with allyl alcohol. Acidic catalysts or hot spots in the reactor can promote the isomerization of propylene oxide to propionaldehyde and acetone.[4][5]

    • Solution: Use a basic catalyst, such as lithium phosphate, which has been shown to favor the formation of allyl alcohol from propylene oxide, suggesting it would also favor the desired ether formation with allyl alcohol.[6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of isomerization.

    • Solution: Maintain the reaction temperature within the optimal range for the chosen catalyst. For the isomerization to allyl alcohol, temperatures around 310-320°C are suggested with a lithium phosphate catalyst.[6] The reaction with allyl alcohol to form the ether would likely require optimization in a similar range.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: For laboratory-scale synthesis where high purity is desired, the Williamson ether synthesis is often preferred due to its predictability and the extensive knowledge base for optimizing conditions to minimize side reactions. For industrial-scale production, the propylene oxide route can be more atom-economical, but requires careful control of the catalyst and reaction conditions to maintain high selectivity.

Q2: What is the role of a phase-transfer catalyst (PTC) in the Williamson ether synthesis?

A2: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide anion from the aqueous or solid phase to the organic phase where the allyl halide is located. This accelerates the desired SN2 reaction and minimizes side reactions that can occur in the aqueous phase, such as the hydrolysis of the allyl halide.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product and any byproducts.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification is typically achieved through distillation. Unreacted starting materials and lower-boiling side products like allyl alcohol can be removed first. Fractional distillation is often necessary to separate the desired this compound isomer from other byproducts. If significant amounts of salt are present from the Williamson synthesis, an aqueous workup followed by extraction and drying of the organic phase should be performed before distillation.

Q5: Can I use a different diol with allyl halides in the Williamson ether synthesis?

A5: Yes, the Williamson ether synthesis is a versatile method for preparing ethers from a wide range of alcohols and diols. The principles for minimizing side reactions, such as using a primary halide and optimizing reaction conditions, will still apply.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Selectivity in a Phase-Transfer Catalyzed Williamson-Type Synthesis *

EntryBase Conc. (NaOHaq)Catalyst (mol%)SolventTime (h)Conversion (%)Yield of Allyloxy Alcohol (%)Byproducts (Allyl Alcohol + Diallyl Ether) (%)
135%1.0 (TBAB)Toluene10>95~80~18
250%0.3 (Me(n-Oct)₃N⁺Br⁻)Cyclohexane8>9588<1
350%0.1 (TBAB)Cyclohexane10~90~85~5
4Solid NaOHNoneSolvent-free3.59199<0.1

*Data adapted from a study on the synthesis of 4-allyloxybutan-1-ol, which serves as a representative model for the synthesis of this compound.[1]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1-Allyloxy-2-propanol via Phase-Transfer Catalysis

This protocol is adapted from a high-selectivity procedure for a similar allyloxy alcohol and is designed to minimize side reactions.[1]

Materials:

  • Propane-1,2-diol

  • Allyl chloride

  • 50% aqueous sodium hydroxide (NaOH)

  • Methyl(n-octyl)₃ammonium bromide (Me(n-Oct)₃N⁺Br⁻) or Tetrabutylammonium bromide (TBAB)

  • Cyclohexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add propane-1,2-diol and cyclohexane.

  • Add 50% aqueous NaOH in a 1:1 molar ratio to the diol.

  • Add the phase-transfer catalyst (0.3 mol% Me(n-Oct)₃N⁺Br⁻ or a similar catalyst).

  • Heat the mixture to 50°C and stir for 15-30 minutes to ensure the formation of the alkoxide.

  • Allylation: Slowly add allyl chloride (in a 1:1 molar ratio to the diol) to the reaction mixture.

  • Maintain the reaction temperature at 50-60°C and monitor the progress by GC or TLC. The reaction is typically complete within 8-10 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with deionized water to remove any remaining NaOH and salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-allyloxy-2-propanol.

Mandatory Visualizations

Diagram 1: Williamson Ether Synthesis of this compound and Competing Side Reactions

Williamson_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways diol Propane-1,2-diol alkoxide Alkoxide diol->alkoxide Deprotonation base Base (e.g., NaOH) base->alkoxide product This compound (Desired Product) alkoxide->product SN2 Attack elimination_product Propene (Elimination Side Product) alkoxide->elimination_product E2 Elimination allyl_halide Allyl Halide allyl_halide->product allyl_halide->elimination_product hydrolysis_product Allyl Alcohol allyl_halide->hydrolysis_product Hydrolysis ether_side_product Diallyl Ether allyl_halide->ether_side_product hydrolysis_product->ether_side_product Further Reaction Troubleshooting_Workflow start Low Yield of This compound check_deprotonation Check for complete deprotonation of diol start->check_deprotonation check_elimination Analyze for elimination byproducts start->check_elimination check_hydrolysis Analyze for hydrolysis byproducts start->check_hydrolysis check_temp Review reaction temperature start->check_temp solution_base Use stronger base or PTC check_deprotonation->solution_base Incomplete? solution_halide Use primary allyl halide check_elimination->solution_halide Present? solution_ptc Use Phase-Transfer Catalyst (PTC) check_hydrolysis->solution_ptc Present? solution_temp Optimize temperature (e.g., 50-100°C) check_temp->solution_temp Suboptimal? Propylene_Oxide_Isomerization propylene_oxide Propylene Oxide allyloxy_propanol This compound (Desired Product) propylene_oxide->allyloxy_propanol Reaction with Allyl Alcohol propionaldehyde Propionaldehyde (Side Product) propylene_oxide->propionaldehyde Isomerization acetone Acetone (Side Product) propylene_oxide->acetone Isomerization allyl_alcohol Allyl Alcohol allyl_alcohol->allyloxy_propanol catalyst_basic Basic Catalyst (e.g., Li₃PO₄) catalyst_basic->allyloxy_propanol catalyst_acidic Acidic Catalyst catalyst_acidic->propionaldehyde catalyst_acidic->acetone

References

Why is my allyloxy propanol turning yellow during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and storage of allyloxy propanol. It is intended for researchers, scientists, and professionals in drug development who may encounter issues such as discoloration during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning yellow during storage?

The yellowing of this compound during storage is most commonly due to oxidative degradation. Like other ethers, this compound is susceptible to the formation of peroxides when exposed to oxygen and light. These peroxides can initiate further reactions, such as polymerization or the formation of unsaturated carbonyl compounds, which are often colored and can impart a yellow tint to the substance.

Q2: What are the primary factors that accelerate the degradation of this compound?

Several factors can accelerate the degradation process:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a primary requirement for peroxide formation.

  • Exposure to Light: UV light can catalyze the formation of free radicals, initiating the degradation cascade.

  • Presence of Impurities: Trace amounts of metal ions or other catalytic impurities can promote oxidation.

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical reactions, including degradation.

Q3: Can the yellow color indicate a significant loss of purity?

Yes, the yellow discoloration is a visual indicator of chemical degradation and the presence of impurities. While the concentration of colored impurities may be low, their presence signifies that the this compound is no longer of high purity and may contain peroxides, which can be hazardous, especially if the material is distilled or concentrated.

Q4: Are there any safety concerns associated with yellowed this compound?

Absolutely. The primary safety concern is the presence of peroxides. Organic peroxides can be explosive, particularly when heated or concentrated. Therefore, yellowed this compound should be handled with extreme caution and tested for the presence of peroxides before use, especially before any distillation or evaporation steps.

Troubleshooting Guide

If you observe that your this compound has turned yellow, consult the following table for potential causes and recommended actions.

Observation Potential Cause Recommended Action
Yellow Discoloration Peroxide formation and subsequent degradation.1. Do not heat or distill. 2. Test for the presence of peroxides using peroxide test strips or the potassium iodide test. 3. If peroxides are present at a concentration > 10 mg/L, the material should be stabilized or disposed of according to your institution's safety guidelines. 4. For future prevention, store this compound under an inert atmosphere (e.g., nitrogen or argon), in an amber glass bottle, and in a cool, dark place. The addition of a stabilizer like butylated hydroxytoluene (BHT) can also inhibit peroxide formation.
Increased Viscosity Polymerization initiated by peroxides or other impurities.1. Discontinue use of the material. 2. Do not attempt to purify by distillation, as this can be hazardous. 3. Dispose of the material following hazardous waste protocols.
Presence of Precipitate Formation of insoluble degradation products or polymers.1. Do not use the material. 2. Handle with care, as some solid peroxides can be shock-sensitive. 3. Dispose of the material as hazardous waste.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Test for Peroxides

This protocol provides a simple method to test for the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (1%)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of potassium iodide.

  • Swirl the mixture and observe any color change. A yellow to brown color indicates the presence of peroxides.

  • To enhance the visibility, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Interpretation of Results:

  • No color change: Peroxide concentration is likely below 10 mg/L.

  • Pale yellow: Peroxide concentration is approximately 10-50 mg/L.

  • Bright yellow to brown: Peroxide concentration is likely above 50 mg/L.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol outlines a general method for identifying and quantifying impurities in this compound that may contribute to its yellow color.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., HP-5ms, DB-5ms, or similar).

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • If an internal standard is used for quantification, add it to the sample at a known concentration.

GC-MS Parameters (Example):

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-500

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Pay close attention to peaks that may correspond to oxidation products, such as aldehydes, ketones, or higher molecular weight compounds resulting from polymerization.

Visualizations

DegradationPathway A This compound C This compound Radical A->C Initiation B Oxygen (O2) + Light (hv) B->C D Peroxy Radical C->D + O2 G Polymerization C->G Propagation E Hydroperoxide D->E + H• F Aldehydes, Ketones (Colored Impurities) E->F Decomposition TroubleshootingWorkflow Start This compound is Yellow TestPeroxides Test for Peroxides Start->TestPeroxides PeroxidesPresent Peroxides > 10 mg/L? TestPeroxides->PeroxidesPresent Stabilize Stabilize or Dispose PeroxidesPresent->Stabilize Yes UseWithCaution Use with Caution (Avoid Heat/Distillation) PeroxidesPresent->UseWithCaution No InvestigateStorage Investigate Storage Conditions Stabilize->InvestigateStorage UseWithCaution->InvestigateStorage ImplementPrevention Implement Preventative Measures InvestigateStorage->ImplementPrevention

Technical Support Center: Optimizing Thiol-Ene Reactions with Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of thiol-ene reactions involving allyloxy propanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the thiol-ene reaction with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient initiation (radical formation).• Increase photoinitiator concentration (typically 0.1-5 mol%).• Ensure the UV lamp wavelength matches the absorbance spectrum of the photoinitiator (e.g., 365 nm for many common initiators).[1]• For thermal initiation, ensure the temperature is sufficient to decompose the initiator (e.g., >60°C for AIBN).[2][3]
Oxygen inhibition.• Although thiol-ene reactions are less sensitive to oxygen than acrylate systems, it can still be a factor.[4][5] Degas the reaction mixture by purging with an inert gas (N₂ or Ar) for 15-20 minutes prior to and during the reaction.[6]
Side reactions involving the allylic proton.• The stability of the radical on the carbon adjacent to the oxygen in this compound can lead to side reactions.[7] Consider using a repair agent system like triethylborane and catechol to improve the efficiency of the radical chain process.[7]
Incorrect stoichiometry.• Ensure a 1:1 molar ratio of thiol to ene functional groups for optimal step-growth polymerization. Deviations can lead to incomplete conversion of the limiting reagent.
Slow Reaction Rate Low initiator concentration or intensity.• Increase the concentration of the photoinitiator or the intensity of the UV source.[8]
Steric hindrance.• The structure of the thiol can significantly impact reaction kinetics.[9] If using a bulky thiol, consider switching to a less sterically hindered one.
Chain transfer is the rate-limiting step.• For reactive alkenes like allyl ethers, the chain-transfer step (hydrogen abstraction from the thiol) is often the slowest step.[9][10] Using a thiol with a weaker S-H bond can increase the rate of this step.[11]
Formation of Insoluble Gel or Side Products Homopolymerization of the alkene.• This can occur, especially with electron-rich alkenes.[10] Ensure the reaction conditions favor the thiol-ene addition over homopolymerization. This is often controlled by the propagation to chain transfer rate ratio.[12]
Disulfide bond formation.• Thiols can oxidize to form disulfide bonds, especially at elevated temperatures or in the presence of oxygen.[5][13] Maintain an inert atmosphere.
Inconsistent Results Variability in experimental conditions.• Precisely control parameters such as temperature, UV light intensity, reaction time, and reactant concentrations.
Purity of reagents.• Use purified reagents. Impurities can act as inhibitors or participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photoinitiated thiol-ene reaction with this compound?

A1: The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism.[10][14] It involves three main steps:

  • Initiation: A photoinitiator absorbs UV light and decomposes to form free radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).[15][16]

  • Propagation: The thiyl radical adds to the double bond of this compound in an anti-Markovnikov fashion, forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain.[10][16]

  • Termination: The reaction terminates when two radicals combine.[16]

Q2: Which type of photoinitiator is best for the reaction with this compound?

A2: Type I (cleavage-type) photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO), are generally more efficient for initiating thiol-ene reactions than Type II (hydrogen-abstraction type) photoinitiators.[2][3] They directly generate radicals upon UV exposure that can initiate the reaction.[2]

Q3: Can this reaction be performed without a photoinitiator?

A3: Yes, thiol-ene reactions can be initiated by direct UV irradiation, typically at shorter wavelengths (e.g., 254 nm), which can directly cleave the S-H bond.[17] However, using a photoinitiator that absorbs at a longer, less damaging wavelength (e.g., 365 nm) is often preferred, especially when working with sensitive biological molecules.[1][17]

Q4: How does the solvent affect the reaction?

A4: The choice of solvent can influence the reaction kinetics. The effect is more pronounced on the chain transfer step than on the propagation step.[12] Therefore, if you need to alter the rate of the chain transfer reaction, considering the solvent's polarity is a viable strategy in addition to modifying the thiol or alkene structure.[12]

Q5: How can I monitor the progress of my reaction?

A5: Several analytical techniques can be used to monitor the reaction progress in real-time or by analyzing aliquots:

  • 1H NMR Spectroscopy: Monitor the disappearance of the characteristic signals of the allyl protons (typically between 5.0 and 6.0 ppm) and the thiol proton.[1][18]

  • FTIR Spectroscopy: Track the disappearance of the C=C stretching vibration of the alkene and the S-H stretching vibration of the thiol.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts in the reaction mixture.

Experimental Protocols

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol provides a general starting point for the reaction between a thiol and this compound.

Materials:

  • This compound

  • Thiol of choice (e.g., 1-thioglycerol)

  • Photoinitiator (e.g., DMPA)

  • Solvent (if necessary, e.g., methanol or THF)

  • Reaction vessel (e.g., quartz tube or vial)

  • UV lamp (e.g., 365 nm)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound and the thiol in the chosen solvent at a 1:1 stoichiometric ratio of functional groups.

  • Add the photoinitiator. A typical concentration is 0.1-1.0 mol% with respect to the ene functional group.

  • Seal the reaction vessel and degas the solution by bubbling with an inert gas for 15-20 minutes.

  • While maintaining a gentle flow of inert gas, place the reaction vessel under the UV lamp with stirring.

  • Irradiate the mixture for the desired amount of time. The reaction is often complete within minutes to a few hours.[10]

  • Monitor the reaction progress using a suitable analytical technique (e.g., NMR, FTIR).

  • Once the reaction is complete, remove the solvent under reduced pressure. Purify the product if necessary, for example, by column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low or No Yield c1 Check Initiator System start->c1 c2 Check for Oxygen Inhibition start->c2 c3 Check Stoichiometry start->c3 c4 Consider Side Reactions start->c4 s1a Increase initiator concentration or UV intensity c1->s1a s1b Match UV wavelength to initiator c1->s1b s2 Degas reaction mixture (N2 or Ar purge) c2->s2 s3 Ensure 1:1 thiol:ene ratio c3->s3 s4 Use repair agents for allylic substrates (e.g., Et3B/catechol) c4->s4 end Reaction Optimized s1a->end s1b->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for low yield in thiol-ene reactions.

Thiol-Ene Radical Reaction Mechanism

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical_1 Initiator• Initiator->Radical_1 UV Light Thiyl_Radical RS• Radical_1->Thiyl_Radical + R-SH Thiyl_Radical_Prop RS• Carbon_Radical Carbon-centered Radical Thiyl_Radical_Prop->Carbon_Radical + Allyloxy_Propanol This compound Allyloxy_Propanol->Carbon_Radical Product Thioether Product Carbon_Radical->Product + Thiol R-SH Thiol->Product Regen_Thiyl_Radical RS• Product->Regen_Thiyl_Radical Regen_Thiyl_Radical->Thiyl_Radical_Prop continues cycle

Caption: Free-radical mechanism of the thiol-ene reaction.

References

Technical Support Center: Inhibiting Premature Polymerization of Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of allyloxy propanol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize prematurely?

A1: Premature polymerization of this compound, an allyl ether, is typically initiated by the presence of free radicals. These radicals can be generated by exposure to heat, light (UV radiation), atmospheric oxygen (which can form peroxides), or contamination with radical initiators (e.g., peroxides, azo compounds). While allyl monomers are generally less reactive than vinyl monomers, these conditions can lead to undesired oligomerization or polymerization over time.

Q2: How can I prevent premature polymerization during storage?

A2: Proper storage is the first line of defense. Store this compound in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[1][2] Use tightly sealed, opaque containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] It is also advisable to use containers made of compatible materials like glass or HDPE plastic.[1]

Q3: What type of inhibitors are effective for this compound?

A3: For free-radical polymerization, which is the likely mechanism for this compound, common inhibitors fall into several classes. These include phenolic compounds, amines, and stable free radicals. Phenolic inhibitors like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[3] Stable nitroxide radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are also highly effective radical scavengers.[3][4]

Q4: How do these inhibitors work?

A4: Most inhibitors function by interrupting the free-radical chain reaction. Phenolic and amine inhibitors typically donate a hydrogen atom to the propagating radical, forming a stable radical that is incapable of initiating further polymerization.[] Stable free radicals, like TEMPO, directly react with and terminate growing polymer chains.[4][]

Q5: How much inhibitor should I use?

A5: The effective concentration of an inhibitor can vary depending on the specific inhibitor, the purity of the this compound, storage conditions, and the experimental parameters. It is crucial to start with a low concentration and optimize as needed. See the table below for typical concentration ranges.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Increased Viscosity or Gel Formation During Storage 1. Improper storage conditions (exposure to heat, light, or air).[1] 2. Insufficient inhibitor concentration. 3. Contamination with a polymerization initiator.1. Review storage procedures. Ensure the container is tightly sealed and stored in a cool, dark place.[1][2] 2. Consider adding a recommended inhibitor within the suggested concentration range. 3. If contamination is suspected, purify the monomer (e.g., by distillation) before use.
Polymerization Occurs During a Reaction (Before Intended) 1. High reaction temperature. 2. Presence of unintended radical sources in the reaction mixture. 3. Incompatibility with other reagents.1. Lower the reaction temperature if possible. 2. Ensure all reagents and solvents are free from peroxides or other radical initiators. 3. Add a suitable inhibitor to the reaction mixture, ensuring it does not interfere with the desired reaction.
Inhibitor is Ineffective 1. Inhibitor is not suitable for the polymerization mechanism. 2. Inhibitor concentration is too low. 3. Inhibitor has degraded over time.1. Confirm the type of polymerization and select an appropriate inhibitor. For this compound, a free-radical inhibitor is generally suitable. 2. Increase the inhibitor concentration incrementally. 3. Use a fresh stock of the inhibitor.
Difficulty Removing Inhibitor Before Polymerization 1. Inhibitor is not easily separable from the monomer.1. Choose an inhibitor that can be easily removed. For example, phenolic inhibitors can often be removed by an alkaline wash.[3] 2. Alternatively, purification methods like distillation or passing through an inhibitor-removal column can be used.

Data Presentation: Common Inhibitors for Allyl Ethers

Inhibitor ClassExample InhibitorsTypical Concentration Range (ppm)Mechanism of ActionNotes
Phenolic Compounds Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), Butylated Hydroxytoluene (BHT)50 - 500Hydrogen donation to propagating radicals.[]Often require the presence of oxygen to be most effective.[]
Amines Phenothiazine (PTZ)10 - 200Hydrogen donation to propagating radicals.[4][]Can be very effective, sometimes in synergy with other inhibitors.
Stable Free Radicals TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)10 - 100Radical scavenging by direct reaction with propagating chains.[4]Highly efficient and does not require oxygen.[4]

Note: These concentrations are general guidelines. The optimal concentration for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Screening Inhibitor Efficiency

Objective: To determine the most effective inhibitor and its optimal concentration for preventing the premature polymerization of this compound under specific experimental conditions.

Materials:

  • This compound

  • Selected inhibitors (e.g., MEHQ, BHT, TEMPO)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (if applicable)

  • Small, sealed reaction vials

  • Heating block or oil bath

  • Viscometer or means to observe changes in viscosity

Procedure:

  • Prepare stock solutions of each inhibitor at a known concentration.

  • In a series of labeled vials, add a measured amount of this compound.

  • Add varying concentrations of each inhibitor to the respective vials. Include a control vial with no inhibitor.

  • Add a consistent, small amount of a radical initiator to each vial to induce polymerization.

  • Seal the vials and place them in a heating block at a temperature that is relevant to your experimental conditions (e.g., 60-80 °C).

  • Monitor the vials at regular intervals for any signs of polymerization, such as increased viscosity, cloudiness, or solidification.

  • Record the time it takes for polymerization to occur in each vial. The longer the time, the more effective the inhibitor at that concentration.

  • Plot the induction period (time before polymerization) against the inhibitor concentration to determine the optimal concentration for each inhibitor.

Visualizations

Premature_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Undesired Outcome Heat_Light_Contaminants Heat, Light, Contaminants Radical_Formation Free Radical (R•) Formation Heat_Light_Contaminants->Radical_Formation Monomer This compound Monomer (M) Radical_Formation->Monomer Initiation Propagating_Radical Propagating Radical (RM•) Monomer->Propagating_Radical Reaction Polymer_Chain Growing Polymer Chain (RMₙ•) Propagating_Radical->Polymer_Chain Addition of Monomers Polymer Premature Polymerization (Increased Viscosity/Gel) Polymer_Chain->Polymer

Caption: Pathway of premature polymerization of this compound.

Inhibition_Mechanism cluster_problem Problem: Uncontrolled Polymerization cluster_solution Solution: Inhibition Propagating_Radical Propagating Radical (RMₙ•) Monomer Monomer (M) Propagating_Radical->Monomer Inhibitor Inhibitor (IH) Propagating_Radical->Inhibitor Reaction Uncontrolled_Growth Uncontrolled Chain Growth Monomer->Uncontrolled_Growth Termination Termination Inhibitor->Termination Stable_Products Stable, Non-Reactive Products Termination->Stable_Products

Caption: General mechanism of polymerization inhibition.

Troubleshooting_Workflow start Premature Polymerization Observed check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage correct_storage Store in Cool, Dark, Inert Atmosphere check_storage->correct_storage Incorrect check_inhibitor Check Inhibitor Presence and Concentration check_storage->check_inhibitor Correct correct_storage->check_inhibitor add_inhibitor Add/Optimize Inhibitor (e.g., MEHQ, TEMPO) check_inhibitor->add_inhibitor Absent/Low check_contamination Suspect Contamination? check_inhibitor->check_contamination Present add_inhibitor->check_contamination purify Purify Monomer (e.g., Distillation) check_contamination->purify Yes re_evaluate Re-evaluate Experiment check_contamination->re_evaluate No purify->re_evaluate

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Separation of n-Propanol and Allyl Alcohol Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of n-propanol from allyl alcohol mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate n-propanol and allyl alcohol using conventional distillation?

A1: n-Propanol and allyl alcohol are challenging to separate by conventional distillation due to their extremely close boiling points. n-Propanol has a boiling point of 97.2°C, while allyl alcohol boils at 97.1°C.[1] This small difference results in a relative volatility close to 1.0, making standard rectification methods ineffective.[1]

Q2: What are the primary methods for separating n-propanol and allyl alcohol?

A2: The most effective methods for separating n-propanol and allyl alcohol are advanced distillation techniques, including:

  • Extractive Distillation: This method involves adding a high-boiling solvent (extractive agent) to the mixture to alter the relative volatility of n-propanol and allyl alcohol, allowing for their separation in a rectification column.[1][2]

  • Azeotropic Distillation: This technique introduces an entrainer that forms a new, lower-boiling azeotrope with one of the components, which can then be separated.[1][3] Water has been historically used as an azeotrope former for this separation.[1]

Q3: What are some effective extractive agents for this separation?

A3: Several higher boiling oxygenated, nitrogenous, and/or sulfur-containing organic compounds have been identified as effective extractive agents.[1] Examples include dimethylsulfoxide (DMSO), acetamide, N,N-dimethylacetamide, adiponitrile, dimethylformamide (DMF), and sulfolane.[1][2] Water can also be used as an extractant.[4]

Troubleshooting Guides

Extractive Distillation

Problem: Poor separation efficiency despite using a recommended extractive agent.

Possible Cause Troubleshooting Step
Incorrect Solvent-to-Feed Ratio The ratio of the extractive agent to the n-propanol/allyl alcohol mixture is critical. A common starting point is a 1:1 ratio.[1][2] Systematically vary the solvent ratio to optimize the separation.
Suboptimal Feed Plate Location for the Extractive Agent The extractive agent should be introduced near the top of the rectification column.[1] Ensure the feed point allows for adequate mixing and contact with the vapor phase throughout the column.
Insufficient Number of Theoretical Plates Close-boiling mixtures require a column with a sufficient number of theoretical plates to achieve good separation. If separation is poor, consider using a more efficient column (e.g., a packed column with a higher theoretical plate count).
Formation of an Unforeseen Azeotrope The chosen extractive agent should not form an azeotrope with either n-propanol or allyl alcohol.[1] Consult vapor-liquid equilibrium (VLE) data or perform experimental VLE studies to confirm the absence of azeotropes with your specific agent.

Problem: Difficulty in recovering the extractive agent.

Possible Cause Troubleshooting Step
Close Boiling Point of Agent and Allyl Alcohol The extractive agent must have a boiling point sufficiently higher than allyl alcohol to allow for easy separation by distillation in a second column.[1] If recovery is difficult, select an agent with a greater boiling point difference.
Thermal Degradation of the Extractive Agent Ensure the reboiler temperature in the solvent recovery column does not exceed the thermal stability limit of the extractive agent.[1] Operating under a vacuum can lower the required reboiler temperature.
Azeotropic Distillation

Problem: Inefficient breaking of the n-propanol/allyl alcohol proximity.

Possible Cause Troubleshooting Step
Incorrect Entrainer Selection The entrainer must form a low-boiling azeotrope with one of the components. Water is a known entrainer for this system.[1] If using a different entrainer, ensure it has the desired azeotropic behavior.
Insufficient Water Concentration (when using water as an entrainer) When using water for extractive or azeotropic distillation, maintaining a high water concentration in the liquid phase (e.g., at least 60% by weight) is crucial for effective separation.[4]

Experimental Protocols

Extractive Distillation Protocol

This protocol provides a general methodology for separating n-propanol from allyl alcohol using an extractive agent.

Materials:

  • Mixture of n-propanol and allyl alcohol (e.g., 50:50 by weight)

  • Extractive agent (e.g., dimethylsulfoxide)

  • Two multiplate rectification columns

  • Heating mantles and reboilers

  • Condensers

  • Collection flasks

  • Analytical equipment for composition analysis (e.g., gas chromatography)

Procedure:

  • Column 1 Setup: Configure the first rectification column for extractive distillation.

  • Feed Introduction: Introduce the n-propanol/allyl alcohol mixture into the middle of the column.

  • Extractive Agent Introduction: Introduce the heated extractive agent near the top of the column at a predetermined ratio (e.g., 1:1 by weight with the feed).[1]

  • Distillation: Heat the reboiler to initiate distillation. The more volatile component (n-propanol in the presence of the agent) will rise and be collected as the overhead product.[1]

  • Bottoms Collection: The mixture of the less volatile component (allyl alcohol) and the extractive agent will be collected from the stillpot.[1]

  • Column 2 Setup: Configure the second rectification column for separating the allyl alcohol from the extractive agent.

  • Separation: Distill the bottoms product from the first column. Allyl alcohol will be recovered as the overhead product, and the extractive agent will remain in the stillpot for potential recycling.[1]

  • Analysis: Analyze the composition of the overhead products from both columns to determine the separation efficiency.

Quantitative Data

The effectiveness of different extractive agents can be compared by their impact on the relative volatility of n-propanol to allyl alcohol. A higher relative volatility indicates easier separation.

Extractive AgentRelative Volatility (n-propanol/allyl alcohol)
None1.01[1]
Dimethylsulfoxide (DMSO)Varies with composition
N,N-Dimethylformamide (DMF)Varies with composition
AcetamideVaries with composition
AdiponitrileVaries with composition
SulfolaneVaries with composition

Note: The exact relative volatility is dependent on the specific composition of the mixture in the vapor-liquid equilibrium still. The patent data indicates these agents significantly enhance the relative volatility, making the separation feasible.

Visualizations

Extractive_Distillation_Workflow cluster_column1 Rectification Column 1 cluster_column2 Rectification Column 2 feed n-Propanol / Allyl Alcohol Mixture column1 Extractive Distillation feed->column1 Feed agent_feed Extractive Agent agent_feed->column1 Solvent overhead1 n-Propanol (Overhead) column1->overhead1 Vapor bottoms1 Allyl Alcohol + Extractive Agent (Bottoms) column1->bottoms1 Liquid column2 Solvent Recovery bottoms1->column2 Feed overhead2 Allyl Alcohol column2->overhead2 Vapor bottoms2 Recycled Extractive Agent column2->bottoms2 Liquid bottoms2->agent_feed Recycle

Caption: Extractive distillation workflow for n-propanol and allyl alcohol separation.

Separation_Logic start Mixture: n-Propanol & Allyl Alcohol challenge Challenge: Close Boiling Points (ΔT ≈ 0.1°C) start->challenge method1 Extractive Distillation challenge->method1 method2 Azeotropic Distillation challenge->method2 agent Add High-Boiling Extractive Agent method1->agent entrainer Add Entrainer to Form Azeotrope method2->entrainer result1 Separated: n-Propanol & Allyl Alcohol agent->result1 result2 Separated: n-Propanol & Allyl Alcohol entrainer->result2

Caption: Logical relationship of separation methods for the n-propanol/allyl alcohol mixture.

References

Characterization of byproducts in allyloxy propanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyloxy propanol.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is low, and I observe a significant amount of unreacted glycerol. What are the possible causes and how can I improve the conversion?

Possible Causes:

  • Insufficient Base: The alkoxide of glycerol is the active nucleophile in the Williamson ether synthesis. An insufficient amount of a strong base will result in incomplete deprotonation of glycerol, leading to low conversion.

  • Poor Solvent Choice: The solvent plays a crucial role in the solubility of the reactants and the reaction rate. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.

  • Poor Quality of Reagents: The presence of moisture in the reagents or solvent can consume the base and reduce the efficiency of the reaction.

Solutions:

  • Optimize Base Stoichiometry: Use at least a stoichiometric equivalent of a strong base (e.g., sodium hydride, potassium hydroxide) relative to the glycerol. A slight excess of the base can sometimes be beneficial.

  • Select an Appropriate Solvent: Aprotic polar solvents like DMF or DMSO are often effective for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the alkoxide nucleophile.

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize the presence of water.

Q2: I have identified diallyl ether as a major byproduct in my reaction mixture. How is this formed and what steps can I take to minimize its formation?

Possible Causes:

  • Excess Allylating Agent: Using a large excess of the allyl halide or other allylating agent can lead to the etherification of the initially formed this compound.

  • High Reaction Temperature: Elevated temperatures can favor the further reaction of the product.

Solutions:

  • Control Stoichiometry: Use a controlled molar ratio of the allylating agent to glycerol. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of this and other byproducts.

Q3: My product is contaminated with an isomeric byproduct. What is the likely structure and how can I avoid it?

Possible Cause:

  • In the synthesis starting from glycerol and an allyl halide, the primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group. However, under certain conditions, the secondary hydroxyl can also react, leading to the formation of 2-allyloxy-1,3-propanediol as an isomeric byproduct.

Solutions:

  • Use of Protecting Groups: To achieve higher regioselectivity, consider using a protecting group strategy to selectively protect the primary hydroxyl groups of glycerol before the allylation step.

  • Choice of Reaction Conditions: The choice of base and solvent can influence the regioselectivity of the reaction. Experimenting with different conditions may help to favor the desired isomer.

Q4: I am observing the formation of high molecular weight oligomers or polymers in my reaction. What is causing this and how can I prevent it?

Possible Causes:

  • Polymerization of the Allyl Group: The allyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Polyglycerol Formation: Under strongly basic conditions and high temperatures, glycerol can self-condense to form polyglycerols, which can then be allylated.

Solutions:

  • Temperature Control: Maintain a controlled and moderate reaction temperature to minimize polymerization.

  • Use of Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) can help to prevent the polymerization of the allyl groups.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of common byproducts.

Table 1: Effect of Reaction Parameters on Product Yield and Byproduct Formation

ParameterEffect on this compound YieldEffect on Diallyl Ether FormationEffect on Isomer FormationEffect on Polymerization
TemperatureIncreases (up to a point)IncreasesMay IncreaseSignificantly Increases
Base ConcentrationIncreases (up to a point)No direct major effectMay InfluenceMay Increase (Polyglycerols)
Allylating Agent RatioIncreases (up to a point)Significantly IncreasesNo direct major effectNo direct major effect
Protic SolventDecreases---
Aprotic Polar SolventIncreases---

Experimental Protocols

Detailed methodologies for the characterization of byproducts in this compound synthesis are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the reaction mixture, including the desired product and byproducts.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). The dilution factor should be adjusted to avoid column overloading.

    • If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of polar compounds like glycerol.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection Mode: Split or splitless injection, depending on the concentration of the analytes.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) for identification.

    • Confirm the identity of the main product and suspected byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the product and byproducts.

Methodology:

  • Sample Preparation:

    • Dissolve a few milligrams of the purified product or a crude mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals for this compound: Look for characteristic signals for the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet around 4 ppm for the methylene protons attached to the oxygen) and the propanol backbone (multiplets in the 3-4 ppm range).

    • Byproduct Identification: The presence of signals corresponding to diallyl ether (symmetrical allyl signals) or unreacted glycerol can be identified. Isomeric byproducts will show different splitting patterns and chemical shifts for the propanol backbone protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals for this compound: Identify the signals for the allyl group carbons (around 117 ppm for the terminal vinyl carbon and 134 ppm for the internal vinyl carbon) and the carbons of the propanol backbone.

    • Byproduct Identification: Compare the spectrum with known spectra of potential byproducts to confirm their presence.

  • Quantitative Analysis: The relative integration of the ¹H NMR signals can be used to estimate the molar ratio of the product to the byproducts in a mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology:

  • Sample Preparation:

    • The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

  • FTIR Analysis:

    • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Bands for this compound:

      • Broad O-H stretch around 3400 cm⁻¹ (from the hydroxyl group).

      • C-H stretches of the alkyl and vinyl groups just below 3000 cm⁻¹.

      • A sharp C=C stretch of the allyl group around 1645 cm⁻¹.

      • A strong C-O-C ether stretch around 1100 cm⁻¹.

    • Byproduct Identification:

      • Unreacted Glycerol: A very broad and strong O-H band.

      • Diallyl Ether: Absence of the O-H band and a prominent C-O-C stretch.

      • Aldehydic/Ketonic Byproducts (from oxidation): A strong C=O stretch around 1700-1730 cm⁻¹.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the formation of byproducts during this compound synthesis.

Byproduct_Troubleshooting_Workflow cluster_start Start cluster_identification Byproduct Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions cluster_end End start Byproduct Detected in This compound Synthesis char_method Characterize Byproduct (GC-MS, NMR, FTIR) start->char_method identify_byproduct Identify Byproduct Structure char_method->identify_byproduct unreacted_sm Unreacted Starting Material (Glycerol, Allyl Halide) identify_byproduct->unreacted_sm Unreacted Reactant side_product Side Reaction Product (Diallyl Ether, Isomer) identify_byproduct->side_product New Compound polymer Polymer/Oligomer identify_byproduct->polymer High MW Species degradation Degradation Product identify_byproduct->degradation Degradation Fragment optimize_stoichiometry Optimize Stoichiometry (Base, Allylating Agent) unreacted_sm->optimize_stoichiometry purification Improve Purification Method unreacted_sm->purification optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) side_product->optimize_conditions side_product->purification polymer->purification add_inhibitor Add Polymerization Inhibitor polymer->add_inhibitor degradation->optimize_conditions degradation->purification end Byproduct Minimized/ Product Purity Improved optimize_stoichiometry->end optimize_conditions->end purification->end add_inhibitor->end

Caption: Troubleshooting workflow for byproduct identification and mitigation in this compound synthesis.

Scaling up the production of allyloxy propanol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of allyloxy propanol from laboratory to pilot scale. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: Why is my reaction yield significantly lower on the pilot scale compared to the lab scale?

A1: Several factors can contribute to a decrease in yield during scale-up. Here are some common causes and troubleshooting steps:

  • Inefficient Mixing: In larger reactors, achieving the same level of homogeneity as in a small flask is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation speed and impeller design for the pilot-scale reactor. Consider using multiple impellers or baffles to improve mixing. Computational Fluid Dynamics (CFD) modeling can help predict and optimize mixing efficiency.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.[1] Exothermic reactions can lead to temperature spikes that favor byproduct formation.

    • Solution: Implement a more robust temperature control system for the pilot reactor, such as a jacketed vessel with a high-performance heat transfer fluid. Ensure the cooling capacity is sufficient to handle the heat generated by the reaction. Monitor the internal reaction temperature closely.[2]

  • Changes in Reagent Addition Rate: The rate of addition of reactants can significantly impact selectivity. A slow, controlled addition in the lab may not be accurately replicated on a larger scale.

    • Solution: Use a calibrated dosing pump for reactant addition in the pilot plant. Develop and validate a specific addition profile (e.g., linear, exponential) at the lab scale and ensure it is precisely followed at the pilot scale.

Q2: I am observing the formation of new, unexpected impurities in my pilot-scale batch. What could be the cause?

A2: The appearance of new impurities often points to side reactions that become more prominent at a larger scale.

  • Common Side Reactions: In the Williamson ether synthesis of this compound, potential side reactions include the elimination of allyl chloride to form propene, and the self-condensation of propanediol.

    • Solution: Analyze the impurity profile using techniques like GC-MS or LC-MS to identify the byproducts. Once identified, adjust reaction conditions to minimize their formation. For example, lower reaction temperatures can often reduce elimination reactions.

  • Air/Moisture Sensitivity: Larger scale operations may have more points of potential atmospheric contamination.

    • Solution: Ensure all reagents and solvents are appropriately dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially during the formation of the alkoxide.

Q3: The reaction time in the pilot plant is much longer than in the lab. Why is this happening and how can I optimize it?

A3: Longer reaction times are a common challenge in scale-up.

  • Mass Transfer Limitations: In a larger volume, it takes longer for reactants to come into contact with each other at the molecular level.

    • Solution: As with yield issues, improving agitation can enhance mass transfer.

  • Heat Transfer Limitations: If the reaction is endothermic, the reduced surface-area-to-volume ratio can make it difficult to supply heat efficiently to the entire reaction mass.

    • Solution: Ensure the heating system of the pilot reactor is adequate. Pre-heating reactants (where safe and appropriate) can sometimes reduce the overall batch time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for scaling up this compound production?

A1: The most common and scalable method is the Williamson ether synthesis. This involves the reaction of an allyl halide (e.g., allyl chloride) with a propanediol (e.g., 1,2-propanediol or 1,3-propanediol) in the presence of a base. For industrial-scale production, phase-transfer catalysis or solvent-free conditions can be explored to improve efficiency and reduce waste.[2]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: The Williamson ether synthesis is often exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, should be conducted to understand the potential for a runaway reaction.[1]

  • Reagent Handling: Allyl chloride is a flammable and toxic liquid. Ensure proper personal protective equipment (PPE) is used and that the pilot plant is equipped with adequate ventilation and emergency systems.

  • Pressure Build-up: If the reaction temperature exceeds the boiling point of the solvent or reactants, pressure can build up in the reactor. The reactor must be equipped with a pressure relief system.

Q3: How do I choose the appropriate solvent for pilot-scale production?

A3: Solvent selection should consider reaction performance, safety, environmental impact, and cost. While aprotic polar solvents like DMF or DMSO can be effective in the lab, their high boiling points and potential toxicity can make them challenging to handle at scale. Consider exploring greener solvent alternatives or solvent-free conditions.[2]

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4:

  • In-Process Control (IPC): Gas chromatography (GC) is well-suited to monitor the disappearance of starting materials (allyl chloride and propanediol) and the formation of this compound.

  • Final Product Analysis: A combination of GC for purity assessment, Karl Fischer titration for water content, and spectroscopic methods (e.g., NMR, IR) for structural confirmation is recommended.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Process Parameters for this compound Synthesis

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Batch Size 0.5 mol50 mol
Reactant Molar Ratio (Propanediol:Allyl Chloride:Base) 1.2 : 1.0 : 1.11.2 : 1.0 : 1.1
Solvent Volume 0.5 L50 L
Reaction Temperature 60°C60-65°C (monitor closely)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-90%75-85%
Purity (after workup) >98%>97%

Note: These are typical values and may vary depending on the specific propanediol isomer and reaction conditions used.

Experimental Protocols

Lab-Scale Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 1,2-Propanediol (1.2 equivalents)

  • Allyl Chloride (1.0 equivalent)

  • Sodium Hydroxide (1.1 equivalents)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst, 0.02 equivalents)

  • Toluene (solvent)

Procedure:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 1,2-propanediol and toluene.

  • Begin stirring and add powdered sodium hydroxide to the flask.

  • Add the tetrabutylammonium bromide catalyst.

  • Heat the mixture to 60°C.

  • Slowly add allyl chloride via the dropping funnel over a period of 1 hour, maintaining the temperature at 60°C.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove unreacted sodium hydroxide and the catalyst.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Pilot-Scale Synthesis Considerations

The lab-scale protocol serves as a basis for the pilot-scale synthesis. Key modifications and considerations include:

  • Equipment: Use a jacketed glass-lined or stainless steel reactor with appropriate agitation and temperature control.

  • Reagent Addition: Utilize a calibrated metering pump for the controlled addition of allyl chloride.

  • Safety: The pilot plant should be equipped with emergency shutdown systems, pressure relief valves, and a scrubber for any vented gases. All personnel must wear appropriate PPE.

  • Workup: The aqueous workup will require larger vessels and a means to efficiently separate the layers. A centrifuge may be beneficial for this step.

  • Purification: A pilot-scale distillation unit with a fractionating column will be required for the final purification.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_reagents Reagent Preparation (Small Quantities) lab_reaction Reaction in Flask (1L, Magnetic Stirring) lab_reagents->lab_reaction lab_workup Manual Workup (Separatory Funnel) lab_reaction->lab_workup lab_purification Lab Distillation lab_workup->lab_purification lab_analysis GC/NMR Analysis lab_purification->lab_analysis pilot_reagents Raw Material Charging (Large Quantities, Pumps) lab_analysis->pilot_reagents Scale-up Decision pilot_reaction Reaction in Reactor (100L, Mechanical Agitation) pilot_reagents->pilot_reaction pilot_workup Automated Workup (Phase Separation) pilot_reaction->pilot_workup pilot_purification Pilot Distillation Column pilot_workup->pilot_purification pilot_analysis In-Process & Final QC pilot_purification->pilot_analysis

Caption: Experimental workflow for scaling up this compound production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impurities at Pilot Scale mixing Poor Mixing issue->mixing temp Inadequate Temperature Control issue->temp addition Incorrect Addition Rate issue->addition side_reactions Increased Side Reactions issue->side_reactions optimize_agitation Optimize Agitation/Impeller mixing->optimize_agitation improve_cooling Improve Reactor Cooling temp->improve_cooling calibrate_pump Calibrate Dosing Pump addition->calibrate_pump adjust_conditions Adjust T & P to Minimize Byproducts side_reactions->adjust_conditions

Caption: Troubleshooting logic for scale-up issues in this compound synthesis.

reaction_pathway propanediol Propanediol alkoxide Alkoxide Intermediate propanediol->alkoxide + Base allyl_chloride Allyl Chloride product This compound allyl_chloride->product side_product1 Propene (Elimination) allyl_chloride->side_product1 Elimination (Side Reaction) base Base (e.g., NaOH) alkoxide->product + Allyl Chloride (SN2) side_product2 Diallyl Ether product->side_product2 + Allyl Chloride (Further Reaction)

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Minimizing Residual Catalyst in Purified Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing residual catalyst in the purification of allyloxy propanol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?

A1: The synthesis of this compound and related alkoxides can involve several classes of catalysts. The most common include:

  • Phase Transfer Catalysts (PTCs): Typically quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336) are used in Williamson ether synthesis under biphasic conditions.

  • Metal Oxide Catalysts: Heterogeneous catalysts such as magnesium oxide (MgO), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) can be used in the addition of alcohols to allyl alcohol.

  • Palladium Catalysts: While less common for the direct synthesis of this compound, palladium catalysts may be present if allyl groups are used as protecting groups in earlier synthetic steps and are subsequently removed.

Q2: What are the general methods for removing these residual catalysts?

A2: The choice of removal method depends on the type of catalyst used.

  • For Phase Transfer Catalysts: Aqueous extraction is the most common method. Adsorption on silica gel or activated carbon, or distillation of the product can also be effective[1].

  • For Metal Oxide Catalysts: As these are typically heterogeneous, they can be removed by simple filtration or centrifugation.

  • For Residual Palladium: Scavenging agents, such as functionalized silica gels or activated carbon, are often employed.[2]

Q3: What are the acceptable limits for residual catalyst in a purified active pharmaceutical ingredient (API) or intermediate?

A3: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for acceptable limits of metal catalyst residues in pharmaceutical products.[3][4] These limits are based on the toxicity of the metal and the route of administration of the final drug product. For palladium, a commonly used catalyst, the permitted daily exposure (PDE) is low, often translating to low ppm levels in the final API.[2][5]

Troubleshooting Guides

Issue 1: Emulsion formation during aqueous extraction of a phase transfer catalyst.

  • Q: I am trying to remove a quaternary ammonium salt catalyst using water washing, but a stable emulsion has formed. What should I do?

    • A: Emulsion formation is a common issue when washing organic phases containing surfactants like PTCs.

      • Initial Step: Try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.

      • If brine fails: Consider adding a different organic solvent that has a lower polarity, such as heptane or hexane, to decrease the solubility of the PTC in the organic phase and promote its partitioning into the aqueous phase.

      • Alternative: Passing the emulsified mixture through a bed of a filter aid like Celite can sometimes help to break the emulsion.

Issue 2: Incomplete removal of the phase transfer catalyst after multiple aqueous washes.

  • Q: I have performed several water washes, but I still detect the PTC in my organic layer. How can I improve its removal?

    • A: The efficiency of extraction depends on the partitioning coefficient of the PTC between the organic and aqueous phases.

      • Increase Wash Volume: Use a larger volume of water for each wash.

      • Adjust pH: If your product is stable to acidic or basic conditions, adjusting the pH of the wash water can sometimes improve the partitioning of the PTC.

      • Adsorption: After aqueous washes, pass the organic solution through a plug of silica gel or activated carbon. These adsorbents can effectively remove residual quaternary ammonium salts.

Issue 3: Residual metal catalyst detected after filtration.

  • Q: I used a heterogeneous metal oxide catalyst and filtered the reaction mixture, but I still have traces of the metal in my product. Why is this happening and how can I fix it?

    • A: This can occur due to two main reasons: fine catalyst particles passing through the filter or leaching of the metal from the solid support into the solution.

      • Improve Filtration: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm or 0.2 µm) to capture smaller particles. Using a filter aid like Celite can also improve filtration efficiency.

      • Address Leaching: If metal leaching is suspected, after the initial filtration, treat the solution with a metal scavenger. For example, silica-based scavengers with functional groups that chelate metals can be very effective.[2]

Quantitative Data on Catalyst Removal

The following table summarizes typical residual catalyst levels that can be achieved using different purification methods. The starting concentration of the catalyst is assumed to be 1 mol% in the crude reaction mixture.

Catalyst TypePurification MethodTypical Residual Level (ppm)Reference
Phase Transfer Catalyst
(e.g., Tetrabutylammonium Bromide)3x Aqueous Washes< 500[6]
3x Aqueous Washes + Silica Gel Filtration< 50[7]
Metal Oxide Catalyst
(e.g., ZrO₂)Filtration (1 µm filter)< 100General Knowledge
Filtration (0.2 µm filter)< 20General Knowledge
Palladium Catalyst
(e.g., Pd(OAc)₂)Aqueous Workup Only~5000[5][8]
Column Chromatography< 100[8]
Column Chromatography + Scavenging Resin< 50[8]

Experimental Protocols

Protocol 1: Removal of a Quaternary Ammonium Phase Transfer Catalyst by Aqueous Extraction and Silica Gel Adsorption
  • Aqueous Extraction:

    • Transfer the organic reaction mixture containing the this compound and the quaternary ammonium catalyst to a separatory funnel.

    • Add an equal volume of deionized water.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Drain the lower aqueous layer.

    • Repeat the water wash two more times.

  • Silica Gel Adsorption:

    • Prepare a short column or plug of silica gel in a funnel or chromatography column.

    • Dry the organic layer from the extraction step with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and filter.

    • Pass the dried organic solution through the silica gel plug.

    • Rinse the silica gel with a small amount of fresh organic solvent to ensure complete recovery of the product.

    • Combine the organic fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Removal of a Heterogeneous Metal Oxide Catalyst by Filtration
  • Initial Filtration:

    • Allow the reaction mixture to cool to room temperature.

    • Set up a Buchner funnel with a filter paper of appropriate porosity (e.g., Whatman No. 1).

    • Wet the filter paper with the reaction solvent.

    • Filter the reaction mixture under vacuum.

    • Wash the collected catalyst on the filter paper with a small amount of fresh solvent to recover any entrained product.

  • Fine Filtration (if necessary):

    • If fine particles are suspected in the filtrate, perform a second filtration using a syringe filter with a membrane of smaller pore size (e.g., 0.45 µm or 0.2 µm).

Protocol 3: Removal of Residual Palladium Catalyst using a Scavenging Agent
  • Scavenger Selection:

    • Choose a suitable palladium scavenger. Common choices include silica-functionalized thiols, amines, or trimercaptotriazine (TMT). Activated carbon can also be effective.[2]

  • Scavenging Procedure:

    • Dissolve the crude this compound containing residual palladium in a suitable solvent.

    • Add the scavenger to the solution (typically 5-10 wt% of the crude product mass).

    • Stir the mixture at room temperature or slightly elevated temperature for a specified time (e.g., 2-12 hours). The optimal time should be determined experimentally.

    • Remove the scavenger by filtration.

    • Wash the scavenger with fresh solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow_PTC_Removal start Crude this compound (with PTC) extraction Aqueous Extraction (3x with DI Water) start->extraction emulsion Emulsion Forms? extraction->emulsion separation Separate Organic Layer drying Dry with Na2SO4 separation->drying filtration_drying Filter drying->filtration_drying silica_plug Pass through Silica Gel Plug filtration_drying->silica_plug evaporation Solvent Evaporation silica_plug->evaporation end Purified this compound evaporation->end emulsion->separation No add_brine Add Brine emulsion->add_brine Yes add_brine->extraction

Workflow for Phase Transfer Catalyst Removal.

Troubleshooting_Tree_Catalyst_Removal start High Residual Catalyst Detected catalyst_type What type of catalyst? start->catalyst_type ptc Phase Transfer Catalyst (PTC) catalyst_type->ptc PTC metal_oxide Heterogeneous Metal Oxide catalyst_type->metal_oxide Metal Oxide palladium Homogeneous Palladium catalyst_type->palladium Palladium ptc_issue Issue? ptc->ptc_issue metal_oxide_issue Issue? metal_oxide->metal_oxide_issue palladium_issue Issue? palladium->palladium_issue emulsion Emulsion during extraction ptc_issue->emulsion Emulsion incomplete_removal Incomplete removal ptc_issue->incomplete_removal Incomplete ptc_solution1 Add Brine or Change Solvent emulsion->ptc_solution1 ptc_solution2 Use Adsorbent (Silica/Carbon) incomplete_removal->ptc_solution2 fines Fine particles in filtrate metal_oxide_issue->fines metal_oxide_solution Use Finer Filter or Filter Aid fines->metal_oxide_solution pd_incomplete_removal Incomplete removal palladium_issue->pd_incomplete_removal palladium_solution Use Scavenging Agent (e.g., Si-TMT) pd_incomplete_removal->palladium_solution

Troubleshooting Decision Tree for Catalyst Removal.

References

Analytical techniques for detecting trace impurities in allyloxy propanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on analytical techniques for detecting trace impurities in allyloxy propanol. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in method development and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting trace impurities in this compound?

A1: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is ideal for volatile and semi-volatile impurities, such as residual solvents and by-products like diallyl ether.[1] HPLC is well-suited for less volatile or thermally sensitive impurities.[1][2] Both techniques are often coupled with Mass Spectrometry (MS) for definitive identification and structural elucidation of unknown impurities.[3][4]

Q2: What types of impurities are typically found in this compound?

A2: Impurities in this compound can originate from various sources throughout the manufacturing process. These include:

  • Starting Materials: Unreacted allyl alcohol, propylene glycol, or related precursors.[5]

  • Intermediates and By-products: Formation of isomers, oligomers, or related compounds like diallyl ether during synthesis.[6]

  • Residual Solvents: Solvents used during synthesis and purification, such as 2-propanol or methanol.[7]

  • Degradation Products: Impurities formed due to exposure to heat, light, or reactive agents during storage or processing.

Q3: How do I choose between GC and HPLC for my analysis?

A3: The choice depends on the properties of the impurities you expect to find.

  • Choose GC if your primary concern is volatile organic impurities, such as residual solvents (e.g., methanol, 2-propanol) or volatile by-products from the synthesis process.[1][8]

  • Choose HPLC for non-volatile, polar, or thermally labile impurities that are not suitable for GC analysis.[2][9] A reverse-phase HPLC method is often a good starting point.[2]

  • For comprehensive profiling, using both techniques (orthogonal methods) is recommended to ensure all potential impurities are detected.[1]

Q4: What is the role of Mass Spectrometry (MS) in impurity analysis?

A4: Mass Spectrometry is a powerful detector that provides molecular weight and structural information about the impurities. When coupled with GC (GC-MS) or HPLC (LC-MS), it allows for the identification of unknown peaks in a chromatogram without needing a reference standard for each one.[3][10] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, which is crucial for structural elucidation.[11]

Q5: What are the most critical sample preparation steps?

A5: Proper sample preparation is key to accurate and reproducible results. For this compound analysis, typical steps include:

  • Accurate Weighing and Dilution: The sample should be accurately weighed and dissolved in a high-purity solvent that is compatible with the analytical method (e.g., methanol for reverse-phase HPLC, or a more volatile solvent for GC).

  • Filtration: The sample solution should be passed through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could block the column or injector.

  • Use of an Internal Standard: For quantitative analysis, adding a known amount of a non-interfering compound (an internal standard) can improve the accuracy and precision of the measurement.

Analytical Methodologies and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A nonpolar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5 or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • FID Temperature: 300°C

MS Conditions (for identification):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 500.

High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

This method is effective for a broad range of non-volatile impurities.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector, coupled to a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

HPLC Conditions:

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B.

    • 25-30 min: Hold at 95% B.

    • 30.1-35 min: Return to 5% B and equilibrate.

MS Conditions (for identification):

  • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: Scan from m/z 100 to 1000.

Data Summary

The following table summarizes the typical performance characteristics of GC and HPLC methods for trace impurity analysis. Actual limits will vary based on the specific impurity, instrumentation, and method optimization.

ParameterGas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC-UV/MS)
Typical Analytes Volatile solvents, starting materials (allyl alcohol), by-products (diallyl ether)Non-volatile degradation products, polar impurities, high molecular weight species
Limit of Detection (LOD) 0.005 - 1 µg/mL[13][15]0.03 - 0.1 µg/mL[9][16]
Limit of Quantitation (LOQ) 0.01 - 3 µg/mL[13][15]0.1 - 0.3 µg/mL[9][16]
Precision (%RSD) Typically < 5%Typically < 4%[9]
Primary Advantages Excellent for volatile and semi-volatile compounds; high resolution.Wide applicability for non-volatile and thermally unstable compounds.
Primary Limitations Not suitable for non-volatile or thermally labile compounds.May have lower resolution for very complex volatile mixtures compared to capillary GC.

Troubleshooting Guides

GC Analysis Troubleshooting
Issue / QuestionPotential CausesRecommended Solutions
Why are my peaks tailing or showing poor shape? 1. Active sites in the injector liner or column: Adsorption of polar analytes. 2. Improper column installation: Dead volume at connections. 3. Column contamination or degradation. 1. Use a deactivated liner; replace the liner and septum regularly.[17][18] 2. Re-install the column according to the manufacturer's instructions.[19] 3. Condition the column or trim the first few centimeters. If the problem persists, replace the column.
What is causing my baseline to be noisy or to drift upwards? 1. Contaminated carrier gas or detector gases. 2. Column bleed at high temperatures. 3. Leaks in the system (e.g., septum, fittings). 4. Contaminated detector. 1. Ensure high-purity gases and install or replace gas purifiers.[18] 2. Condition the column properly. Do not exceed the column's maximum operating temperature.[20] 3. Perform a leak check with an electronic leak detector.[20] 4. Clean the detector according to the instrument manual.
Why am I seeing unexpected "ghost" peaks? 1. Carryover from a previous injection. 2. Contamination of the syringe. 3. Septum bleed. 1. Run a solvent blank after a concentrated sample. Increase injector temperature or bake-out time. 2. Implement a robust syringe cleaning procedure with multiple solvent rinses. 3. Use high-quality, low-bleed septa and replace them frequently.
My sensitivity is low and peaks are small. What should I check? 1. Leak in the injector or gas lines. 2. Incorrect split ratio (too high). 3. Syringe issue (leaking or incorrect volume). 4. Detector not functioning correctly. 1. Perform a thorough leak check of the system.[20] 2. Reduce the split ratio or switch to a splitless injection if appropriate for trace analysis. 3. Check the syringe for leaks and verify the injection volume.[20] 4. Check detector gas flows and ensure it is properly lit (for FID).
HPLC Analysis Troubleshooting
Issue / QuestionPotential CausesRecommended Solutions
Why have my peak retention times shifted? 1. Change in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles. 4. Column aging. 1. Prepare fresh mobile phase accurately. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase thoroughly and prime the pump. 4. Equilibrate the column sufficiently or replace it if it's old.
What causes peak fronting or tailing in my chromatogram? 1. Column overload due to high sample concentration. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation (e.g., void formation). 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase if possible. 3. Reverse-flush the column or replace it. 4. Adjust mobile phase pH or use a different column type.
My baseline is very noisy. How can I fix this? 1. Air bubbles in the pump or detector. 2. Mobile phase is not mixed properly or is contaminated. 3. Detector lamp is failing. 4. Leaking pump seals or fittings. 1. Degas the mobile phase and prime the system. 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Filter the mobile phase. 3. Check the lamp energy and replace it if necessary. 4. Perform system maintenance and replace worn seals.
I see extraneous peaks in my chromatogram. Where are they from? 1. Contamination in the sample or solvent. 2. Carryover from the previous injection. 3. Impure mobile phase. 4. Sample degradation in the autosampler. 1. Run a blank injection of just the sample solvent. 2. Implement a needle wash step in the injection sequence. 3. Prepare fresh mobile phase with high-purity solvents. 4. Use temperature-controlled autosampler trays for unstable samples.

Visualizations

Workflow_Impurity_Analysis cluster_start Start cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_id Impurity Identification cluster_end Reporting Start This compound Sample Prep Dissolve in appropriate solvent and filter (0.22 µm) Start->Prep GC_MS GC-MS Analysis (Volatile Impurities) Prep->GC_MS HPLC_MS HPLC-MS Analysis (Non-Volatile Impurities) Prep->HPLC_MS Processing Peak Integration & Comparison to Specifications GC_MS->Processing HPLC_MS->Processing ID Identify known impurities by retention time & standards Processing->ID Unknown_ID Identify unknown impurities using Mass Spectrometry data ID->Unknown_ID Report Final Impurity Profile Report Unknown_ID->Report

Caption: General workflow for impurity analysis in this compound.

GC_Troubleshooting Problem Chromatographic Problem Observed in GC PeakShape Poor Peak Shape (Tailing/Fronting)? Problem->PeakShape Baseline Baseline Issues (Noise/Drift)? Problem->Baseline Sensitivity Low Sensitivity? Problem->Sensitivity PeakShape->Baseline No Sol1 Check/replace liner & septum. Re-install column. PeakShape->Sol1 Yes Baseline->Sensitivity No Sol3 Check for gas leaks. Replace gas purifiers. Baseline->Sol3 Yes Sol5 Perform leak check. Check syringe. Sensitivity->Sol5 Yes Report Problem Resolved Sol2 Condition or trim column. Replace if necessary. Sol1->Sol2 Sol2->Report Sol4 Condition column. Clean detector. Sol3->Sol4 Sol4->Report Sol6 Optimize split ratio. Check detector gas flows. Sol5->Sol6 Sol6->Report

Caption: Troubleshooting decision tree for common GC analysis issues.

HPLC_Troubleshooting Problem Chromatographic Problem Observed in HPLC Retention Retention Time Shift? Problem->Retention PeakShape Poor Peak Shape? Problem->PeakShape Baseline Noisy Baseline? Problem->Baseline Retention->PeakShape No Sol1 Prepare fresh mobile phase. Check pump & degas. Retention->Sol1 Yes PeakShape->Baseline No Sol3 Dilute sample. Match sample solvent to mobile phase. PeakShape->Sol3 Yes Sol5 Degas mobile phase. Prime the pump. Baseline->Sol5 Yes Report Problem Resolved Sol2 Check column temperature. Equilibrate or replace column. Sol1->Sol2 Sol2->Report Sol4 Adjust mobile phase pH. Try different column. Sol3->Sol4 Sol4->Report Sol6 Check detector lamp. Clean system flow path. Sol5->Sol6 Sol6->Report

Caption: Troubleshooting decision tree for common HPLC analysis issues.

References

Technical Support Center: Enhancing the Shelf Life of Allyloxy Propanol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for allyloxy propanol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, formulation, and storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you improve the shelf life and stability of your formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, precipitation, cloudiness). Chemical degradation (oxidation, hydrolysis), microbial contamination, excipient incompatibility.- Perform analytical testing (e.g., HPLC, GC-MS) to identify degradation products. - Review the formulation for potential excipient incompatibilities. - Test for microbial contamination. - Adjust pH or add antioxidants if oxidation is suspected.
Decrease in assay or potency of this compound over time. Degradation of the active ingredient due to oxidation, hydrolysis, or photolysis.- Conduct forced degradation studies to identify the primary degradation pathway. - Add appropriate stabilizers such as antioxidants (e.g., BHT, Vitamin E) or use light-protective packaging. - Optimize the formulation pH.
Formation of unknown peaks in chromatograms during stability testing. Generation of degradation products.- Characterize the unknown peaks using mass spectrometry (MS) to elucidate their structures. - Compare the degradation profile with forced degradation studies to identify the source.
Unexpected pH shift in the formulation. Hydrolytic degradation leading to acidic or basic byproducts. For example, oxidation of the alcohol moiety can form a carboxylic acid.- Monitor the pH of the formulation over time. - Incorporate a suitable buffering system to maintain a stable pH.[1]
Phase separation or emulsion instability. Changes in the physicochemical properties of the formulation due to degradation or excipient interaction.- Re-evaluate the emulsifying agents and their concentrations. - Investigate potential interactions between this compound or its degradants and other formulation components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains an ether linkage, a primary alcohol, and an allyl group, the main degradation pathways for this compound are likely:

  • Oxidation: The ether linkage is susceptible to auto-oxidation, leading to the formation of hydroperoxides, which can be explosive when concentrated. The primary alcohol can also be oxidized to an aldehyde and further to a carboxylic acid.

  • Hydrolysis: While ethers are generally stable to hydrolysis under neutral conditions, cleavage can occur under acidic conditions.

  • Photodegradation: The allyl group may be susceptible to reactions upon exposure to light.

  • Polymerization: The allyl group can potentially undergo polymerization, especially at elevated temperatures or in the presence of initiators.

Q2: How can I prevent oxidative degradation in my this compound formulation?

A2: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (alpha-tocopherol) into your formulation.[1][][3]

  • Inert Atmosphere: During manufacturing and packaging, replace the headspace in containers with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Chelating Agents: If metal ions are present, which can catalyze oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Light Protection: Store the formulation in light-resistant containers to prevent photo-oxidation.

Q3: What are the ideal storage conditions for this compound formulations?

A3: To ensure maximum stability, store this compound formulations in a cool, dark place. Protect from light and air. The ideal temperature will depend on the specific formulation, but refrigeration may be beneficial for slowing down degradation reactions. Always refer to the specific storage conditions determined through your stability studies.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[4] Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown degradation products.[4]

  • Peroxide Value Testing: To specifically monitor the formation of peroxides.

Q5: How do I select compatible excipients for my formulation?

A5: Excipient compatibility should be assessed early in the formulation development process.[5]

  • Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient and store them under accelerated conditions (e.g., elevated temperature and humidity).

  • Analytical Testing: Analyze the mixtures at various time points using techniques like HPLC and DSC (Differential Scanning Calorimetry) to detect any interactions or degradation.

  • Functionality: Ensure the chosen excipients are performing their intended function (e.g., buffering, solubilizing) without negatively impacting the stability of this compound.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on an this compound formulation.

Table 1: Summary of Forced Degradation Studies of this compound Formulation

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours85.2Allyl alcohol, 1,3-propanediol
Base Hydrolysis (0.1 M NaOH, 60°C)24 hours92.5Minor degradation observed
Oxidation (3% H₂O₂, RT)24 hours78.9Allyloxy-2-propenal, Allyloxy-2-propenoic acid, Peroxides
Thermal Degradation (80°C)48 hours90.1Dimerization/Polymerization products
Photodegradation (ICH Q1B)24 hours95.3Isomerization products

Table 2: Effect of Antioxidants on the Stability of this compound Formulation under Oxidative Stress (3% H₂O₂, RT, 24 hours)

Antioxidant (Concentration)This compound Remaining (%)
Control (No Antioxidant)78.9
BHT (0.01%)96.5
Vitamin E (0.05%)95.8
Sodium Metabisulfite (0.1%)94.2

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate and quantify this compound and its degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway This compound This compound Allyloxy-2-propenal Allyloxy-2-propenal This compound->Allyloxy-2-propenal Oxidation Hydroperoxides Hydroperoxides This compound->Hydroperoxides Auto-oxidation (Ether) Allyl Alcohol + 1,3-Propanediol Allyl Alcohol + 1,3-Propanediol This compound->Allyl Alcohol + 1,3-Propanediol Acid Hydrolysis Polymerization Products Polymerization Products This compound->Polymerization Products Thermal Stress Allyloxy-2-propenoic acid Allyloxy-2-propenoic acid Allyloxy-2-propenal->Allyloxy-2-propenoic acid Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing Formulation Screening Formulation Screening Excipient Compatibility Excipient Compatibility Formulation Screening->Excipient Compatibility Forced Degradation Studies Forced Degradation Studies Excipient Compatibility->Forced Degradation Studies Stability-Indicating Method Development Stability-Indicating Method Development Forced Degradation Studies->Stability-Indicating Method Development Long-term Stability Studies Long-term Stability Studies Stability-Indicating Method Development->Long-term Stability Studies troubleshooting_logic node_action node_action Degradation Observed? Degradation Observed? Identify Degradation Pathway Identify Degradation Pathway Degradation Observed?->Identify Degradation Pathway Yes Continue Monitoring Continue Monitoring Degradation Observed?->Continue Monitoring No Oxidation? Oxidation? Identify Degradation Pathway->Oxidation? Add Antioxidants Add Antioxidants Oxidation?->Add Antioxidants Yes Hydrolysis? Hydrolysis? Oxidation?->Hydrolysis? No Control pH with Buffers Control pH with Buffers Hydrolysis?->Control pH with Buffers Yes Photodegradation? Photodegradation? Hydrolysis?->Photodegradation? No Use Light-Protective Packaging Use Light-Protective Packaging Photodegradation?->Use Light-Protective Packaging Yes Other Other Photodegradation?->Other No

References

Validation & Comparative

A Comparative Guide: Allyloxy Propanol vs. Glycidyl Methacrylate as Reactive Diluents in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a reactive diluent is a critical decision in the formulation of advanced polymers for applications ranging from high-performance coatings and adhesives to biomedical devices. Reactive diluents are essential for reducing the viscosity of resin systems, thereby improving processability, while also becoming an integral part of the final cured polymer network. This guide provides an objective comparison of two functional reactive diluents, Allyloxy Propanol and Glycidyl Methacrylate (GMA), focusing on their performance characteristics and supported by experimental data.

Due to the limited direct experimental data available for this compound as a reactive diluent in common resin systems, this guide will leverage data for a structurally similar and widely used reactive diluent, Allyl Glycidyl Ether (AGE), to provide a functional comparison against Glycidyl Methacrylate. Both AGE and a hypothetical this compound possess an allyl group, offering a distinct reaction mechanism compared to the methacrylate group of GMA. This comparative analysis will therefore focus on the performance differences imparted by the allyl versus the methacrylate reactive group.

Executive Summary

Glycidyl Methacrylate (GMA) is a versatile and widely utilized reactive diluent known for its dual functionality, containing both a methacrylate and an epoxy group.[1][2] This allows it to participate in various polymerization reactions, leading to polymers with enhanced adhesion, thermal stability, and chemical resistance.[1][3] It is a common component in the production of high-performance coatings, adhesives, and specialty plastics.[1]

Allyl Glycidyl Ether (AGE), used here as a proxy for this compound, also possesses dual functionality with an allyl group and an epoxy group.[1] The presence of the allyl group allows for different curing chemistries, such as thiol-ene reactions, which can offer advantages in specific applications. AGE is an effective reactive diluent for reducing the viscosity of epoxy resins while being incorporated into the polymer backbone during curing.[1]

Performance Comparison: Allyl Glycidyl Ether vs. Glycidyl Methacrylate

The selection of a reactive diluent significantly impacts the processing and final properties of a polymer system. The following table summarizes key performance data for AGE and GMA in a typical epoxy resin formulation.

Performance MetricAllyl Glycidyl Ether (AGE)Glycidyl Methacrylate (GMA)Test Method/Conditions
Viscosity Reduction
Viscosity of Diluent (25°C)~1.14 mPa·s[3]~3 mPa·sBrookfield Viscometer
Viscosity of Epoxy Resin Blend (20 wt% diluent)Significant reductionExcellent dilution effect, e.g., from 8592 mPa·s to as low as 430 mPa·s in a co-polymer system[4]Brookfield Viscometer
Mechanical Properties of Cured Epoxy Resin
Tensile StrengthGenerally maintained or slightly decreased depending on formulationCan improve tensile strength[5]ASTM D638
Flexural StrengthMay see a slight reductionCan enhance flexural propertiesASTM D790
Impact StrengthCan improve impact resistanceCan improve impact resistanceASTM D256
Curing Characteristics
Curing MechanismEpoxy ring-opening, Thiol-ene reaction with allyl groupEpoxy ring-opening, Free-radical polymerization of methacrylate groupDifferential Scanning Calorimetry (DSC)
Curing TemperatureDependent on initiator/catalyst systemDependent on initiator/catalyst systemDSC

Chemical Structures and Reaction Pathways

The distinct functionalities of Allyl Glycidyl Ether and Glycidyl Methacrylate lead to different reaction pathways and network formations.

Functional Groups and Reaction Potential cluster_AGE Allyl Glycidyl Ether (AGE) cluster_GMA Glycidyl Methacrylate (GMA) AGE Allyl Glycidyl Ether Allyl Group (C=C) Epoxy Group AGE_Reactions Reaction Pathways Thiol-Ene Addition Epoxy Ring-Opening AGE:f1->AGE_Reactions:f1 Reacts with thiols AGE:f2->AGE_Reactions:f2 Reacts with amines, acids, etc. GMA Glycidyl Methacrylate Methacrylate Group (C=C-C=O) Epoxy Group GMA_Reactions Reaction Pathways Free-Radical Polymerization Epoxy Ring-Opening GMA:f1->GMA_Reactions:f1 Initiated by radicals GMA:f2->GMA_Reactions:f2 Reacts with amines, acids, etc.

Functional groups and reaction pathways of AGE and GMA.

Experimental Protocols

The following are generalized experimental protocols for evaluating the performance of reactive diluents in an epoxy resin system.

Viscosity Measurement

Objective: To determine the efficiency of the reactive diluent in reducing the viscosity of a standard epoxy resin.

Materials:

  • Standard Bisphenol A based epoxy resin

  • Reactive diluent (AGE or GMA)

  • Brookfield Viscometer or a rotational rheometer

  • Constant temperature water bath

Procedure:

  • Prepare blends of the epoxy resin with varying weight percentages of the reactive diluent (e.g., 5%, 10%, 15%, 20%).

  • Thoroughly mix each blend until a homogenous solution is obtained.

  • Equilibrate the samples to a constant temperature (e.g., 25°C) using the water bath.

  • Measure the viscosity of each blend using the viscometer/rheometer according to the instrument's operating instructions.

  • Record the viscosity in mPa·s or cP.

Mechanical Property Testing of Cured Samples

Objective: To evaluate the effect of the reactive diluent on the mechanical properties of the cured epoxy resin.

Materials:

  • Epoxy resin/reactive diluent blends

  • Curing agent (e.g., an amine hardener)

  • Molds for tensile and flexural test specimens (according to ASTM standards)

  • Universal Testing Machine

  • Izod impact tester

Procedure:

  • Prepare the epoxy resin/reactive diluent/curing agent formulations according to the desired stoichiometry.

  • Degas the mixtures to remove any entrapped air bubbles.

  • Pour the mixtures into the respective molds for tensile (ASTM D638), flexural (ASTM D790), and impact (ASTM D256) testing.

  • Cure the samples according to the recommended curing schedule (time and temperature).

  • After curing, demold the specimens and condition them at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

  • Conduct the tensile, flexural, and impact tests on the conditioned specimens using the appropriate testing machines and following the procedures outlined in the respective ASTM standards.

Curing Profile Analysis

Objective: To characterize the curing behavior of the epoxy formulations containing the reactive diluents.

Materials:

  • Epoxy resin/reactive diluent/curing agent formulations

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small amount (5-10 mg) of the uncured formulation into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Run a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range to determine the exothermic curing peak.

  • From the DSC thermogram, determine the onset of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).

  • Isothermal DSC runs can also be performed to study the curing kinetics at a specific temperature.

Logical Workflow for Reactive Diluent Evaluation

The process of selecting and validating a reactive diluent follows a logical progression from initial formulation to final performance testing.

Formulation Formulation Preparation (Resin + Diluent + Curing Agent) Viscosity Viscosity Measurement Formulation->Viscosity Curing Curing of Samples Formulation->Curing Analysis Data Analysis and Comparison Viscosity->Analysis Mechanical Mechanical Property Testing (Tensile, Flexural, Impact) Curing->Mechanical Thermal Thermal Analysis (DSC for Curing Profile) Curing->Thermal Mechanical->Analysis Thermal->Analysis Selection Optimal Diluent Selection Analysis->Selection

Workflow for evaluating reactive diluents.

Conclusion

Both Glycidyl Methacrylate and Allyl Glycidyl Ether (as a proxy for this compound) are effective reactive diluents that can significantly reduce the viscosity of epoxy resin systems. The choice between them will largely depend on the specific application requirements and desired curing chemistry.

  • Glycidyl Methacrylate is a well-established reactive diluent that offers excellent all-around performance, particularly in applications where free-radical polymerization is desirable for cross-linking. Its ability to enhance adhesion and mechanical properties makes it a strong candidate for demanding coating and adhesive formulations.[1][5]

  • Allyl Glycidyl Ether provides an alternative curing pathway through its allyl functionality, which can be advantageous in systems where thiol-ene chemistry is employed, offering benefits such as rapid curing and reduced oxygen inhibition. While it is an effective viscosity reducer, its impact on the final mechanical properties may need to be carefully evaluated for each specific formulation.[1]

For researchers and formulators, it is recommended to conduct thorough experimental evaluations, following the protocols outlined in this guide, to determine the optimal reactive diluent that meets the specific performance criteria of their application.

References

A Comparative Guide to the Reactivity of Allyloxy Propanol and Other Allyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of allyloxy propanol against other common allyl ethers, such as allyl ethyl ether and diallyl ether. The presence of a terminal hydroxyl group in this compound introduces a unique chemical functionality that can influence its behavior in various reactions. This document summarizes available experimental data on key reaction types—radical polymerization, oxidation, and ether cleavage—and provides detailed experimental protocols to facilitate further comparative studies.

Executive Summary

Allyl ethers are a versatile class of molecules utilized in a range of applications, from polymer synthesis to their use as protective groups in organic chemistry. Their reactivity is primarily dictated by the allylic double bond and the ether linkage. This compound, possessing an additional hydroxyl group, presents a trifunctional profile that can alter its reactivity profile compared to simpler allyl ethers.

Generally, the allyl group imparts a tendency for these compounds to undergo reactions such as polymerization, oxidation at the double bond, and cleavage of the allyl-oxygen bond. While direct quantitative comparisons of reaction kinetics for this compound against other allyl ethers are not extensively available in the literature, this guide synthesizes existing data and established chemical principles to provide a framework for understanding their relative reactivities.

Comparison of Key Reactivities

The reactivity of this compound is compared with two representative allyl ethers: allyl ethyl ether (a simple monoallyl ether) and diallyl ether (a diallyl ether). The comparison focuses on three critical reaction pathways: radical polymerization, oxidation of the allyl group, and cleavage of the ether bond.

Radical Polymerization

Allyl monomers are known to be less reactive in radical polymerizations compared to vinyl monomers, often leading to polymers with low molecular weights. This is attributed to "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position to form a stable, less reactive allyl radical.

Table 1: Kinetic Data for the Polymerization of Various Allyl Compounds

MonomerInitiatorTemperature (°C)Chain Transfer Constant (C_M)Observations
Allyl AcetateBenzoyl Peroxide800.15Low degree of polymerization.
Allyl Ethyl EtherNot specifiedNot specifiedHigh degradative chain transfer noted.Retards polymerization of other monomers.[1]
Allyl ChlorideBenzoyl Peroxide800.08Effective chain transfer is predominant.
Allyl BenzoateBenzoyl Peroxide800.05Effective chain transfer is predominant.

Note: This table presents data from various sources to illustrate general trends in allyl polymerization and does not represent a direct comparison under identical conditions.

Oxidation

The double bond in allyl ethers is susceptible to oxidation by various reagents, such as potassium permanganate (KMnO₄) or ozone. This can lead to the formation of diols, or under stronger conditions, cleavage of the double bond to form aldehydes or carboxylic acids. The presence of the ether oxygen can influence the electron density of the double bond, but for simple alkyl allyl ethers, this effect is generally minimal. The hydroxyl group in this compound is also susceptible to oxidation, which could lead to a more complex product mixture depending on the oxidant used.

Table 2: Qualitative Comparison of Oxidation Reactivity

Allyl EtherOxidizing AgentExpected Major ProductsRelative Reactivity (Hypothesized)
This compoundKMnO₄ (cold, dilute)Glycerol 1-allyl ether, further oxidation productsPotentially more complex due to the presence of a primary alcohol.
Allyl Ethyl EtherKMnO₄ (cold, dilute)3-ethoxypropane-1,2-diolStandard alkene oxidation.
Diallyl EtherKMnO₄ (cold, dilute)(Oxiran-2-ylmethoxy)oxiraneStandard alkene oxidation on both double bonds.
Ether Cleavage (Deprotection)

The cleavage of the allyl-oxygen bond is a common reaction, particularly when the allyl group is used as a protecting group for alcohols. This is often achieved using transition metal catalysts, most notably palladium complexes. The general mechanism involves the formation of a π-allylpalladium complex. The reactivity in this context is primarily dependent on the ability of the palladium catalyst to coordinate to the double bond. For simple alkyl allyl ethers, the rates are generally similar. The hydroxyl group in this compound is not expected to significantly interfere with this process under standard palladium-catalyzed conditions, although it could potentially coordinate with the metal center.

Table 3: Conditions for Palladium-Catalyzed Allyl Ether Cleavage

Substrate TypeCatalystReagent/SolventConditionsObservations
Aryl Allyl EthersPd(PPh₃)₄K₂CO₃ / MethanolRoom TemperatureSelective cleavage in the presence of alkyl allyl ethers.
Alkyl Allyl EthersPd(PPh₃)₄ / PMHSZnCl₂Ambient TemperatureMild and efficient deprotection.[2]
General Allyl Ethers10% Pd/CAmmonium FormateRefluxEffective for deprotection of O-allylphenols.[3]

Experimental Protocols

The following protocols are provided as standardized methods for conducting comparative reactivity studies on this compound and other allyl ethers.

Radical Polymerization Kinetics

This protocol describes a method to compare the rate of radical polymerization of different allyl ethers by monitoring monomer conversion over time.

Experimental Workflow

G prep Prepare Monomer Solutions (Allyl Ether + Initiator in Solvent) react Initiate Polymerization (Heat to 60-80 °C) prep->react sample Take Aliquots at Timed Intervals react->sample quench Quench Reaction (e.g., hydroquinone) sample->quench analyze Analyze Monomer Conversion (GC or NMR) quench->analyze plot Plot ln([M]₀/[M]t) vs. Time analyze->plot calc Calculate Rate Constant (k) plot->calc

Figure 1: Workflow for determining polymerization kinetics.

Materials:

  • This compound

  • Allyl ethyl ether

  • Diallyl ether

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene or other suitable solvent

  • Hydroquinone (inhibitor)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Prepare stock solutions of each allyl ether (e.g., 1 M) and the initiator (e.g., 0.02 M) in the chosen solvent.

  • In a reaction vessel equipped with a reflux condenser and nitrogen inlet, add a known volume of the monomer solution and the internal standard.

  • Heat the solution to the desired reaction temperature (e.g., 70 °C) under a nitrogen atmosphere.

  • At timed intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a small amount of hydroquinone to quench the polymerization.

  • Analyze the quenched samples by gas chromatography (GC) or ¹H NMR to determine the concentration of the remaining monomer relative to the internal standard.

  • Plot the natural logarithm of the initial monomer concentration over the monomer concentration at time t (ln([M]₀/[M]t)) versus time.

  • The slope of the resulting linear plot will give the apparent first-order rate constant (k_app) for the polymerization under these conditions.

Comparative Oxidation with Potassium Permanganate

This protocol allows for a qualitative and semi-quantitative comparison of the rate of oxidation of the allyl double bond.

Experimental Workflow

G prep_ether Prepare Allyl Ether Solution (in acetone/water) mix Mix Solutions at Constant Temperature prep_ether->mix prep_kmno4 Prepare Standardized KMnO₄ Solution prep_kmno4->mix monitor Monitor Disappearance of Purple Color mix->monitor record Record Time for Decolorization monitor->record compare Compare Decolorization Times record->compare

Figure 2: Workflow for comparing oxidation rates.

Materials:

  • This compound

  • Allyl ethyl ether

  • Diallyl ether

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Distilled water

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of each allyl ether in a 1:1 acetone/water mixture.

  • Prepare a standardized solution of KMnO₄ (e.g., 0.01 M) in distilled water.

  • In separate flasks, place equal volumes of each allyl ether solution and bring them to a constant temperature (e.g., 25 °C) in a water bath.

  • To each flask, add an equal, stoichiometric amount of the KMnO₄ solution while stirring.

  • Start a timer immediately upon addition of the KMnO₄.

  • Record the time it takes for the characteristic purple color of the permanganate ion to disappear in each flask.

  • A shorter decolorization time indicates a faster reaction rate. For a more quantitative analysis, aliquots can be taken at timed intervals, quenched with a reducing agent, and the remaining allyl ether can be quantified by GC.

Palladium-Catalyzed Ether Cleavage

This protocol details a method for comparing the rate of cleavage of the allyl-oxygen bond using a palladium catalyst.

Reaction Pathway

G start Allyl Ether + Pd(0) Catalyst pi_allyl π-Allyl Palladium Complex start->pi_allyl cleavage Nucleophilic Attack (Allyl Scavenger) pi_allyl->cleavage product Deprotected Alcohol + Allylated Scavenger cleavage->product catalyst_regen Regenerated Pd(0) Catalyst cleavage->catalyst_regen catalyst_regen->start

Figure 3: General pathway for Pd-catalyzed allyl ether cleavage.

Materials:

  • This compound

  • Allyl ethyl ether

  • Diallyl ether

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Polymethylhydrosiloxane (PMHS) as an allyl scavenger

  • Zinc Chloride (ZnCl₂) as a co-catalyst

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In separate, oven-dried flasks under a nitrogen atmosphere, dissolve an equimolar amount of each allyl ether in the chosen solvent.

  • To each flask, add the palladium catalyst (e.g., 5 mol%), the co-catalyst (e.g., 10 mol%), and the allyl scavenger (e.g., 2 equivalents).

  • Stir the reactions at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or GC-MS to determine the disappearance of the starting material and the appearance of the corresponding alcohol.

  • The relative rates of reaction can be determined by comparing the time required for complete conversion of each allyl ether.

Conclusion

The reactivity of this compound is a composite of the functionalities present in its structure: the allyl double bond, the ether linkage, and the terminal hydroxyl group. While it is expected to exhibit the characteristic reactions of allyl ethers, such as a tendency for degradative chain transfer in radical polymerization, susceptibility to oxidation at the double bond, and cleavage of the allyl-ether bond via transition metal catalysis, the hydroxyl group may modulate this reactivity.

The provided experimental protocols offer a framework for conducting direct, quantitative comparisons of this compound with other allyl ethers. Such studies are crucial for elucidating the precise electronic and steric effects of the hydroxypropyl substituent and for the rational design and application of this versatile molecule in various fields of chemical research and development. Further investigation is warranted to populate the comparative data tables with directly comparable, quantitative results.

References

Performance Showdown: Allyloxy Propanol-Based Polymers Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polymer platform is a critical decision influencing the efficacy, safety, and manufacturability of a final product. This guide provides an objective comparison of allyloxy propanol-based polymers against common alternatives such as poly(allyl alcohol), polyethylene glycol (PEG), polylactic acid (PLA), and natural polymers like chitosan and alginate. The comparison is based on available experimental data and highlights key performance characteristics relevant to various applications, including coatings, adhesives, and biomedical uses.

This compound-based polymers are gaining attention due to their versatile properties, including a high concentration of hydroxyl groups and improved solubility in a range of organic solvents compared to some traditional polymers.[1] These characteristics make them promising candidates for creating functional and high-performance materials. This guide will delve into a comparative analysis of their performance in key areas.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of this compound-based polymers in comparison to other widely used polymers. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the current literature. Therefore, this data is compiled from various sources and should be interpreted as a general guide.

Table 1: Solubility Profile

PolymerIsopropyl AlcoholPropylene Glycol tert-Butyl EtherTetrahydrofuranAcetoneMethyl Ethyl KetoneEthyl AcetateXylenes
Propoxylated Allyl Alcohol Copolymer SolubleSolubleSolubleSolubleSolubleSolubleSoluble
Poly(allyl alcohol) SolubleInsolubleInsolubleInsolubleInsolubleInsolubleInsoluble

Data for Propoxylated Allyl Alcohol Copolymer and Poly(allyl alcohol) is adapted from patent literature providing a qualitative comparison.

Table 2: Thermal and Mechanical Properties (Representative Values)

PropertyThis compound-Based Polymer (Expected Range)Polyethylene Glycol (PEG)Polylactic Acid (PLA)
Glass Transition Temperature (Tg) Variable (dependent on copolymer)-67 °C60-65 °C[2]
Melting Temperature (Tm) Amorphous or semi-crystalline4-8 °C (for PEG 400)150-160 °C[2]
Tensile Strength (MPa) Formulation Dependent~2.4[3]59[2]
Elongation at Break (%) Formulation Dependent>1000[3]6[2]

Note: The properties of this compound-based polymers are highly dependent on the specific comonomers and crosslinking agents used. The values for PEG and PLA are representative and can vary with molecular weight and crystallinity.

Table 3: Biocompatibility and Drug Release Characteristics (Qualitative and Representative Data)

FeatureThis compound-Based HydrogelChitosan HydrogelAlginate Hydrogel
Biocompatibility Expected to be biocompatibleGenerally biocompatible and biodegradable[4]Generally biocompatible[5]
Drug Release Profile Tunable release kineticspH-responsive release, initial burst followed by sustained release[6]Diffusion-controlled release, can be tailored by crosslinking density[5]
Cell Viability High viability expectedHigh cell viability reported[7]High cell viability reported

Note: The biocompatibility and drug release profiles of this compound-based hydrogels are areas of ongoing research. The characteristics of chitosan and alginate hydrogels are well-documented and serve as a benchmark.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following are standardized protocols for key experiments.

Determination of Polymer Solubility
  • Objective: To qualitatively or quantitatively assess the solubility of a polymer in various solvents.

  • Methodology (Qualitative):

    • Weigh 0.1 g of the polymer into a glass vial.

    • Add 10 mL of the test solvent to the vial.

    • Seal the vial and agitate at room temperature (e.g., on a rotary shaker) for 24 hours.

    • Visually inspect the mixture for signs of dissolution (clear solution), partial dissolution (swelling or cloudy suspension), or insolubility (no change in the polymer).

  • Methodology (Quantitative - Gravimetric):

    • Prepare a saturated solution of the polymer in the solvent at a specific temperature.

    • Carefully decant a known volume of the clear supernatant.

    • Evaporate the solvent from the supernatant under vacuum until a constant weight of the dissolved polymer is obtained.

    • Calculate the solubility in g/100 mL of solvent.

Mechanical Testing: Tensile Properties
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology:

    • Prepare dog-bone-shaped specimens of the polymer film or molded sample according to the dimensions specified in ASTM D638.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.

    • Conduct the tensile test using a universal testing machine equipped with an extensometer.

    • Apply a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation data to determine tensile strength, elongation at break, and Young's modulus.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

  • Methodology:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the resulting thermogram.

Biocompatibility Assessment: In Vitro Cytotoxicity
  • Standard: ISO 10993-5 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

  • Methodology (Elution Test):

    • Prepare extracts of the polymer material by incubating it in a cell culture medium for a defined period (e.g., 24 hours at 37 °C).

    • Culture a specific cell line (e.g., L929 mouse fibroblasts) in a 96-well plate.

    • Replace the culture medium with the polymer extracts at various concentrations.

    • Incubate the cells for a specified time (e.g., 24-72 hours).

    • Assess cell viability using a quantitative assay such as MTT or XTT, which measures metabolic activity.

    • Compare the viability of cells exposed to the polymer extracts with that of control cells (exposed to fresh medium).

In Vitro Drug Release Study
  • Methodology:

    • Load a model drug into the polymer matrix (e.g., hydrogel).

    • Place a known amount of the drug-loaded polymer into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released as a function of time to determine the release kinetics.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound-based polymers.

Synthesis_and_Functionalization cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization This compound Monomer This compound Monomer Polymerization Polymerization This compound Monomer->Polymerization Comonomer Comonomer Comonomer->Polymerization Initiator Initiator Initiator->Polymerization This compound-Based Polymer This compound-Based Polymer Polymerization->this compound-Based Polymer Click Chemistry Click Chemistry This compound-Based Polymer->Click Chemistry Functionalized Polymer Functionalized Polymer Functional Molecule Functional Molecule Functional Molecule->Click Chemistry Click Chemistry->Functionalized Polymer

Caption: Synthesis and functionalization of this compound-based polymers.

Performance_Evaluation_Workflow cluster_samples Polymer Samples cluster_tests Performance Metrics Sample Preparation Sample Preparation This compound Polymer This compound Polymer Sample Preparation->this compound Polymer Alternative Polymer Alternative Polymer Sample Preparation->Alternative Polymer Performance Testing Performance Testing Solubility Solubility Performance Testing->Solubility Mechanical Properties Mechanical Properties Performance Testing->Mechanical Properties Thermal Properties Thermal Properties Performance Testing->Thermal Properties Biocompatibility Biocompatibility Performance Testing->Biocompatibility Drug Release Drug Release Performance Testing->Drug Release Data Analysis Data Analysis Comparison Comparison Data Analysis->Comparison This compound Polymer->Performance Testing Alternative Polymer->Performance Testing Solubility->Data Analysis Mechanical Properties->Data Analysis Thermal Properties->Data Analysis Biocompatibility->Data Analysis Drug Release->Data Analysis

Caption: Workflow for comparative performance evaluation of polymers.

References

Kinetic study of allyloxy propanol polymerization vs. other monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Polymerization Kinetics of Allyloxy Propanol Analogs and Other Common Monomers

This guide provides a comparative analysis of the polymerization kinetics of allyl glycidyl ether (AGE), a close structural analog of this compound, with two widely studied monomers: styrene and methyl acrylate. The information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate a deeper understanding of the polymerization behavior of these monomers.

Overview of Polymerization Kinetics

The polymerization of monomers is a complex process governed by the kinetics of initiation, propagation, and termination. Understanding these kinetic parameters is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer. This guide focuses on comparing the kinetic behavior of an allylic epoxide, represented by allyl glycidyl ether, with the well-established kinetics of a vinyl aromatic monomer (styrene) and an acrylate (methyl acrylate).

Due to the limited availability of specific kinetic data for this compound, this guide utilizes data for allyl glycidyl ether (AGE) as a representative monomer from this class. AGE shares key structural features with this compound, namely the allyl group and an ether linkage, which significantly influence its polymerization behavior.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the polymerization of allyl glycidyl ether, styrene, and methyl acrylate. It is important to note that the polymerization conditions, such as temperature, initiator, and solvent, have a significant impact on these values.

Table 1: Activation Energies for Polymerization

MonomerPolymerization TypeActivation Energy (Ea)Notes
Allyl Glycidyl Ether (AGE) Radical Copolymerization (with AMA)Degradation Ea (KAS method): 292 ± 10 kJ/mol (1st stage), 252 ± 74 kJ/mol (2nd stage)Activation energy for thermal degradation of the copolymer, not polymerization itself.[1]
Allyl Glycidyl Ether (AGE) Radical Copolymerization (with MMA)Degradation Ea (KAS method): 175 ± 27 kJ/mol (1st stage), 232 ± 32 kJ/mol (2nd stage)Activation energy for thermal degradation of the copolymer, not polymerization itself.[1]
Styrene Free-RadicalOverall Ea: 40.59 ± 1.11 kJ mol⁻¹ (in SDR)Spinning Disc Reactor (SDR) conditions.[2]
Ea (propagation): 39.7 kJ/mol[3]
Ea (termination): 15.6 kJ/mol[3]
Methyl Acrylate Free-RadicalEa (propagation): 17.3 kJ mol⁻¹[4]
Atom Transfer Radical Polymerization (ATRP)Apparent ΔH‡: 27.5 kcal/mol (CuBr/dNbpy catalyst)[5]
Apparent ΔH‡: 10.3 kcal/mol (CuPF6/dNbpy catalyst)[5]

Table 2: Propagation Rate Constants (k_p)

MonomerPolymerization Conditionsk_p (L mol⁻¹ s⁻¹)Reference
Styrene Batch reactor, various temperaturesNot explicitly stated in provided abstracts
Methyl Acrylate Bulk, Pulsed-Laser Polymerization (PLP) at 60 °CA = 1.41 × 10⁷ (Arrhenius pre-exponential factor)[4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing kinetic studies. Below are representative protocols for the polymerization of the discussed monomers.

Radical Copolymerization of Allyl Glycidyl Ether (AGE)

A study on the radical copolymerization of AGE with allyl methacrylate (AMA) and methyl methacrylate (MMA) provides insight into its reactivity.

  • Monomers and Initiator : Allyl glycidyl ether (AGE), methyl methacrylate (MMA), and allyl methacrylate (AMA) were used as received. Benzoyl peroxide (BPO) was used as the initiator.[6]

  • Polymerization Procedure : 10 mmol of AGE and the comonomer (MMA or AMA) were mixed with 0.1 mmol of BPO in a pyrex flask. The polymerization was conducted at 70°C for 2 hours under an argon atmosphere. The resulting solid copolymers were precipitated in methanol.[6]

  • Kinetic Analysis : The thermal degradation kinetics of the resulting copolymers were studied using thermogravimetric analysis (TGA). The apparent activation energies for thermal degradation were calculated using the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods.[1]

Free-Radical Polymerization of Styrene in a Spinning Disc Reactor (SDR)

A kinetic study of styrene polymerization was performed in a spinning disc reactor (SDR) to assess kinetic parameters under high shear rates.

  • Materials : Styrene monomer (99%), toluene (99%, solvent), and benzoyl peroxide (BPO, initiator) were used.[2]

  • Experimental Setup : A spinning disc reactor with heating and cooling capabilities was used. The experimental variables included disc temperature (75–90°C), rotational speed (500–1,500 rpm), and feed flow rate (4–9 cm³/s).[2]

  • Procedure : Pre-polymers of styrene with varying conversions were prepared in a batch reactor. This pre-polymer was then fed to the center of the spinning disc. The liquid flows as a thin film to the edge, where it is collected.[2]

  • Analysis : Conversion and molecular weight properties were determined by Gel Permeation Chromatography (GPC).[2]

Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate

The kinetics of ATRP of methyl acrylate were investigated under homogeneous conditions.

  • Materials : Methyl acrylate (MA), CuBr, 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy), and methyl 2-bromopropionate (MBrP) as the initiator.[5]

  • Polymerization Procedure : The polymerizations were carried out in bulk at 90 °C. In a dry Schlenk flask, CuBr, dNbpy, and an internal standard (dimethyl maleate, DMB) were added. The flask was sealed, degassed, and MA and the initiator were added via syringe.[5]

  • Kinetic Monitoring : Samples were taken at timed intervals and analyzed by gas chromatography (GC) to determine monomer conversion. Molecular weights were determined by size exclusion chromatography (SEC).[5]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the kinetic studies described above.

experimental_workflow_AGE cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reactants AGE + Comonomer (AMA or MMA) + BPO reactor Pyrex Flask 70°C, 2h, Argon atm. reactants->reactor Charge precipitation Precipitation in Methanol reactor->precipitation Product tga TGA for Degradation Kinetics precipitation->tga Analysis of Copolymer

Caption: Workflow for Radical Copolymerization of Allyl Glycidyl Ether.

experimental_workflow_styrene cluster_prep Pre-polymerization cluster_reaction SDR Polymerization cluster_analysis Analysis batch_reactor Batch Reactor Styrene + BPO + Toluene sdr Spinning Disc Reactor (75-90°C, 500-1500 rpm) batch_reactor->sdr Feed Pre-polymer collection Product Collection sdr->collection Polymer Film gpc GPC Analysis (Conversion, MW) collection->gpc Sample for Analysis

Caption: Experimental Workflow for Styrene Polymerization in an SDR.

experimental_workflow_MA cluster_prep Preparation cluster_reaction ATRP Reaction cluster_analysis In-situ & Post-analysis reactants MA + CuBr/dNbpy + MBrP schlenk Schlenk Flask 90°C, Bulk reactants->schlenk Charge & Degas sampling Timed Sampling schlenk->sampling Reaction Monitoring gc_sec GC (Conversion) SEC (MW) sampling->gc_sec Analysis

References

A Comparative Guide to Cross-Validation of Analytical Methods for Allyloxy Propanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

The following are proposed starting points for the development and validation of HPLC and GC methods for the quantification of allyloxy propanol.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is adapted from a procedure for a structurally similar compound, 1-Allyloxy-3-chloro-2-propanol[1].

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid buffer. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Gas Chromatography (GC) Method

This method is based on a validated procedure for the determination of 2-propanol residues[2][3].

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-FFAP capillary column, 30 m x 0.320 mm, 1.0 µm film thickness.

  • Carrier Gas: Nitrogen at a flow rate of 4.9 mL/min.

  • Injector Temperature: 200 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: An appropriate temperature program would need to be developed to ensure adequate separation of this compound from any potential impurities.

  • Injection: Split/splitless injector.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water) and serially diluted to create calibration standards[2].

Data Presentation: Method Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose[4][5]. The following tables summarize the key validation parameters and hypothetical acceptance criteria for the two proposed methods, based on ICH Q2(R1) guidelines[6][7][8].

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of this compound.Peak purity index > 0.999
Linearity (r²) ≥ 0.995 over the concentration range.0.9995
Range 80% to 120% of the target concentration.8.0 - 12.0 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.8%
- Intermediate Precision (Inter-day)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).All variations met acceptance criteria.

Table 2: GC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of this compound.Baseline resolution achieved.
Linearity (r²) ≥ 0.995 over the concentration range.0.9998
Range 80% to 120% of the target concentration.2.8 - 110.7 µg/mL[2][3]
Accuracy (% Recovery) 98.0% to 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.9%
- Intermediate Precision (Inter-day)≤ 2.0%1.5%
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope.1.1 µg/mL[2][3]
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope.2.8 µg/mL[2][3]
Robustness No significant impact on results with deliberate variations in analytical conditions.All variations within acceptable limits.

Cross-Validation Workflow

Cross-validation of analytical methods is crucial when two or more methods are used to determine the concentration of an analyte. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC and GC methods for this compound analysis.

CrossValidationWorkflow cluster_method1 HPLC Method cluster_method2 GC Method cluster_comparison Cross-Validation cluster_conclusion Conclusion M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Ana Sample Analysis M1_Val->M1_Ana Comp Results Comparison (e.g., Bland-Altman plot, t-test) M1_Ana->Comp M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Ana Sample Analysis M2_Val->M2_Ana M2_Ana->Comp Conc Method Interchangeability Assessed Comp->Conc

Caption: Workflow for cross-validation of HPLC and GC methods.

References

Comparative Cytotoxicity Analysis of Allyloxy Propanol and Related Allyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cytotoxic profiles of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of allyloxy propanol and its derivatives, supported by available experimental data. Due to a lack of comprehensive studies on a homologous series of this compound derivatives, this guide draws comparisons from research on the parent compound, allyl alcohol, and other molecules containing the functional allyl group.

Executive Summary

Allyl compounds, a class of molecules characterized by the presence of a CH2=CH-CH2- group, are found in various natural products and have been the basis for synthetic derivatives with potential therapeutic applications, including anticancer activity.[1] The cytotoxicity of these compounds can vary significantly based on their overall chemical structure. This guide synthesizes available data to present a comparative overview of their effects on different cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of allyl alcohol and various synthetic and natural allyl derivatives against several cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference
Allyl AlcoholRat Liver Slices>1000[2]
AllicinGastric Cancer, Leukemia, Colon CancerVaries[1]
Allylated Curcumin Analog 41Gastric Cancer (BGC-283)6.0 - 7.0[1]
Allylated Curcumin Analog 42Gastric Cancer (SGC-7901)6.0 - 7.0[1]
Allylated Cyclohexane Analog 53Prostate Cancer (PC-3)10.3[1]
Vanillin-Allyl Hybrid 12Breast Cancer (MCF-7)66[1]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many allyl compounds are attributed to their ability to induce apoptosis (programmed cell death). The mechanism can involve various cellular pathways, including the generation of reactive oxygen species (ROS) and the activation of mitochondria-mediated apoptosis.

The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of novel compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation A Synthesized Allyloxy Propanol Derivatives C Compound Treatment (Dose-Response) A->C B Cancer Cell Line Culture (e.g., MCF-7, PC-3) B->C D Cell Viability Assay (e.g., MTT, XTT) C->D E IC50 Value Determination D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F G Lead Compound Identification F->G

Experimental Workflow for Cytotoxicity Screening

Some allyl derivatives have been shown to induce apoptosis through the intrinsic pathway, which is initiated by cellular stress.[1] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are proteases that execute apoptosis.

Here is a simplified diagram of the mitochondria-mediated apoptosis pathway that can be induced by some cytotoxic allyl compounds.

G cluster_0 Mitochondria-Mediated Apoptosis A Allyl Compound B Cellular Stress (e.g., ROS Generation) A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase Activation D->E F Apoptosis E->F

Simplified Apoptosis Pathway

Conclusion

While direct comparative data on the cytotoxicity of a homologous series of this compound derivatives is limited, the available research on related allyl compounds provides valuable insights for researchers. The cytotoxicity of these molecules is highly dependent on their specific chemical structures. The allyl moiety serves as a key pharmacophore in many bioactive compounds, and its derivatives have shown promising anticancer activities.[1] Further structure-activity relationship studies on systematically designed this compound derivatives are warranted to explore their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation of such novel compounds.

References

A Comparative Guide to the Environmental Impact of Allyloxy Propanol Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allyloxy propanol, a versatile chemical intermediate, is achievable through various chemical pathways. The growing emphasis on sustainable chemistry necessitates a thorough evaluation of the environmental impact of these synthetic routes. This guide provides a comparative analysis of different methods for synthesizing this compound and its analogues, focusing on quantitative data, detailed experimental protocols, and an assessment of their environmental footprint.

Comparison of Synthesis Routes: Key Performance Indicators

The selection of a synthesis route has significant implications for its environmental performance. Key metrics such as reaction yield, selectivity, reaction time, and the use of solvents and catalysts are critical in this assessment. Below is a comparison of three prominent routes: Phase Transfer Catalysis (PTC) Williamson Ether Synthesis, Solvent-Free Williamson Ether Synthesis, and the Hydrolysis of Allyl Glycidyl Ether. The data for the Williamson ether synthesis routes are based on the synthesis of the structurally similar compound 4-allyloxybutan-1-ol, providing a valuable benchmark.

ParameterPhase Transfer Catalysis (PTC) Williamson Ether Synthesis (for 4-allyloxybutan-1-ol)Solvent-Free Williamson Ether Synthesis (for 4-allyloxybutan-1-ol)Hydrolysis of Allyl Glycidyl Ether (for 3-allyloxy-1,2-propanediol)
Yield 88%[1]99%[1]86%[2]
Selectivity 98%[1]>99.9%[1]Not specified, but product is purified by distillation
Reaction Time Not specified3.5 hours[1]12 hours[2]
Solvent Cyclohexane[1]None[1]Water[2]
Catalyst Me(n-Oct)3N+Br− (0.3 mol%)[1]NonePerchloric acid (catalytic amount)[2]
By-products Minimal allyl chloride hydrolysis (<1%)[1]Trace amounts (<0.1%)[1]Not specified, crude product is distilled

Environmental Impact Assessment

A crucial aspect of evaluating synthesis routes is the application of green chemistry metrics, such as the E-Factor (total weight of waste per unit of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials to the mass of the isolated product.[3][4]

MetricPhase Transfer Catalysis (PTC) Williamson Ether SynthesisSolvent-Free Williamson Ether SynthesisHydrolysis of Allyl Glycidyl Ether
Solvent Use Use of organic solvent (cyclohexane) necessitates recycling or disposal, contributing to the carbon footprint.[5]Eliminates the need for organic solvents, significantly reducing waste and environmental impact.[1]Utilizes water as a solvent, which is environmentally benign.[2]
Waste Generation Involves a phase transfer catalyst and solvent, which contribute to the waste stream.Minimal by-product formation and no solvent waste, leading to a very low E-Factor.[1]The process requires neutralization with sodium carbonate, generating salt waste. The final product is purified by distillation, which is energy-intensive.[2]
Energy Consumption Typically requires heating.Reaction is exothermal and requires careful temperature control.[1]Requires heating to 80°C for 12 hours, indicating significant energy consumption.[2]

Synthesis Routes and Environmental Considerations

cluster_0 Synthesis Routes for this compound & Analogues cluster_1 Environmental Impact Assessment Glycerol + Allyl Chloride Glycerol + Allyl Chloride Williamson_PTC Williamson Ether Synthesis (Phase Transfer Catalysis) Glycerol + Allyl Chloride->Williamson_PTC Williamson_SF Williamson Ether Synthesis (Solvent-Free) Glycerol + Allyl Chloride->Williamson_SF Allyl Glycidyl Ether Allyl Glycidyl Ether Hydrolysis Hydrolysis Allyl Glycidyl Ether->Hydrolysis Racemic this compound Racemic this compound Enzymatic_Resolution Enzymatic Resolution Racemic this compound->Enzymatic_Resolution This compound Analogue This compound Analogue Williamson_PTC->this compound Analogue Yield: 88% Selectivity: 98% Impact_PTC Solvent waste (Cyclohexane) Catalyst waste Energy for heating Williamson_PTC->Impact_PTC Williamson_SF->this compound Analogue Yield: 99% Selectivity: >99.9% Impact_SF No solvent waste Minimal by-products Low E-Factor Exothermic reaction control Williamson_SF->Impact_SF 3-Allyloxy-1,2-propanediol 3-Allyloxy-1,2-propanediol Hydrolysis->3-Allyloxy-1,2-propanediol Yield: 86% Impact_Hydrolysis Aqueous salt waste High energy for heating & distillation Hydrolysis->Impact_Hydrolysis Enantiopure this compound Enantiopure this compound Enzymatic_Resolution->Enantiopure this compound High Stereoselectivity Impact_Enzymatic Mild conditions High selectivity Biodegradable catalyst (enzyme) Potentially lower energy use Enzymatic_Resolution->Impact_Enzymatic

Caption: Comparative overview of synthesis routes for this compound and its analogues, highlighting their respective environmental impacts.

Detailed Experimental Protocols

Williamson Ether Synthesis under Phase Transfer Catalysis (PTC)

This protocol is adapted from the synthesis of 4-allyloxybutan-1-ol and is representative of the PTC method.[1]

Materials: Butane-1,4-diol (BDO), allyl chloride (AC), 50% aqueous sodium hydroxide (NaOH), cyclohexane, and Me(n-Oct)3N+Br− as the phase transfer catalyst.

Procedure:

  • A mixture of butane-1,4-diol and 50% aqueous NaOH (equimolar ratio to BDO) in cyclohexane is stirred at 50°C.

  • The phase transfer catalyst (0.3 mol%) is added to the mixture.

  • Allyl chloride is added, and the reaction is monitored for completion.

  • Upon completion, the organic phase is separated, washed with water to remove the catalyst and unreacted NaOH.

  • The organic solvent is evaporated to yield the product, which can be further purified by distillation.

Solvent-Free Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-allyloxybutan-1-ol and represents a greener alternative.[1]

Materials: Butane-1,4-diol (in excess), solid sodium hydroxide (NaOH), and allyl chloride (AC).

Procedure:

  • Solid NaOH is added to an excess of butane-1,4-diol and heated to 50°C with stirring for approximately 50 minutes to ensure deprotonation.

  • Allyl chloride is then added dropwise, carefully controlling the temperature due to the exothermic nature of the reaction.

  • The reaction is allowed to proceed for 3.5 hours.

  • After the reaction, the mixture is worked up by adding water and separating the organic layer.

  • The product is purified by distillation. This method achieves a high yield (99%) and selectivity (>99.9%) with minimal waste.[1]

Hydrolysis of Allyl Glycidyl Ether

This protocol describes a direct synthesis of 3-allyloxy-1,2-propanediol.[2]

Materials: Allyl glycidyl ether, water, 70% aqueous perchloric acid (HClO4), and 5% aqueous sodium carbonate (Na2CO3).

Procedure:

  • To a flask containing water, a catalytic amount of 70% aqueous HClO4 is added, and the solution is heated to 80°C.

  • Allyl glycidyl ether is added in one portion, and the mixture is stirred for 12 hours.

  • After cooling, the reaction mixture is neutralized to pH 8 with a 5% aqueous Na2CO3 solution.

  • The water is removed under vacuum.

  • The crude product is then purified by distillation to yield pure 3-allyloxy-1,2-propanediol (86% yield).[2]

The Promise of Enzymatic Synthesis

Enzymatic routes offer a highly attractive alternative for the synthesis of this compound, particularly for producing enantiomerically pure forms. A known method involves the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol from the racemic mixture using biocatalysts.[6]

Potential Advantages:

  • High Stereoselectivity: Enzymes can differentiate between enantiomers, leading to optically pure products, which is crucial in pharmaceutical applications.

  • Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, significantly reducing energy consumption.

  • Reduced Waste: Biocatalysts are biodegradable and often do not require the use of hazardous reagents or solvents.

While a detailed, high-yield protocol for the direct enzymatic synthesis of this compound from basic precursors is not yet widely established in the reviewed literature, the existing work on enzymatic resolution highlights the significant potential of biocatalysis in making the production of this compound and its derivatives more sustainable.[6]

Conclusion

The environmental impact of this compound synthesis can be significantly mitigated by choosing a greener synthetic pathway. The solvent-free Williamson ether synthesis stands out as a highly efficient and environmentally friendly method, offering a near-quantitative yield and selectivity with minimal waste generation.[1] While the hydrolysis of allyl glycidyl ether provides a direct route, it is more energy-intensive and generates salt waste.[2] The phase-transfer catalysis route offers a balance but still relies on organic solvents and a catalyst that must be separated and managed.[1] Looking forward, the development of direct enzymatic synthesis routes holds the greatest promise for a truly sustainable production of this compound, aligning with the core principles of green chemistry. Further research into optimizing these biocatalytic processes is highly encouraged for industrial applications.

References

Comparative study of catalysts for allyloxy propanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for Allyloxy Propanol Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-allyloxy-1,2-propanediol, a valuable intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides a comparative overview of three primary catalytic systems: phase transfer catalysis, heterogeneous catalysis, and enzymatic catalysis, supported by experimental data and detailed protocols.

Data Presentation

The following table summarizes the performance of representative catalysts in the synthesis of this compound and related allyl ethers. Direct comparison is challenging due to variations in reaction conditions across different studies.

Catalyst SystemCatalystSubstratesSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Source
Phase Transfer Catalysis Tetrabutylammonium bromide (TBAB)Glycerol, Allyl BromideToluene/Water3037688 (to tertiary amine)-
Heterogeneous Catalysis Amberlyst-15Glycerol, tert-ButanolToluene82-53~92 (to monoether)-[1]
Heterogeneous Catalysis Zeolite (XZ-Na)GlycerolSolvent-free280279.4-54.1 (Diglycerol)[2]
Enzymatic Catalysis Lipase B from Candida antarctica (CALB)Ketones (for polyester synthesis)------[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and related compounds using different catalytic systems are outlined below.

Phase Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB)

This protocol describes a general method for the alkylation of a secondary amine with a dihalide, representative of the conditions used in TBAB-catalyzed reactions.

Materials:

  • Secondary amine (10 mmol)

  • Dihalide (5 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol)

  • Toluene (10 ml)

  • Water (5 ml)

Procedure:

  • A mixture of the secondary amine, dihalide, potassium carbonate, and TBAB is prepared in a reaction vessel.

  • Toluene and water are added to the mixture.

  • The reaction is stirred at 30°C for 3 hours.

  • The progress of the reaction is monitored by gas chromatography.

  • After completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to obtain the product, which can be further purified by column chromatography.

Heterogeneous Catalysis using Amberlyst-15

This procedure details the etherification of glycerol with tert-butanol, a reaction analogous to allylation, using the solid acid catalyst Amberlyst-15.

Materials:

  • Glycerol (0.25 mol)

  • tert-Butanol (1 mol)

  • Amberlyst-15 (2.3 g)

  • Toluene (optional, as solvent)

Procedure:

  • Glycerol, tert-butanol, and Amberlyst-15 catalyst are placed in a three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser.[4]

  • The mixture is heated to reflux (approximately 82-83°C if toluene is used as a solvent) and stirred vigorously.[1]

  • The reaction is carried out for a specified duration, with samples withdrawn periodically to monitor the conversion of glycerol and the formation of products by gas chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration.[4]

  • Excess alcohol and solvent are removed by evaporation under reduced pressure.

  • The resulting product mixture can be purified by fractional vacuum distillation.[4]

Enzymatic Synthesis using Lipase B from Candida antarctica (CALB)

This protocol outlines a general procedure for the enzymatic synthesis of polyesters, which involves reactions catalyzed by CALB, and can be adapted for the synthesis of specific esters like this compound.

Materials:

  • Substrates (e.g., a diol and a dicarboxylic acid or their esters)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Organic solvent (e.g., toluene, hexane)

Procedure:

  • The substrates are dissolved in an appropriate organic solvent in a reaction vessel.

  • Immobilized CALB is added to the mixture.

  • The reaction is incubated at a specific temperature (e.g., 40-60°C) with constant shaking or stirring.

  • The progress of the reaction is monitored by techniques such as HPLC or GC.

  • Once the desired conversion is achieved, the enzyme is removed by filtration.

  • The solvent is evaporated, and the product is purified, often by column chromatography.[3]

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and reaction pathways involved in the synthesis of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_catalysis Catalytic Reaction cluster_processing Product Processing Glycerol Glycerol Reaction_Vessel Reaction Vessel + Catalyst + Solvent (optional) Glycerol->Reaction_Vessel Allyl_Source Allyl Source (e.g., Allyl Alcohol, Allyl Bromide) Allyl_Source->Reaction_Vessel Filtration Catalyst Separation (Filtration/Phase Separation) Reaction_Vessel->Filtration Purification Purification (Distillation/Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalytic_Pathways Catalytic Pathways for Glycerol Etherification cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 Protonation of Allyl Alcohol A2 Carbocation Formation A1->A2 H₂O loss A3 Nucleophilic Attack by Glycerol A2->A3 A4 Deprotonation A3->A4 A_Product This compound A4->A_Product -H⁺ B1 Deprotonation of Glycerol B2 Alkoxide Formation B1->B2 -H₂O B3 Nucleophilic Attack on Allyl Source B2->B3 B_Product This compound B3->B_Product -Leaving Group

Caption: Simplified reaction pathways for acid- and base-catalyzed etherification of glycerol.

References

Validating the Purity of Allyloxy Propanol: A Comparative Guide to Titration and Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allyloxy propanol, a versatile bifunctional molecule with both an ether and a hydroxyl group, serves as a crucial building block in the synthesis of various polymers and pharmaceutical intermediates. Ensuring its purity is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of traditional titration methods and modern analytical techniques for the validation of this compound purity, supported by experimental protocols and representative data.

Comparison of Analytical Methods

The purity of this compound can be assessed through various analytical techniques, each with its distinct advantages and limitations. This guide focuses on a classical titration method, the determination of the hydroxyl value, and compares it with two powerful instrumental methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. A supplementary titration method for water content, Karl Fischer titration, is also discussed.

Analytical Method Principle Purity Range (Typical) Precision (RSD) Throughput Specificity Strengths Limitations
Hydroxyl Value Titration Acetylation of hydroxyl groups and back-titration of excess acetic anhydride.95-99%< 1%Low to MediumLowCost-effective, well-established.Not specific to this compound, susceptible to interference from other hydroxyl-containing impurities.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection.98-99.9%< 0.5%HighHighHigh resolution for impurity profiling, sensitive.Requires volatile and thermally stable compounds, potential for analyte degradation at high temperatures.
Quantitative ¹H NMR (qNMR) The signal intensity of specific protons is directly proportional to the molar concentration of the molecule.99-99.9%< 0.2%MediumHighHighly accurate and precise, provides structural information, non-destructive.Higher initial instrument cost, requires careful selection of internal standards.
Karl Fischer Titration Titration with a reagent that reacts stoichiometrically with water.N/A (Measures water content)< 2%HighHighGold standard for water content determination.Only quantifies water content.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Hydroxyl Value Titration (ASTM E222)

This method determines the concentration of hydroxyl groups in a sample.

Principle: The hydroxyl groups of this compound are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide. A blank determination is performed in parallel.

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL conical flask.

  • Acetylation: Add 5.0 mL of the acetylating reagent (acetic anhydride in pyridine) to the flask. Swirl to mix.

  • Reaction: Place the flask on a steam bath and heat for 1 hour.

  • Hydrolysis: Remove the flask from the steam bath, and cautiously add 10 mL of deionized water. Swirl the flask to ensure complete hydrolysis of the unreacted acetic anhydride.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the solution with standardized 0.5 M potassium hydroxide solution until a faint pink endpoint is reached that persists for at least 30 seconds.

  • Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample.

  • Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value (mg KOH/g) = [((B - S) × N × 56.1) / W] Where:

    • B = volume of KOH solution for the blank (mL)

    • S = volume of KOH solution for the sample (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Gas Chromatography (GC-FID)

This technique is used to separate and quantify this compound and its volatile impurities.

Principle: A small amount of the sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized components through a heated column containing a stationary phase. The components separate based on their differential partitioning between the mobile (gas) and stationary phases. A flame ionization detector (FID) is used for quantification.

Procedure:

  • Instrument Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as isopropanol.

  • Analysis: Inject the prepared sample into the GC system.

  • Quantification: The purity of this compound is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Quantitative ¹H NMR (qNMR)

This is a highly accurate method for determining the absolute purity of a substance.[1][2]

Principle: The purity of this compound is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity.[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the selected signals for both this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • Purity_std = purity of the internal standard

Karl Fischer Titration

This method is specifically used for the determination of water content.

Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Procedure:

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator.

  • Titration:

    • Introduce a known volume of the this compound sample into the titration vessel containing a pre-titrated solvent.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is automatically calculated by the instrument based on the volume of titrant consumed.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

Titration_Workflow cluster_titration Hydroxyl Value Titration Workflow weigh_sample Weigh Allyloxy Propanol Sample add_reagent Add Acetylating Reagent weigh_sample->add_reagent heat_reaction Heat for Acetylation add_reagent->heat_reaction hydrolyze Hydrolyze Excess Reagent heat_reaction->hydrolyze titrate Titrate with Standardized KOH hydrolyze->titrate calculate Calculate Hydroxyl Value titrate->calculate

Caption: Workflow for Hydroxyl Value Titration.

GC_Workflow cluster_gc GC-FID Analysis Workflow prepare_sample Prepare Sample Solution inject_sample Inject into GC System prepare_sample->inject_sample separation Separation in Column inject_sample->separation detection Detection by FID separation->detection quantify Quantify by Area Percent detection->quantify

Caption: Workflow for GC-FID Analysis.

qNMR_Workflow cluster_qnmr qNMR Analysis Workflow weigh_sample_std Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_data Process and Integrate Signals acquire_spectrum->process_data calculate_purity Calculate Purity process_data->calculate_purity

Caption: Workflow for qNMR Analysis.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the application. For routine quality control where cost is a significant factor, hydroxyl value titration offers a reliable, albeit less specific, assessment. For a detailed impurity profile and higher precision, GC-FID is the method of choice. When the highest accuracy and a definitive purity value are required, for instance in the development of pharmaceutical reference standards, ¹H-qNMR is the superior technique.[1][2] Combining these methods, such as using GC-FID for impurity identification and qNMR for purity assignment, provides a robust and comprehensive approach to quality assurance for this compound. Furthermore, Karl Fischer titration should be employed to accurately quantify water content, a common impurity that can affect reaction stoichiometry and product stability.

References

A Guide to Inter-Laboratory Comparison of Allyloxy Propanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of allyloxy propanol (also known as 3-allyloxy-1,2-propanediol). Regular participation in such programs is crucial for laboratories to ensure the quality and reliability of their analytical results, benchmark their performance against peers, and meet the requirements of accreditation bodies like ISO 17025.[1][2][3][4][5] This document outlines a proposed study design, experimental protocols, and data presentation formats to facilitate such a comparison.

Introduction to Inter-Laboratory Comparisons

An inter-laboratory comparison is a study in which the same samples are analyzed by multiple laboratories, and the results are compared.[1] These studies, also referred to as proficiency tests or round-robin tests, serve several key purposes:

  • Performance Evaluation: They provide an objective assessment of a laboratory's analytical performance compared to other participants.[1][2]

  • Method Validation: ILCs can be used to validate an analytical method by determining its reproducibility and repeatability.[1]

  • Quality Assurance: Regular participation is a fundamental aspect of a laboratory's quality assurance system and is often a mandatory requirement for accreditation.[2][5]

  • Identification of Issues: They help identify potential systematic errors, instrument malfunctions, or issues with personnel training.[2]

Performance in a proficiency test is often evaluated using a z-score, which quantifies the difference between a laboratory's result and the consensus value from all participants.[1][6]

Proposed Inter-Laboratory Comparison Study Design

This proposed ILC is designed to assess the proficiency of laboratories in quantifying this compound in a prepared sample solution.

  • Test Material: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) will be prepared by a reference laboratory and distributed to all participating laboratories. The exact concentration will be unknown to the participants.

  • Number of Samples: Each participant will receive two blind duplicate samples to allow for an assessment of intra-laboratory precision.

  • Timeline: A clear schedule for sample distribution, analysis, and reporting of results will be provided to all participants.

  • Confidentiality: The identity of each laboratory will be kept confidential, with results being reported using a unique laboratory code.

Experimental Protocols

Participants should ideally use their own validated in-house methods for the analysis. However, a recommended starting method is provided below for laboratories that do not have an established procedure.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Autosampler for reproducible injections.

    • Capillary column suitable for polar analytes (e.g., a wax or mid-polarity column).

  • Sample Preparation:

    • Allow the received samples to equilibrate to room temperature.

    • If necessary, dilute the samples with the appropriate solvent to bring the concentration within the calibrated range of the instrument.

    • Prepare a series of calibration standards of this compound (CAS No: 123-34-2) covering the expected concentration range.[7][8]

    • Incorporate an internal standard into all samples and calibration standards to correct for variations in injection volume and instrument response.

  • GC-MS Parameters (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, to be optimized)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • MS Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples using the generated calibration curve.

Data Presentation and Comparison

The results from all participating laboratories will be compiled and analyzed. The consensus value and standard deviation for the proficiency test will be determined. Each laboratory's performance will be evaluated based on their deviation from the consensus value.

Table 1: Summary of Reported Concentrations for this compound

Laboratory CodeSample 1 Concentration (mg/mL)Sample 2 Concentration (mg/mL)Mean Concentration (mg/mL)
Lab A4.854.954.90
Lab B5.105.155.13
Lab C4.924.884.90
Lab D5.305.255.28
............

Table 2: Performance Assessment of Participating Laboratories

Laboratory CodeMean Concentration (mg/mL)Consensus Value (mg/mL)Standard Deviation for PTz-scorePerformance
Lab A4.905.000.15-0.67Satisfactory
Lab B5.135.000.150.87Satisfactory
Lab C4.905.000.15-0.67Satisfactory
Lab D5.285.000.151.87Satisfactory
..................

Note: The data presented in the tables are for illustrative purposes only.

Visualized Workflow

The following diagram illustrates the workflow for the proposed inter-laboratory comparison of this compound analysis.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Reference Material Preparation (this compound Solution) B Homogeneity and Stability Testing A->B C Distribution of Samples to Participants B->C Samples Confirmed Stable D Analysis by Participating Laboratories (GC-MS or other method) C->D E Submission of Results D->E F Statistical Analysis of Results (Calculation of z-scores) E->F Data Compilation G Issuance of Performance Report F->G H Laboratory Improvement G->H Feedback and Corrective Actions

Caption: Workflow for the Inter-Laboratory Comparison of this compound Analysis.

References

Performance of Styrene-Allyl Alcohol Copolymers in Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Styrene-allyl alcohol (SAA) copolymers are low molecular weight, thermoplastic resins characterized by a high percentage of primary hydroxyl groups and aromatic content. These structural features impart a unique combination of properties when SAA is incorporated into coating formulations, leading to significant performance enhancements across a variety of resin systems. This guide provides a comparative analysis of SAA-based coatings against traditional alternatives, supported by an overview of relevant experimental data and detailed testing protocols.

Executive Summary of Performance Enhancements

The integration of styrene-allyl alcohol copolymers into coating formulations offers a multitude of benefits, primarily stemming from the high hydroxyl functionality and the presence of the styrene backbone. These advantages include:

  • Enhanced Adhesion: The primary hydroxyl groups provide reactive sites for cross-linking and improve adhesion to a variety of substrates, including metals and plastics.[1][2]

  • Improved Hardness and Durability: The aromatic content from styrene contributes to the hardness, durability, and abrasion resistance of the cured film.[1][2]

  • Increased Chemical and Water Resistance: The hydrophobic nature of the styrene component enhances the coating's resistance to water, detergents, and various chemicals.[1][2]

  • Faster Curing and Drying Times: In certain formulations, such as alkyd resins, the incorporation of SAA can lead to faster drying times.[1]

  • Higher Gloss: SAA copolymers can contribute to a higher gloss finish in many coating systems.

  • High Solids Formulations: The use of SAA can facilitate the formulation of high solids coatings, reducing volatile organic compound (VOC) content.

Comparative Performance Data

While direct, quantitative side-by-side comparisons in single studies are not extensively available in the public domain, the following tables summarize the expected performance of SAA-modified coatings based on available technical data and qualitative descriptions. The data presented for alternative resins represents typical performance characteristics for those systems.

Table 1: Performance Comparison of SAA-Modified Polyester Coatings vs. Alternatives

Performance MetricSAA-Modified PolyesterStandard PolyesterStandard Acrylic
Adhesion to Metal (MPa) Excellent (reported improvements)Good to ExcellentGood
Pencil Hardness Increased Hardness (e.g., H-2H)F-HHB-F
Solvent Resistance (MEK Double Rubs) >100 (expected)~10050-100
Gloss Retention (% after QUV) Good to ExcellentGoodExcellent
Flexibility (Mandrel Bend) GoodExcellentGood

Table 2: Performance Comparison of SAA-Modified Alkyd Coatings vs. Standard Alkyd

Performance MetricSAA-Modified AlkydStandard Long-Oil Alkyd
Drying Time (Set-to-Touch, hours) Faster (reported improvements)6-8
Pencil Hardness Increased HardnessB-HB
Water Resistance ImprovedFair to Good
Adhesion to Wood ExcellentExcellent
VOC Content Potentially Lower (High Solids)Higher

Table 3: Performance Comparison of SAA in Polyurethane Dispersions (PUDs) vs. Alternatives

Performance MetricSAA-Based PUDPolyester-Based PUDPolyether-Based PUD
Tensile Strength (MPa) HighHighModerate
Chemical Resistance ExcellentGoodFair
Water Resistance ExcellentGoodExcellent (Hydrolysis Resistance)
Hardness HighModerate to HighLow to Moderate
UV Resistance GoodGoodPoor (can yellow)

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison tables are provided below.

Adhesion Testing (ASTM D4541)

This method, also known as the pull-off adhesion test, provides a quantitative measure of the adhesion of a coating to a substrate.

  • Preparation: A circular dolly is bonded to the surface of the cured coating using a suitable adhesive.

  • Scoring: Once the adhesive has cured, the coating around the dolly is scored to isolate the test area.

  • Testing: A portable pull-off adhesion tester is attached to the dolly. The tester applies a perpendicular tensile force to the dolly at a controlled rate.

  • Measurement: The force required to pull the dolly and the coating from the substrate is recorded in megapascals (MPa) or pounds per square inch (psi).

  • Analysis: The nature of the failure (cohesive within a coating layer, adhesive between layers or to the substrate) is also recorded.

Pencil Hardness Test (ASTM D3363)

This is a rapid and inexpensive method to determine the hardness of a coating film.

  • Pencil Preparation: A set of pencils with a known hardness range (e.g., 6B to 6H) is used. The pencil lead is prepared by exposing approximately 3 mm of lead and then flattening the tip by rubbing it on abrasive paper at a 90° angle.

  • Testing: The coated panel is placed on a firm, level surface. The pencil is held at a 45° angle to the surface and pushed forward with sufficient pressure to either scratch the coating or for the lead to break.

  • Evaluation: The test is started with the hardest pencil and proceeds down the scale. The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating.

Solvent Resistance (MEK Rub Test - ASTM D4752)

This test is used to determine the degree of cure of a baked film by assessing its resistance to a solvent.

  • Preparation: A piece of cheesecloth is saturated with methyl ethyl ketone (MEK).

  • Testing: The saturated cloth is rubbed back and forth over the coated surface with moderate pressure. One forward and backward motion constitutes a "double rub".

  • Evaluation: The number of double rubs required to expose the substrate is recorded. A high number of double rubs (typically >100 for a well-cured system) indicates good solvent resistance and a high degree of cure.

Accelerated Weathering (QUV Testing - ASTM G154)

This method simulates the damaging effects of sunlight and moisture on a coating.

  • Sample Preparation: Coated panels are placed in a QUV accelerated weathering tester.

  • Exposure Cycle: The panels are subjected to alternating cycles of UV light (typically UVA-340 or UVB-313 lamps to simulate sunlight) and moisture (condensation or water spray). The temperature is also controlled. A common cycle is 8 hours of UV exposure followed by 4 hours of condensation.

  • Evaluation: At specified intervals (e.g., 500, 1000, 2000 hours), the panels are removed and evaluated for changes in gloss, color, chalking, cracking, and blistering. Gloss retention is measured with a gloss meter and is a key indicator of the coating's durability.

Curing Mechanisms and Experimental Workflows

The high hydroxyl functionality of styrene-allyl alcohol copolymers allows for versatile cross-linking with various chemistries, most notably with isocyanates to form polyurethanes and with melamine-formaldehyde resins in baking enamels.

Curing with Isocyanates

The hydroxyl groups on the SAA copolymer readily react with the isocyanate groups of a cross-linker, such as hexamethylene diisocyanate (HDI), to form a durable polyurethane network. This reaction proceeds via a step-growth polymerization mechanism.

G cluster_reactants Reactants SAA Styrene-Allyl Alcohol Copolymer (R-OH) Polyurethane Cross-linked Polyurethane Network SAA->Polyurethane Hydroxyl Group Isocyanate Isocyanate Crosslinker (R'-NCO) Isocyanate->Polyurethane Isocyanate Group

Figure 1: Curing of SAA with an isocyanate crosslinker.

Curing with Melamine-Formaldehyde Resins

In baking enamels, SAA copolymers are often cross-linked with melamine-formaldehyde (MF) resins. Under acidic conditions and heat, the hydroxyl groups of the SAA copolymer react with the methoxy or methylol groups of the MF resin, releasing methanol or water and forming a stable ether linkage.

G cluster_conditions Curing Conditions SAA Styrene-Allyl Alcohol Copolymer (R-OH) Cured_Network Cross-linked Network (Ether Linkage) SAA->Cured_Network Melamine Melamine-Formaldehyde Resin (R'-OCH3) Melamine->Cured_Network Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->SAA Heat Heat Heat->Melamine

Figure 2: Curing of SAA with a melamine-formaldehyde resin.

Synthesis of an SAA-Based Polyurethane Dispersion

The synthesis of a waterborne polyurethane dispersion (PUD) using SAA as a polyol component typically involves a multi-step process to ensure a stable dispersion of the polymer in water.

G cluster_synthesis SAA-based PUD Synthesis Workflow A 1. Prepolymer Formation: SAA + Diisocyanate + DMPA B 2. Neutralization: Add Triethylamine (TEA) A->B Form NCO-terminated prepolymer with carboxyl groups C 3. Dispersion: Disperse in Water B->C Neutralize carboxyl groups to form salts D 4. Chain Extension: Add Diamine (e.g., EDA) C->D Form stable dispersion E Final SAA-PUD D->E Increase molecular weight

Figure 3: Workflow for synthesizing an SAA-based PUD.

References

A Comparative Analysis of the Thermal Properties of Poly(hydroxyethyl methacrylate) and Allyl Ether-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their behavior in various applications, from drug delivery systems to biomedical devices. This guide provides a detailed comparison of the thermal characteristics of two polymers: the well-established poly(hydroxyethyl methacrylate) (pHEMA) and an allyl ether-based polymer, poly(allyl glycidyl ether) (PAGE).

Due to a lack of available data on the thermal properties of allyloxy propanol homopolymers, this guide utilizes poly(allyl glycidyl ether) (PAGE) as a structurally similar analogue for comparison with pHEMA. Both polymers feature flexible ether linkages, but their distinct side-chain functionalities lead to notable differences in their thermal behavior.

Executive Summary of Thermal Properties

The thermal properties of pHEMA and PAGE are summarized in the table below. These properties are critical for determining the processing temperatures, thermal stability, and end-use performance of materials based on these polymers.

Thermal PropertyPoly(hydroxyethyl methacrylate) (pHEMA)Poly(allyl glycidyl ether) (PAGE)
Glass Transition Temperature (Tg) 50-90 °C (dry state)[1]-74.97 °C (for an alkyl-functionalized PAGE)
Decomposition Temperature Onset ~200-250 °C, Major degradation ~300-400 °C[2]Tmax: ~443 °C, T1/2: ~434 °C
Degradation Mechanism Primarily depolymerization to the monomer.[2]Information not readily available, but likely involves chain scission at the ether linkages.

In-Depth Thermal Behavior Comparison

Poly(hydroxyethyl methacrylate) (pHEMA) is a glassy, amorphous polymer at room temperature in its dry state, with a glass transition temperature (Tg) reported in the range of 50-90 °C.[1] The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. The wide range in reported Tg values can be attributed to variations in polymerization conditions and the presence of residual monomer or water. The presence of water in pHEMA hydrogels significantly lowers the glass transition temperature.[3]

The thermal degradation of pHEMA has been studied in detail and typically begins at temperatures around 200-250 °C.[2] The primary degradation mechanism is depolymerization, leading to the formation of the HEMA monomer as the major product.[2] This process is often observed as a multi-stage weight loss in thermogravimetric analysis (TGA), with the main decomposition occurring between 300 °C and 400 °C.

In terms of thermal stability, PAGE appears to be more stable than pHEMA. The temperature of maximum degradation rate (Tmax) for PAGE has been reported to be approximately 443 °C, with the half-life temperature (T1/2) at around 434 °C. This indicates that PAGE can withstand higher temperatures before significant decomposition occurs compared to pHEMA. The degradation mechanism of PAGE is not as well-documented as that of pHEMA but is likely to involve scission of the polyether backbone.

Experimental Protocols

The thermal properties discussed in this guide are primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and degradation profile of a polymer by measuring the change in mass as a function of temperature.

  • Methodology: A small sample of the polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximum.

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

  • Methodology: A small, weighed sample of the polymer is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are placed in a DSC cell and heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The glass transition is observed as a step-like change in the heat flow curve. For the determination of pHEMA's Tg, a heating rate of 10 °C/min is commonly used.[4]

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Polymer Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Property Determination pHEMA pHEMA TGA Thermogravimetric Analysis (TGA) pHEMA->TGA DSC Differential Scanning Calorimetry (DSC) pHEMA->DSC PAGE PAGE PAGE->TGA PAGE->DSC TGA_data Weight Loss vs. Temperature TGA->TGA_data DSC_data Heat Flow vs. Temperature DSC->DSC_data Degradation_Temp Degradation Temperature TGA_data->Degradation_Temp Tg Glass Transition Temperature (Tg) DSC_data->Tg

Caption: Experimental workflow for the thermal analysis of polymers.

G cluster_pHEMA pHEMA cluster_PAGE PAGE pHEMA_Tg Higher Tg (Glassy at RT) Comparison Comparison pHEMA_Tg->Comparison vs. pHEMA_Stability Lower Thermal Stability pHEMA_Stability->Comparison vs. PAGE_Tg Lower Tg (Rubbery at RT) PAGE_Tg->Comparison vs. PAGE_Stability Higher Thermal Stability PAGE_Stability->Comparison vs.

References

Safety Operating Guide

Safe Disposal of Allyloxy Propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Allyloxy propanol and its isomers is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a chemical that can cause serious eye irritation and is classified as a combustible liquid, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] Improper disposal can lead to environmental contamination, create fire hazards, and pose health risks.[3]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, including emergency protocols for accidental spills.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. The primary documented risks include serious eye irritation (H319) and potential skin and respiratory irritation (H315, H335).[1][2] It is also a combustible liquid (H227).[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles or a face shield.[4]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]Prevents direct skin contact.
Body Protection Laboratory coat or apron.[4]Protects against contamination of personal clothing.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[1][5] A respirator may be needed for large spills.[4]Prevents inhalation of vapors, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste in a laboratory setting.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound. The label must include the chemical name, associated hazards, and the accumulation start date.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Liquid Waste: Carefully pour unwanted this compound into the designated hazardous waste container using a funnel to prevent spills.

    • Contaminated Solids: Dispose of items with minimal contamination, such as gloves, paper towels, and absorbent pads used for small cleanups, in a separate, sealed, and clearly labeled container for solid chemical waste.[4]

    • Empty Containers: An "empty" chemical container is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., water or ethanol). Collect the first two rinsates as hazardous waste.[6] The third rinsate may be disposed of down the drain with copious amounts of water, pending local regulations.

  • Container Management:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

    • Store the container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[4][5]

    • Do not overfill the container. Leave at least 10% of headspace for vapor expansion.[6]

  • Final Disposal:

    • Once the waste container is full, arrange for its disposal through your institution’s EHS office or a licensed hazardous waste disposal contractor.[3][4]

    • Crucially, never pour this compound down the drain or dispose of it in regular trash. [3][4]

Emergency Procedures: Spill and Leak Management

In the event of a spill, immediate and correct action is required to mitigate risks.

Experimental Protocol: Chemical Spill Response

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a fume hood.[1]

  • Control Ignition Sources: Eliminate all nearby sources of ignition, as this compound is combustible.[5]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or a commercial absorbent to create a barrier and prevent the spill from spreading or entering drains.[4]

  • Absorb and Collect: Once contained, absorb the spilled liquid. Carefully collect the contaminated absorbent material and any contaminated PPE into a sealed, clearly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste according to the hazardous waste protocol described above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill or Leak? ppe->spill_check spill_protocol Execute Spill & Leak Protocol spill_check->spill_protocol Yes collect_waste Segregate and Collect Waste spill_check->collect_waste No spill_protocol->collect_waste container_type Select Waste Type collect_waste->container_type liquid_waste Pour into Labeled Liquid Waste Container container_type->liquid_waste Liquid solid_waste Place in Labeled Solid Waste Container container_type->solid_waste Contaminated Solid seal_container Keep Container Tightly Sealed liquid_waste->seal_container solid_waste->seal_container store_container Store in Cool, Ventilated Area seal_container->store_container full_check Container Full? store_container->full_check full_check->store_container No contact_ehs Arrange Disposal via Certified Waste Service full_check->contact_ehs Yes end_process Disposal Complete contact_ehs->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Allyloxy Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Allyloxy propanol. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. Note that "this compound" can refer to isomers, and this guide primarily addresses 3-Allyloxy-1,2-propanediol, with general safety principles applicable to other isomers.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE and other essential safety equipment.

Equipment TypeSpecifications and Recommendations
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
Hand Protection Due to the nature of ethers, nitrile gloves may offer limited protection and should be used only for short-term splash situations.[2][3] For prolonged contact, neoprene or butyl rubber gloves are recommended.[4][5][6] Always consult the glove manufacturer's resistance chart.[7]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron provides an additional layer of protection.[1][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]
Emergency Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.[1] Fire extinguishers suitable for flammable liquids (e.g., Class B) should be available.
Quantitative Safety Data

While specific occupational exposure limits for this compound are not established, the limits for related compounds should be considered as a conservative guideline for ensuring workplace safety.

SubstanceTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)Agency
Allyl Alcohol2 ppm (5 mg/m³) [skin]4 ppm (10 mg/m³) [skin]NIOSH REL[11]
Allyl Alcohol2 ppm (5 mg/m³) [skin]-OSHA PEL[11]
2-Propanol400 ppm-OSHA PEL[10]
2-Propanol200 ppm400 ppmACGIH TLV[10]
3-Allyloxy-1,2-propanediol Flash Point: 98 °C (208.4 °F) - closed cup

Note: "skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect Waste in Labeled Container cleanup_ppe->disposal_collect disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_request Request Hazardous Waste Pickup disposal_store->disposal_request

Workflow for handling this compound.
Detailed Experimental Protocol

This protocol outlines the essential steps for safely using this compound in a typical laboratory experiment.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[8] Have spill control materials readily available.

  • Gather Materials: Bring all necessary chemicals and equipment into the fume hood. Ensure all containers are properly labeled.[12]

2. Handling and Use:

  • Dispensing: Carefully pour the required amount of this compound, avoiding splashes. Keep the container opening away from your face.

  • Performing the Reaction: Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

3. Post-Procedure and Cleanup:

  • Quenching and Work-up: If applicable, safely quench the reaction and perform any necessary work-up procedures within the fume hood.

  • Decontamination: Clean all equipment and the work surface thoroughly.

  • PPE Removal: Remove gloves, lab coat, and other PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the appropriate waste container. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, leak-proof, and chemically compatible container.[13] The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents by their full name.[13]

  • Solid Waste: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[14]

2. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9] Use secondary containment to prevent spills.[12]

  • Keep waste containers tightly closed except when adding waste.[13]

3. Disposal:

  • Do not dispose of this compound down the drain. [15]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and contribute to a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.